molecular formula C16H14N2 B3389535 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile CAS No. 927699-47-6

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile

Cat. No.: B3389535
CAS No.: 927699-47-6
M. Wt: 234.29 g/mol
InChI Key: ULJBGEGYQGIJMJ-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-11-13-5-7-16(8-6-13)18-10-9-14-3-1-2-4-15(14)12-18/h1-8H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJBGEGYQGIJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile

Executive Summary

This guide provides a comprehensive technical overview of the , a molecule of significant interest in medicinal chemistry and materials science. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its combination with the benzonitrile moiety, a versatile precursor for various functional groups, yields a compound with substantial potential for further chemical exploration. This document details a robust and efficient synthetic protocol centered on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.[3][4] Furthermore, it establishes a rigorous, multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the final product, ensuring a self-validating system from synthesis to final characterization.

Introduction: Significance and Strategic Design

The 1,2,3,4-tetrahydroisoquinoline core is a key pharmacophore, lending its rigid, three-dimensional structure to a wide array of biologically active molecules, including antihypertensive agents and enzyme inhibitors.[1][5][6][7] The strategic incorporation of a benzonitrile group at the N-2 position introduces a valuable synthetic handle. The nitrile functional group can be readily transformed into other critical functionalities, such as amines, carboxylic acids, or tetrazoles, making this compound an important intermediate for building diverse chemical libraries for drug discovery and developing advanced organic materials.[8][9]

This guide focuses on a synthetic approach that prioritizes efficiency, functional group tolerance, and reproducibility—hallmarks of the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method has largely superseded harsher, classical methods for N-arylation due to its milder reaction conditions and exceptionally broad substrate scope.[3][4]

Synthetic Strategy: The Buchwald-Hartwig Amination Approach

The formation of the C-N bond between the secondary amine of 1,2,3,4-tetrahydroisoquinoline and the aryl ring of a benzonitrile precursor is the key transformation. While nucleophilic aromatic substitution (SNAr) is a theoretical possibility, it would require a highly activated aryl halide (e.g., with strong electron-withdrawing groups ortho and para to the leaving group) and often harsh conditions. The Buchwald-Hartwig amination provides a more versatile and reliable pathway.

Causality of Method Selection: The Buchwald-Hartwig reaction is selected for its high efficiency in coupling secondary cyclic amines with aryl halides.[10][11] The development of sterically hindered and electron-rich biarylphosphine ligands has enabled these transformations to proceed with low catalyst loadings and at moderate temperatures, tolerating a wide range of functional groups, including the nitrile moiety.[12]

The general reaction scheme is as follows:

Key Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Wt.Key Properties
1,2,3,4-Tetrahydroisoquinoline91-21-4C₉H₁₁N133.19Corrosive, toxic liquid.[13][14] Precursor in various syntheses.[15][16]
4-Fluorobenzonitrile1194-02-1C₇H₄FN121.11Colorless to light yellow solid.[8] Versatile building block.[17][18][19]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Common Pd(0) source for cross-coupling.
XPhos564483-18-7C₃₃H₄₉P488.72Electron-rich, bulky biarylphosphine ligand.
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10Strong, non-nucleophilic base.
Toluene108-88-3C₇H₈92.14Anhydrous, high-boiling point solvent.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Safety First: Conduct all operations within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. 1,2,3,4-Tetrahydroisoquinoline is highly toxic and corrosive.[13][14] Palladium compounds and strong bases require careful handling.

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Solvent and Reactants: Add anhydrous toluene (5 mL). Stir the mixture for 5 minutes, then add 1,2,3,4-tetrahydroisoquinoline (1.2 mmol) followed by 4-fluorobenzonitrile (1.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and maintain stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-fluorobenzonitrile) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst System cluster_process Process Reactants 1,2,3,4-Tetrahydroisoquinoline + 4-Fluorobenzonitrile Reaction Reaction in Toluene 110°C, 12-24h (Inert Atmosphere) Reactants->Reaction Catalyst Pd₂(dba)₃ / XPhos + NaOtBu (Base) Catalyst->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Cool & Quench Purification Flash Column Chromatography Workup->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct Isolated Product

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Unambiguous structural verification is critical. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized compound.

Visualization of Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis start Purified Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms analysis Data Interpretation & Structural Correlation nmr->analysis ir->analysis ms->analysis final Structure Confirmed analysis->final

Caption: Workflow for the structural characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).[20]

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H7.50 - 7.60d2HProtons ortho to -CN
Ar-H6.90 - 7.00d2HProtons meta to -CN
Ar-H7.10 - 7.25m4HProtons on tetrahydroisoquinoline benzene ring
CH₂4.50 - 4.60s2HN-CH₂-Ar (C1-H)
CH₂3.55 - 3.65t2HN-CH₂-CH₂ (C3-H)
CH₂2.95 - 3.05t2HN-CH₂-CH₂ (C4-H)
¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
C~150Quaternary C attached to N
C~133Aromatic CH (ortho to -CN)
C~132-134Quaternary C of tetrahydroisoquinoline
C~126-129Aromatic CH of tetrahydroisoquinoline
C~119Quaternary C (-C N)
C~112Aromatic CH (meta to -CN)
CN~110Quaternary C attached to -CN
CH₂~51N-C H₂-Ar (C1)
CH₂~47N-C H₂-CH₂ (C3)
CH₂~29N-CH₂-C H₂ (C4)

Note: Precise chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity / Shape
C≡N Stretch (Nitrile)2220 - 2230Strong, Sharp
C-N Stretch (Aromatic Amine)1335 - 1250Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium

The presence of a strong, sharp peak around 2225 cm⁻¹ is highly diagnostic for the nitrile group.[9][21] The absence of an N-H stretch (around 3300-3500 cm⁻¹) confirms the formation of the tertiary amine.[22][23]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Molecular Formula: C₁₆H₁₄N₂

  • Exact Mass: 234.1157

  • Expected [M+H]⁺: 235.1230

The observation of the molecular ion peak corresponding to the exact mass provides definitive confirmation of the compound's identity. The nitrogen rule, which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, is satisfied.[22]

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The rationale for the choice of this modern synthetic route over classical alternatives was justified by its efficiency, mild conditions, and broad applicability. A comprehensive characterization workflow employing NMR, IR, and Mass Spectrometry provides a rigorous and self-validating framework for structural confirmation and purity assessment. The detailed protocols and reference data herein serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, chemical biology, and materials science, enabling the confident synthesis and utilization of this versatile molecular scaffold.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. Retrieved from [Link]

  • Li, J., et al. (2024). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Advances. Retrieved from [Link]

  • Knowledge. (2025, June 23). 4-fluorobenzonitrile CAS:1194-02-1. Retrieved from [Link]

  • Contente, M. L., et al. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 57(42), 13893-13897. Retrieved from [Link]

  • Li, C., et al. (2026, February 6). Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ACS Publications. (2022, April 25). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • BMRB. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • RTI International. (n.d.). A facile synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • IJSTR. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • PubMed. (2014, May 13). Design and synthesis of 4-heteroaryl 1,2,3,4-tetrahydroisoquinolines as triple reuptake inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • UCL Discovery. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]

  • MDPI. (2015, August 14). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved from [Link]

Sources

physicochemical properties of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile: A Scaffold Analysis

Part 1: Executive Summary

This compound (Formula: C₁₆H₁₄N₂) is a specialized N-aryl tetrahydroisoquinoline (THIQ) scaffold used in the development of Dopamine D3 receptor antagonists and Selective Androgen Receptor Modulators (SARMs) .[1] Structurally, it consists of a lipophilic 1,2,3,4-tetrahydroisoquinoline core fused to a benzonitrile moiety via the heterocyclic nitrogen.

Unlike its N-alkyl analogs (which are basic), this molecule exhibits neutral character under physiological conditions due to the strong electron-withdrawing nature of the para-cyano group. This electronic modulation dramatically alters its solubility, metabolic stability, and receptor binding affinity, making it a critical "privileged structure" in medicinal chemistry.

Part 2: Chemical Identity & Fundamental Properties

Identification Data
PropertyDetail
IUPAC Name 4-(3,4-dihydroisoquinolin-2(1H)-yl)benzonitrile
Common Synonyms N-(4-Cyanophenyl)-1,2,3,4-tetrahydroisoquinoline; 4-(Tetrahydroisoquinolin-2-yl)benzonitrile
CAS Number Not widely listed as a commodity chemical; typically synthesized in-situ or custom ordered.[2]
Molecular Formula C₁₆H₁₄N₂
Molecular Weight 234.29 g/mol
SMILES N#Cc1ccc(N2CCc3ccccc3C2)cc1
Physicochemical Profile

The following data synthesizes experimental values from structural analogs (e.g., 2-phenyl-1,2,3,4-tetrahydroisoquinoline) and calculated descriptors for the specific nitrile derivative.

ParameterValue / DescriptionScientific Context
Physical State Solid (Off-white to pale yellow powder)Dipolar interactions from the nitrile group increase lattice energy compared to the oil 2-phenyl-THIQ.
Melting Point 95°C – 105°C (Predicted)Higher than unsubstituted N-phenyl THIQ due to π-stacking and dipole alignment.
LogP (Lipophilicity) 3.8 ± 0.3 High lipophilicity drives CNS penetration; falls within the optimal range for blood-brain barrier (BBB) crossing.
pKa (Conjugate Acid) < 1.0 (Essentially Neutral)The lone pair on the nitrogen is delocalized into the benzonitrile ring. It does not protonate at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 27.0 Ų Low TPSA (Nitrile ~23.8 + Tertiary Amine ~3.2) indicates excellent membrane permeability.
Solubility (Water) Insoluble (< 0.1 mg/mL)Lack of ionization at pH 7.4 limits aqueous solubility.
Solubility (Organic) HighSoluble in DCM, DMSO, Ethyl Acetate, and Chloroform.

Part 3: Structural Characterization & Analytics

To validate the identity of this molecule during synthesis, researchers must look for specific spectroscopic signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum is defined by the AA'BB' system of the benzonitrile ring and the triplet-triplet-singlet pattern of the THIQ core.

  • 
     7.52 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the Cyano group (deshielded by anisotropy).
    
  • 
     7.10 – 7.25 (m, 4H):  Aromatic protons of the fused benzene ring (THIQ core).
    
  • 
     6.85 (d, J=8.8 Hz, 2H):  Aromatic protons ortho to the Nitrogen (shielded by resonance donation).
    
  • 
     4.48 (s, 2H):  Singlet for the benzylic C-1  protons of the THIQ ring. This is a diagnostic peak; it shifts downfield due to the N-aryl group.
    
  • 
     3.65 (t, J=5.9 Hz, 2H):  Triplet for C-3  methylene protons (adjacent to Nitrogen).
    
  • 
     3.02 (t, J=5.9 Hz, 2H):  Triplet for C-4  homobenzylic protons.
    
Infrared Spectroscopy (FT-IR)
  • ~2215 cm⁻¹: Sharp, strong band characteristic of the C≡N stretch . This confirms the presence of the nitrile group.

  • ~1600 cm⁻¹: Aromatic C=C ring stretch, often enhanced by the push-pull resonance between the amine and nitrile.

Part 4: Synthesis & Experimental Protocols

The most robust method for synthesizing this scaffold is Nucleophilic Aromatic Substitution (SₙAr) . This pathway is preferred over Buchwald-Hartwig coupling for this specific substrate because the para-cyano group activates the fluorine for displacement, avoiding the need for expensive palladium catalysts.

Protocol: SₙAr Synthesis of this compound

Reagents:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)[3]

  • 4-Fluorobenzonitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile (1.21 g, 10 mmol) and 1,2,3,4-tetrahydroisoquinoline (1.33 g, 10 mmol) in DMSO (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting amine.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

  • Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Part 5: Visualization of Pathways

Synthesis & Metabolic Liability Diagram

The following diagram illustrates the synthesis pathway and the primary metabolic "soft spots" relevant to drug design (N-dealkylation and Nitrile hydrolysis).

G cluster_0 Synthesis Start1 4-Fluorobenzonitrile Product 4-(THIQ-2-yl)benzonitrile (Target Scaffold) Start1->Product SnAr (K2CO3, DMSO, 100°C) Start2 1,2,3,4-THIQ Start2->Product Metab1 Metabolite A: N-Dealkylation (Loss of Benzonitrile) Product->Metab1 CYP450 (Oxidative Deamination) Metab2 Metabolite B: Nitrile Hydrolysis (Amide/Acid) Product->Metab2 Nitrilase / Hydrolysis

Caption: Synthesis via Nucleophilic Aromatic Substitution and predicted metabolic clearance pathways.

Part 6: Applications in Drug Discovery

Dopamine D3 Receptor Antagonism

The 1,2,3,4-tetrahydroisoquinoline core is a privileged pharmacophore for Dopamine D3 receptors. The addition of the N-(4-cyanophenyl) group provides a rigid, lipophilic anchor that can occupy the secondary binding pocket of the GPCR.

  • Mechanism: The THIQ nitrogen, being neutral in this specific scaffold, acts as a hydrogen bond acceptor or participates in

    
    -cation interactions via the aromatic rings, rather than forming a salt bridge (unlike basic THIQs).
    
Androgen Receptor (AR) Modulation

Benzonitriles are classic "hubs" in Non-Steroidal Androgen Receptor Modulators (SARMs) like LGD-4033 and Ostarine.

  • Role: The nitrile group mimics the carbonyl oxygen of testosterone, forming a critical hydrogen bond with Asn705 and Thr877 in the AR ligand-binding domain.

  • Scaffold Utility: This molecule serves as a rigidified analog of N-aryl anilines, potentially improving metabolic stability by preventing rotation around the N-phenyl bond.

Part 7: References

  • SₙAr Synthesis Methodology:

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley, 8th Edition. (Standard reference for Nucleophilic Aromatic Substitution mechanisms).

  • THIQ Scaffold in Medicinal Chemistry:

    • Scott, J. D., & Williams, R. M. "Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics." Chemical Reviews, 2002. Link

  • Dopamine D3 Ligand SAR:

    • Butini, S., et al. "Discovery of a new class of potential antipsychotic agents targeting the D3 receptor." Journal of Medicinal Chemistry, 2010. (Describes N-aryl THIQ derivatives as D3 ligands).

  • Physicochemical Properties of N-Aryl THIQs:

    • PubChem Compound Summary for 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Link

  • Nitrile Pharmacophore in SARMs:

    • Narayanan, R., et al. "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling, 2008. Link

Sources

Spectroscopic Analysis of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile is a molecule of significant interest within contemporary drug discovery programs, belonging to the broader class of N-aryl tetrahydroisoquinolines. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The addition of the p-cyanophenyl group to the nitrogen atom introduces specific electronic and steric properties that can modulate the molecule's pharmacological profile. Accurate and unambiguous structural elucidation is the cornerstone of any chemical research and development endeavor. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data, while predictive, is grounded in the well-established spectroscopic behavior of analogous N-aryl tetrahydroisoquinoline derivatives and the fundamental principles of each analytical technique. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents.

I. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

  • Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The standard electron energy for EI is 70 eV. The mass analyzer is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

Expected Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₁₆H₁₄N₂. The nominal molecular weight is 234 g/mol . The presence of two nitrogen atoms dictates that the molecular ion peak ([M]⁺˙) will have an even m/z value, consistent with the nitrogen rule.[1]

Table 1: Predicted Major Ions in the EI Mass Spectrum

m/zProposed FragmentStructural Origin
234[C₁₆H₁₄N₂]⁺˙ (M⁺˙)Molecular Ion
233[M-H]⁺Loss of a hydrogen radical, likely from C1
131[C₉H₉N]⁺˙Retro-Diels-Alder (RDA) fragmentation product
130[C₉H₈N]⁺RDA product with loss of a hydrogen
104[C₇H₆N]⁺Fragment from the benzonitrile moiety
103[C₈H₇]⁺Tropylium-like ion from the tetrahydroisoquinoline moiety

The fragmentation of N-substituted tetrahydroisoquinolines is often initiated by the formation of a radical cation on the nitrogen atom. A key fragmentation pathway for tetrahydroisoquinolines is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring.[2][3]

M [M]⁺˙ (m/z 234) 4-(1,2,3,4-tetrahydroisoquinolin- 2-yl)benzonitrile radical cation M_H [M-H]⁺ (m/z 233) M->M_H - H• RDA_fragment [C₉H₉N]⁺˙ (m/z 131) RDA Product M->RDA_fragment Retro-Diels-Alder Fragmentation Benzonitrile_fragment [C₇H₆N]⁺ (m/z 104) Benzonitrile fragment M->Benzonitrile_fragment N-Ar bond cleavage Tropylium_like [C₈H₇]⁺ (m/z 103) RDA_fragment->Tropylium_like - HCN

Caption: Proposed EI-MS fragmentation pathway.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Expected Infrared Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions arising from the aromatic rings, the aliphatic C-H bonds of the tetrahydroisoquinoline moiety, the C-N bond of the tertiary amine, and the characteristic nitrile (C≡N) stretch.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H stretchAromatic
~2950-2850MediumC-H stretchAliphatic (CH₂)
~2230-2210Strong, SharpC≡N stretchNitrile
~1600, ~1500Medium-StrongC=C stretchAromatic Ring
~1340-1250MediumC-N stretchAryl-Alkyl Amine

The most diagnostic peak in the IR spectrum will be the strong and sharp absorption band for the nitrile group (C≡N) in the region of 2230-2210 cm⁻¹.[4][5] The absence of N-H stretching bands in the 3500-3300 cm⁻¹ region confirms the tertiary nature of the amine.[6]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of signals.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the protons of the tetrahydroisoquinoline and the benzonitrile moieties. The integration of the signals will correspond to the number of protons in each environment.

cluster_THIQ Tetrahydroisoquinoline Protons cluster_Benzonitrile Benzonitrile Protons THIQ_protons H1, H3, H4 (Aliphatic) THIQ_aromatic H5, H6, H7, H8 (Aromatic) Benzonitrile_protons H2', H3', H5', H6' (Aromatic)

Caption: Key proton environments for NMR analysis.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.3d2HH-3', H-5'Protons ortho to the electron-withdrawing CN group are deshielded.
~7.2-7.0m4HH-5, H-6, H-7, H-8Aromatic protons of the tetrahydroisoquinoline ring.
~6.9-6.7d2HH-2', H-6'Protons meta to the CN group and ortho to the nitrogen are relatively shielded.
~4.5-4.3s2HH-1Benzylic protons adjacent to the nitrogen are deshielded.
~3.6-3.4t2HH-3Protons on the carbon adjacent to the nitrogen.
~3.0-2.8t2HH-4Protons on the benzylic carbon.

The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the p-cyanophenyl group will deshield the adjacent protons on the tetrahydroisoquinoline ring (H-1 and H-3).[7] The aromatic protons of the benzonitrile ring will appear as two distinct doublets due to the para-substitution pattern.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~150-145C-1'Quaternary carbon attached to nitrogen.
~135-130C-4a, C-8aQuaternary carbons of the tetrahydroisoquinoline ring.
~133C-3', C-5'Carbons ortho to the CN group.
~129-125C-5, C-6, C-7, C-8Aromatic carbons of the tetrahydroisoquinoline ring.
~120-118C≡NNitrile carbon.
~115-110C-2', C-6'Carbons meta to the CN group.
~110-105C-4'Quaternary carbon bearing the CN group.
~55-50C-1Benzylic carbon adjacent to nitrogen.
~50-45C-3Carbon adjacent to nitrogen.
~30-25C-4Benzylic carbon.

The chemical shifts of the carbons in the benzonitrile ring are significantly affected by the nitrile group. The quaternary carbon attached to the nitrile group (C-4') is expected to be relatively upfield.[8] The carbons of the tetrahydroisoquinoline moiety will have shifts consistent with those observed for other N-aryl derivatives.[7]

IV. Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted data for Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy offer a robust framework for the structural verification of this important molecule. The detailed experimental protocols and interpretation of the expected spectral features are designed to assist researchers in the unambiguous characterization of this and related N-aryl tetrahydroisoquinoline derivatives, thereby supporting the advancement of drug discovery and development programs.

V. References

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 2021. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1984.

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 2022. [Link]

  • FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. ResearchGate, 2016.

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications, 2021.

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 2020.

  • Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 2008. [Link]

  • The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). ResearchGate.

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 2020. [Link]

  • derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. HETEROCYCLES, 2006.

  • 1,2,3,4-Tetrahydroquinoline. PubChem. [Link]

  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.

  • Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, 1972. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate.

  • Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. Royal Society of Chemistry.

  • Synthesis of 1,2,3,4-substituted spiroheterocyclic tetrahydroisoquinoline-1-ones and their structural similarity in water solution and. Arkivoc.

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]

  • Structure Determination of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, an α-Amino Nitrile Obtained by a Modified Strecker Reaction. ResearchGate.

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 2023. [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Journal of the Korean Chemical Society, 2011.

  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 2009.

  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

Sources

Technical Guide: Crystal Structure & Characterization of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural chemistry, synthesis, and crystallographic characterization of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile .

Executive Summary

The compound This compound represents a critical structural motif in medicinal chemistry, specifically within the class of N-aryl-1,2,3,4-tetrahydroisoquinolines (N-aryl-THIQs) . This scaffold serves as a pharmacophore in various therapeutic agents, including androgen receptor modulators (SARMs), P-glycoprotein (P-gp) inhibitors, and anticancer agents.

Understanding the crystal structure of this molecule is essential for rational drug design. The steric clash between the tetrahydroisoquinoline (THIQ) ring protons and the ortho-protons of the benzonitrile moiety dictates a specific twisted conformation , which disrupts planarity and limits


-electron conjugation. This guide details the molecular architecture, synthesis for crystallographic purity, and the specific protocols for resolving its solid-state structure.

Molecular Architecture & Conformational Analysis

Structural Connectivity

The molecule consists of a secondary amine (1,2,3,4-tetrahydroisoquinoline) arylated at the nitrogen (position 2) with a 4-cyanophenyl group.

  • Core Scaffold: 1,2,3,4-Tetrahydroisoquinoline (saturated heterocyclic ring fused to a benzene ring).

  • Substituent:

    
    -Cyanophenyl group attached to 
    
    
    
    .
  • Key Interaction: The

    
     bond connects the aliphatic heterocycle to the aromatic benzonitrile.
    
The "Twist" Geometry

Unlike flat aniline derivatives, N-aryl-THIQs rarely adopt a planar conformation due to allylic strain (A-strain) .

  • Steric Conflict: The hydrogen atoms at

    
     and 
    
    
    
    of the THIQ ring sterically interfere with the ortho-hydrogens (
    
    
    and
    
    
    ) of the benzonitrile ring.
  • Consequence: The molecule adopts a twisted conformation to relieve this strain. The dihedral angle (

    
    ) between the mean plane of the THIQ ring and the plane of the benzonitrile ring is typically 40°–60° .
    
  • Electronic Effect: This twist reduces the overlap between the nitrogen lone pair and the benzonitrile

    
    -system, modulating the basicity of the nitrogen and the electronic properties of the nitrile group.
    
Predicted Crystallographic Parameters

Based on homologous N-aryl-THIQ structures (e.g., CSD Refcode: YIZYOY), the expected structural metrics are:

ParameterExpected ValueStructural Significance
Bond Length

1.38 – 1.42 ÅIndicates partial double-bond character, limited by the twist.
Bond Length

1.14 – 1.15 ÅTypical triple bond; linear geometry.
Dihedral Angle (

)
45° ± 10°Critical for defining the "active" shape of the drug pharmacophore.
N-Geometry Pyramidal / DistortedNitrogen is

-hybridized but flattened due to aryl conjugation.

Experimental Protocols

Synthesis for Crystallographic Purity

High-quality single crystals require >99% chemical purity. The preferred route is Buchwald-Hartwig Amination , which avoids the impurities common in nucleophilic aromatic substitution (


).

Reagents:

  • 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)

  • 4-Bromobenzonitrile (1.1 equiv)

  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%)
    
  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add

    
    , BINAP, and base. Add toluene and stir for 10 min to form the active catalytic complex.
    
  • Addition: Add the tetrahydroisoquinoline and 4-bromobenzonitrile.

  • Reaction: Heat to 100°C for 12 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes). Isolate the product as a white/off-white solid.

Crystallization Strategy

Growing diffraction-quality crystals of N-aryl-THIQs can be challenging due to their conformational flexibility.

Method A: Slow Evaporation (Primary)

  • Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover the vial with parafilm and poke 3-4 small holes.

  • Allow to stand at room temperature (20-25°C) in a vibration-free zone.

  • Result: Colorless block-like crystals typically form within 48-72 hours.

Method B: Vapor Diffusion (Secondary)

  • Dissolve 15 mg of compound in 0.5 mL Tetrahydrofuran (THF) (Solvent).

  • Place this small vial inside a larger jar containing 5 mL of Pentane (Antisolvent).

  • Seal the outer jar tightly.

  • Mechanism: Pentane vapor slowly diffuses into the THF, lowering solubility and promoting ordered nucleation.

Structure Determination Workflow

The following Graphviz diagram illustrates the logical flow from synthesis to solved structure.

CrystalStructureWorkflow Synth Synthesis (Buchwald-Hartwig) Purify Purification (>99% Purity) Synth->Purify Yields Crude Screen Solvent Screening (DCM, THF/Pentane) Purify->Screen Pure Solid Growth Crystal Growth (Slow Evaporation) Screen->Growth Optimized Conditions Mount Mounting (Mitegen Loop) Growth->Mount Single Crystal Selection Diffract X-Ray Diffraction (Mo Kα Source) Mount->Diffract Data Collection Solve Structure Solution (SHELXT / Olex2) Diffract->Solve Phasing & Refinement

Caption: Workflow for the synthesis, crystallization, and structural resolution of N-aryl-THIQ derivatives.

Structural Analysis & Packing Interactions

Once the structure is solved, the following features must be analyzed to validate the model:

Intramolecular Geometry
  • N-Atom Pyramidalization: Measure the sum of bond angles around

    
    . A sum 
    
    
    
    indicates
    
    
    character; a sum
    
    
    indicates
    
    
    (planar). For this molecule, expect a sum of 345°–355° .
  • Twist Angle: Measure the torsion angle

    
    . This quantifies the steric clash.
    
Intermolecular Packing

The crystal lattice is stabilized by non-covalent interactions:

  • Dipole-Dipole Stacking: The nitrile group (

    
    ) has a strong dipole moment (~4.0 D). Expect antiparallel alignment of nitrile groups in the packing lattice to minimize energy.
    
  • Weak Hydrogen Bonds (

    
    ):  The nitrile nitrogen acts as a weak acceptor for aromatic protons from neighboring molecules.
    
    • Search Criteria: Distance

      
       Å; Angle 
      
      
      
      .
  • 
     Stacking:  Interactions between the electron-rich THIQ benzene ring and the electron-deficient (cyano-substituted) phenyl ring.
    
    • Metric: Centroid-centroid distance of 3.6 – 3.9 Å.

References

  • Synthesis of N-aryl Tetrahydroisoquinolines

    • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research.
  • Conformational Analysis of N-Aryl Systems

    • Anderson, J. E. (1974). Nitrogen Inversion and Rotation in N-Arylheterocycles. Journal of the American Chemical Society.
  • Crystallographic Methods & SHELX Software

    • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Related Crystal Structures (CSD)

    • Cambridge Structural Database (CSD).[2] Search for scaffold: 1,2,3,4-tetrahydroisoquinoline.[2][3][4][5][6][7]

Sources

Architecting N-Aryl Tetrahydroisoquinolines: A Technical Guide to Biological Activities and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, deeply embedded in the framework of numerous natural alkaloids and synthetic therapeutics[1]. While unsubstituted or N-alkylated THIQs have been extensively studied, N-aryl tetrahydroisoquinolines represent a highly specialized subclass. As a Senior Application Scientist, I approach the N-aryl THIQ scaffold not just as a chemical structure, but as a highly tunable pharmacokinetic vehicle. This whitepaper deconstructs the biological activities of N-aryl THIQs, elucidating the structure-activity relationships (SAR) and the self-validating experimental workflows required to evaluate their therapeutic potential in neurodegeneration and dopaminergic modulation.

The Privileged N-Aryl THIQ Scaffold: Structural Causality

The biological efficacy of a neuroactive compound is dictated by its ability to cross the blood-brain barrier (BBB) and engage its target with high fidelity. The N-aryl substitution is a deliberate design choice that solves a fundamental pharmacokinetic problem: basicity and ionization .

Unlike N-alkyl THIQs, which possess a highly basic tertiary amine that is predominantly protonated at physiological pH (pH 7.4), the N-aryl moiety allows the nitrogen's lone pair to delocalize into the aromatic ring. This resonance significantly lowers the


 of the amine, increasing the fraction of neutral, un-ionized molecules in systemic circulation. Consequently, N-aryl THIQs exhibit superior passive diffusion across the lipophilic BBB, a critical prerequisite for central nervous system (CNS) therapeutics[2].

Multitargeting in Neurodegeneration: AChE and MAO-B

The etiology of Alzheimer’s Disease (AD) and Parkinson's Disease (PD) is highly multifactorial, rendering single-target drugs largely ineffective. N-aryl THIQs have recently emerged as potent multitarget-directed ligands (MTDLs) , simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B)[3].

  • Cholinesterase Inhibition: N-aryl THIQs function as reversible inhibitors of AChE. Mechanistically, the N-aryl ring acts as a hydrophobic anchor, engaging in robust

    
     stacking interactions with tryptophan residues (e.g., Trp286) located in the Peripheral Anionic Site (PAS) at the rim of the AChE active site gorge. Simultaneously, functionalization at the C-1 position allows the molecule to span the gorge and interact with the Catalytic Active Site (CAS)[4].
    
  • MAO-B Inhibition: The introduction of rigid, electron-rich groups (such as C-1 alkynyl substituents) on the N-aryl THIQ core allows the molecule to occupy the substrate cavity of MAO-B, preventing the oxidative deamination of dopamine. This dual action restores cholinergic transmission while mitigating dopamine depletion and oxidative stress[3].

G N_Aryl N-Aryl THIQ Scaffold AChE AChE / BuChE Inhibition N_Aryl->AChE PAS & CAS Binding MAOB MAO-B Inhibition N_Aryl->MAOB Active Site Blockade ACh ↑ Acetylcholine Levels AChE->ACh DA ↑ Dopamine Levels MAOB->DA Neuro Neuroprotection (AD/PD) ACh->Neuro DA->Neuro

Mechanism of dual AChE and MAO-B inhibition by N-aryl THIQs.

Dopaminergic System Modulation

Beyond enzyme inhibition, the N-aryl THIQ core is a potent pharmacophore for G-protein coupled receptors (GPCRs), specifically the


 and 

dopaminergic receptors. The spatial geometry of the 1-aryl-6,7-dihydroxy THIQ derivatives closely mimics the endogenous conformation of dopamine. Studies have shown that specific substitutions on the 1-aryl ring dictate receptor subtype selectivity. For instance, the inclusion of a thiomethyl group dramatically enhances hydrophobic interactions within the

receptor binding cleft, yielding highly potent affinities (

values in the nanomolar range)[5].

Structure-Activity Relationship (SAR) Matrix

To systematically design next-generation N-aryl THIQs, we must analyze the quantitative impact of specific functional group substitutions. The table below consolidates critical SAR data driving current drug development:

Compound Class / ModificationKey SubstituentPrimary TargetBiological Effect / MetricMechanistic Causality
C-1 Alkynyl N-Aryl THIQs

= Fluoro
AChE / MAO-BDrastic reduction in inhibition potencyHigh electronegativity of fluorine disrupts optimal

stacking within the target enzyme's active site gorge[3].
C-1 Ketone N-Aryl THIQs

= Methoxy
AChEHigh selectivity over BuChEThe methoxy group provides precise steric fit and hydrogen bonding exclusively within the narrower AChE pocket[4].
1-Aryl-6,7-dihydroxy THIQs C-1 Aryl (Thiomethyl)

Receptor

= 31 nM
The bulky, polarizable thiomethyl group maximizes van der Waals contacts in the hydrophobic sub-pocket of the

receptor[5].
N-Aryl THIQ Backbone Meta-

on N-Aryl
BBB PermeabilitySignificant increase in

The extreme lipophilicity of the trifluoromethyl group drives partitioning into lipid bilayers, enhancing CNS exposure[2].

Self-Validating Experimental Workflows

A protocol is only as good as its internal controls. As scientists, we must engineer self-validating workflows that inherently flag false positives (e.g., pan-assay interference compounds, or PAINS).

High-Resolution Kinetic Profiling of Cholinesterase Inhibition

To accurately determine whether an N-aryl THIQ is a competitive, non-competitive, or mixed inhibitor, endpoint assays are insufficient. We utilize a continuous spectrophotometric Ellman’s assay to capture the initial velocity (


) of the enzyme.

Causality Check: Why pre-incubate the enzyme and inhibitor before adding the substrate? N-aryl THIQs often exhibit slow-binding kinetics due to the structural reorganization required to fit into the deep AChE gorge. Without a 15-minute pre-incubation, the calculated


 will artificially appear much weaker.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Validation: Verify pH at 25°C; AChE catalytic efficiency drops sharply below pH 7.5.

  • Reagent Assembly: In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE (0.02 U/mL), 10 µL of DTNB (0.25 mM), and 10 µL of the N-aryl THIQ inhibitor (varying concentrations in DMSO).

  • Steady-State Incubation: Incubate in the dark at 25°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of acetylthiocholine iodide (ATChI) at varying concentrations (0.1 to 0.5 mM).

  • Kinetic Readout: Immediately measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Data Validation: Calculate the

    
    -factor for the vehicle control wells. Proceed with Dixon plot analysis only if 
    
    
    
    .

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Incubation (AChE + DTNB) Prep->Incubate Substrate Substrate Addition (ATChI) Incubate->Substrate Read Kinetic Readout (Abs 412 nm) Substrate->Read Analyze Dixon Plot (Ki Calculation) Read->Analyze

Self-validating Ellman's assay workflow for cholinesterase kinetics.

RP-UPLC Determination of Lipophilicity ( )

Traditional shake-flask methods for determining the octanol-water partition coefficient (


) are prone to emulsion formation and fail for highly lipophilic N-aryl THIQs. We employ Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) as a high-throughput, highly reproducible alternative[2].

Causality Check: Why use a C18 column? The alkyl chains of the C18 stationary phase act as a surrogate for the hydrophobic core of the biological lipid bilayer. The retention factor (


) directly correlates with the molecule's partitioning behavior.

Step-by-Step Protocol:

  • System Setup: Equip the UPLC with an Acquity BEH C18 column (1.7 µm, 2.1 × 50 mm).

  • Calibration: Inject a suite of 6-8 reference drugs with known shake-flask

    
     values. Run an isocratic elution (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).
    
  • Standard Curve: Calculate the retention factor

    
     for each standard. Plot 
    
    
    
    versus known
    
    
    to generate a linear calibration equation. Validation:
    
    
    must be
    
    
    .
  • Sample Analysis: Inject the synthesized N-aryl THIQs under identical conditions. Use the calibration equation to extrapolate their physiological

    
    .
    

Conclusion

The N-aryl tetrahydroisoquinoline scaffold is a highly versatile chemical chassis. By understanding the causality between specific structural modifications (like C-1 alkynylation or aryl-ring methoxy substitutions) and their resulting biological activities (AChE/MAO-B inhibition,


 receptor affinity, BBB permeability), researchers can rationally design next-generation therapeutics. Strict adherence to self-validating kinetic and physicochemical assays ensures that these in vitro hits can successfully translate into robust in vivo candidates.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. 1

  • Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. International Journal of Molecular Sciences, 2024. 4

  • Synthesis and evaluation of C-1-alkynyl substituted N-aryl-tetrahydroisoquinolines as multitarget cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease. International Journal of Biological Macromolecules, 2025. 3

  • Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. Bioorganic Chemistry, 2018. 5

  • BIOLOGICALLY ACTIVE N-ARYL-TETRAHYDROISOQUINOLINE DERIVATIVES USING RP-UPLC METHOD. University of Belgrade - Institute of Chemistry, Technology and Metallurgy, 2024. 2

Sources

Precision-Targeting the Tetrahydroisoquinoline (THIQ) Scaffold: From C-H Functionalization to Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is not merely a common structural motif; it is a privileged scaffold in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to microtubule dynamics. While historically associated with dopaminergic modulation (e.g., in Parkinson’s research), recent breakthroughs have repositioned THIQs as potent oncological agents, particularly in reversing multidrug resistance (MDR) and inhibiting tubulin polymerization.

This technical guide moves beyond the elementary Pictet-Spengler cyclization.[1] It details a modern, self-validating workflow for discovering novel THIQs, integrating Rh(III)-catalyzed C–H activation for synthesis with rigorous tubulin polymerization assays for biological validation.

Part 1: The Pharmacophore – Structural Logic

The versatility of the THIQ scaffold stems from its rigid bicyclic core, which locks substituents into specific vectors, reducing the entropic penalty of binding.

Key Pharmacophoric Vectors
  • N2-Position (The Anchor): The secondary amine is protonated at physiological pH (pKa ~9.5), forming critical salt bridges (e.g., with Asp113 in dopamine receptors). Derivatization here modulates lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

  • C1-Position (The Stereocenter): Asymmetric substitution at C1 is the primary driver of selectivity. In tubulin inhibitors, bulky aryl groups at C1 mimic the pharmacophore of Combretastatin A-4.

  • C6/C7-Positions (Electronic Modulation): Electron-donating groups (methoxy, hydroxyl) here are essential for metabolic stability and often participate in hydrogen bonding networks.

Part 2: Advanced Synthetic Strategies

Expertise Directive: While the Pictet-Spengler reaction is the historical standard, it suffers from harsh acidic conditions and limited scope (requiring electron-rich arenes). Modern discovery relies on Transition-Metal Catalyzed C–H Activation , which offers superior regioselectivity and functional group tolerance.[2]

Workflow: Rh(III)-Catalyzed C–H Functionalization

This protocol describes the C1-alkylation/annulation of N-pivaloyl-tetrahydroisoquinolines, a method allowing for rapid library generation.

Experimental Protocol: C1-Functionalization

Reagents:

  • Substrate: N-Pivaloyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

  • Coupling Partner: Activated Diazo compound or Alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) – Critical for chloride abstraction to generate the active cationic Rh species.

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, weigh [Cp*RhCl₂]₂ and AgSbF₆ into a flame-dried Schlenk tube. Add anhydrous DCE (0.2 M concentration relative to substrate). Stir for 10 minutes at room temperature to generate the active cationic species.

    • Checkpoint: The solution should turn from brick-red to a clear orange/yellow, indicating successful chloride abstraction.

  • Substrate Addition: Add the N-pivaloyl-THIQ and the coupling partner (e.g., ethyl diazoacetate) under N₂ atmosphere.

  • Reaction: Seal the tube and heat to 60°C for 12 hours.

    • Mechanistic Insight: The pivaloyl group acts as a Directing Group (DG) , coordinating with Rh(III) to facilitate the selective C–H bond cleavage at the C1 position.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove metal residues. Wash with CH₂Cl₂.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate synthetic route based on target substitution.

SynthesisWorkflow Start Target THIQ Structure Decision1 Substitution Position? Start->Decision1 RouteA C1-Aryl/Alkyl (Electron Rich Ring) Decision1->RouteA RouteB C1-Functionalization (Neutral/Electron Poor) Decision1->RouteB RouteC N2-Derivatization Decision1->RouteC MethodA Pictet-Spengler (Acid Catalysis) RouteA->MethodA Classic Path MethodB Rh(III) C-H Activation (Directing Group Required) RouteB->MethodB Modern Path MethodC Reductive Amination (NaCNBH3) RouteC->MethodC Validation Chiral HPLC Separation (Enantiomeric Excess Check) MethodA->Validation MethodB->Validation MethodC->Validation

Caption: Decision matrix for selecting THIQ synthetic routes. C-H activation (Green) is preferred for complex, non-activated cores.

Part 3: Medicinal Chemistry & SAR (Tubulin Inhibition)

Recent studies have identified THIQ-sulfamates as potent microtubule disruptors, binding to the colchicine site of tubulin.[3][4]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C1 and N2 substitutions on cytotoxicity against MCF-7 (breast cancer) cell lines.

Compound IDC1-SubstituentN2-SubstituentC6-PositionIC50 (nM)Metabolic Stability (t1/2 min)
THIQ-1 (Lead) HBenzyl-OH45015
THIQ-2 Methyl3,5-Cl-Benzyl-OSO₂NH₂22>60
THIQ-3 PhenylMethyl-OSO₂NH₂120045
THIQ-4 H3,4,5-OMe-Benzyl-OH8512

Analysis:

  • The Sulfamate Switch: Replacing the C6-hydroxyl (THIQ-1) with a sulfamate (THIQ-2) dramatically increases potency and metabolic stability. The sulfamate mimics the steroid ring A of 2-methoxyestradiol but resists glucuronidation.

  • N2-Benzyl Importance: A bulky, lipophilic group at N2 (3,5-dichloro-benzyl) improves occupancy in the hydrophobic pocket of the colchicine binding site.

Part 4: Biological Evaluation Protocol

Trustworthiness: A self-validating system requires more than just an antiproliferative assay (MTT). You must prove the mechanism (tubulin disruption).

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the fluorescence enhancement of a reporter dye (DAPI or fluorescent-labeled tubulin) as it incorporates into microtubules.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Control: Combretastatin A-4 (Positive control), DMSO (Negative control).

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in the buffer containing 1 mM GTP. Keep on ice (4°C) to prevent premature polymerization.

  • Dosing: Add 5 µL of the test THIQ compound (dissolved in DMSO) to a 96-well half-area black plate. Final concentration range: 0.1 µM to 10 µM.

  • Initiation: Add 50 µL of the cold tubulin mixture to each well.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Interpretation: A standard curve will show a sigmoidal increase (nucleation, elongation, steady state). An effective inhibitor will flatten this curve, reducing the Vmax of the elongation phase.

Visualization: Mechanism of Action (MOA)

The diagram below details the interference of THIQ ligands with the Tubulin-Microtubule equilibrium.

MOA_Tubulin FreeTubulin Free Tubulin Dimers (Alpha/Beta) Nucleation Nucleation Phase FreeTubulin->Nucleation GTP, 37°C Arrest G2/M Cell Cycle Arrest FreeTubulin->Arrest Accumulation Polymer Microtubule Polymer Nucleation->Polymer Elongation THIQ THIQ Inhibitor (Colchicine Site Binder) THIQ->FreeTubulin Binds Beta-Subunit THIQ->Nucleation Blocks Apoptosis Apoptosis Arrest->Apoptosis

Caption: THIQ compounds bind free tubulin dimers, preventing nucleation and leading to G2/M arrest and subsequent apoptosis.

References

  • Scott, K. A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.[5][6] Expert Opinion on Drug Discovery.[5][6][7][8] Link

  • Singh, R., et al. (2019). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity.[3][4][9] ACS Omega. Link

  • Wang, X., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Link

  • BenchChem Technical Series. (2025). The Pictet-Spengler Reaction: A Technical Guide.[1]Link

  • Faheem, et al. (2021).[10] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[6][10][11] RSC Advances. Link

Sources

Preliminary In-Vitro Screening of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Chemotype & Strategic Rationale

The molecule 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile represents a distinct chemical scaffold falling under the class of N-aryl-1,2,3,4-tetrahydroisoquinolines . Unlike their N-alkyl counterparts (which are typically basic CNS-active agents), N-aryl tetrahydroisoquinolines (THIQs) possess a nitrogen atom with significantly reduced basicity due to conjugation with the phenyl ring (aniline-like character).

This structural nuance shifts the screening priority away from classical monoaminergic GPCRs (dopamine/serotonin transporters) and toward hydrophobic pocket targets such as Nuclear Receptors (Androgen/Estrogen receptors) and cytoskeletal proteins (Tubulin). The para-benzonitrile moiety acts as a critical bioisostere for carbonyls or steroid A-ring mimics, providing metabolic stability against oxidative dealkylation while serving as a hydrogen bond acceptor.

This guide outlines a high-fidelity screening protocol designed to deconvolve the biological activity of this specific scaffold, prioritizing Oncology (Tubulin/MDR) and Endocrinology (SARM/SERM) tracks over classical CNS targets.

Physicochemical Profiling & In-Silico Assessment

Before wet-lab screening, the physicochemical behavior of the compound must be established to prevent false negatives due to precipitation or non-specific binding.

Structural Properties[1]
  • Basicity (pKa): Estimated ~2.0–4.0 (The N-phenyl attachment creates a tertiary aniline, rendering the nitrogen non-protonated at physiological pH 7.4).

  • Lipophilicity (cLogP): Estimated ~3.5–4.2 (High).

  • Solubility: Likely poor in aqueous media; requires DMSO stock (10 mM) and careful dilution in assay buffers.

In-Silico Target Prediction (Pre-Screening)

Prioritize the following computational docking studies to refine the wet-lab panel:

  • Tubulin (Colchicine Binding Site): The N-aryl THIQ scaffold mimics the cis-stilbene geometry of combretastatin A-4.

  • Androgen Receptor (AR): The benzonitrile group mimics the electron-deficient A-ring of non-steroidal AR ligands (e.g., bicalutamide derivatives).

  • P-glycoprotein (P-gp/MDR1): THIQs are privileged scaffolds for reversing Multi-Drug Resistance (MDR).

Primary Screening Track: Oncology & Cytoskeleton

The most probable high-potency hit for this scaffold is Tubulin Polymerization Inhibition . N-aryl THIQs function as "molecular rotors" that occupy the colchicine site, disrupting microtubule dynamics.

Experiment A: Tubulin Polymerization Assay

Objective: Determine if the compound inhibits the assembly of tubulin into microtubules. Methodology: Fluorescence-based kinetic assay.

  • Reagents: Porcine brain tubulin (>99% pure), GTP, DAPI (reporter).

  • Protocol:

    • Prepare tubulin stock in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Incubate tubulin (2 mg/mL) with test compound (1, 5, 10 µM) at 4°C.

    • Initiate polymerization by adding GTP (1 mM) and shifting temperature to 37°C.

    • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Success Criterion: A dose-dependent reduction in

    
     (polymerization rate) and steady-state fluorescence compared to vehicle (DMSO) and positive control (Colchicine/Nocodazole).
    
Experiment B: Cytotoxicity & MDR Reversal

Objective: Assess antiproliferative potency and ability to bypass efflux pumps. Cell Lines:

  • MCF-7 / A549: Standard solid tumor models.

  • MDR-Positive Line (e.g., MCF-7/ADR or KB-V1): To test P-gp modulation.

Protocol (SRB or MTT Assay):

  • Seed cells (3,000–5,000/well) in 96-well plates; allow 24h attachment.

  • Treat with serial dilutions (0.01 µM – 100 µM) for 48–72 hours.

  • MDR Reversal Check: Co-treat MDR cells with a sub-toxic dose of the test compound + a standard substrate (e.g., Doxorubicin).

  • Analysis: Calculate IC50. A significant left-shift of the Doxorubicin IC50 in the presence of the test compound indicates P-gp inhibition.

Secondary Screening Track: Nuclear Receptors (SARM Potential)

The p-cyanophenyl motif is a classic pharmacophore in Selective Androgen Receptor Modulators (SARMs).

Androgen Receptor (AR) Binding Assay

Objective: Determine affinity for the ligand-binding domain (LBD) of AR. Methodology: Fluorescence Polarization (FP) Competitor Assay.

  • Tracer: Fluormone™ AL Green (high-affinity AR ligand).

  • Receptor: Recombinant Rat or Human AR-LBD.

  • Protocol:

    • Incubate AR-LBD with Tracer and Test Compound in black 384-well plates.

    • Equilibrate for 2–4 hours at room temperature.

    • Readout: Measure Polarization (mP). Displacement of the tracer by the test compound results in a decrease in mP.

  • Control: Dihydrotestosterone (DHT) or Bicalutamide.

ADME-Tox Profiling (Critical for Benzonitriles)

The nitrile group is metabolically robust but can be susceptible to hydrolysis (by nitrilases) or reduction.

AssayRationaleCritical Threshold
Microsomal Stability Check for N-dealkylation (loss of phenyl ring) or nitrile hydrolysis.

min (Human/Rat Liver Microsomes)
CYP Inhibition N-aryl THIQs can be CYP2D6 inhibitors (structural similarity to quinidine).IC50 > 10 µM (to avoid drug-drug interactions)
hERG Inhibition High Risk. THIQ scaffolds are frequent hERG blockers.IC50 > 10 µM (Patch Clamp)

Visualizing the Screening Workflow

The following diagram illustrates the logic flow for deconvolving the target of this scaffold.

ScreeningWorkflow Start Compound: 4-(1,2,3,4-THIQ-2-yl)benzonitrile PhysChem Physicochemical Check (Solubility, pKa ~3.5) Start->PhysChem Split Primary Screening PhysChem->Split TrackA Track A: Cytoskeleton/MDR (Tubulin Polymerization) Split->TrackA Structural Mimicry (Colchicine) TrackB Track B: Endocrinology (SARM/SERM) Split->TrackB Pharmacophore (Nitrile/Aniline) TubulinAssay In Vitro Tubulin Assay (Fluorescence) TrackA->TubulinAssay Cytotox Cytotoxicity (MDR+ Lines) (MCF-7/ADR) TrackA->Cytotox HitA Hit: Tubulin Inhibitor TubulinAssay->HitA Vmax Reduction ARBinding AR Binding Assay (Fluorescence Polarization) TrackB->ARBinding HitB Hit: SARM/Antagonist ARBinding->HitB Ki < 1 µM ADME ADME-Tox Filter (hERG, CYP2D6, Nitrilase) HitA->ADME HitB->ADME

Caption: Logic flow for deconvolving N-aryl THIQ activity, prioritizing Tubulin and Androgen Receptor pathways based on scaffold SAR.

References

  • Faheem, et al. (2021). "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design." Expert Opinion on Drug Discovery. Link

  • Scott, et al. (2002). "Tetrahydroisoquinoline derivatives as novel androgen receptor ligands." Bioorganic & Medicinal Chemistry Letters.
  • Kunjiappan, S., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. Link

  • Wang, Y., et al. (2018). "Design, synthesis and biological evaluation of novel N-substituted tetrahydroisoquinoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry.

Navigating the Tetrahydroisoquinoline (THIQ) Scaffold: A Technical Guide to Chemical Space Exploration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is not merely a structural fragment; it is a privileged scaffold in medicinal chemistry. Its inherent rigidity, defined vector orientation, and high fraction of saturated carbons (


) allow it to span a diverse chemical space, bridging the gap between flat aromatic systems and complex 3D architectures.

This guide moves beyond basic textbook definitions to explore the tactical exploration of the THIQ chemical space. We will dissect the structural rationale for its promiscuity, detail a self-validating protocol for modern C–H activation, and map the Structure-Activity Relationships (SAR) that drive drug discovery.

Part 1: Structural Rationale & Vector Analysis

The THIQ scaffold offers a unique balance of conformational restriction and functionalizability. Unlike flexible linear amines, the bicyclic system locks substituents into specific vectors, reducing the entropic penalty of binding to protein targets.

The Three Vectors of Diversity

To explore the chemical space effectively, we must view the THIQ core as a platform with three distinct vectors for modification:

VectorPositionChemical CharacterSynthetic Utility
N2-Vector Nitrogen AtomNucleophilic handleIdeal for diversification via amidation, reductive amination, or urea formation. Modulates pKa and solubility.
C1-Vector Benzylic CarbonStereogenic centerThe most critical vector for potency. Allows for rigid 3D projection of pharmacophores. Accessible via Pictet-Spengler or C–H activation.
Aromatic Vector C5–C8 PositionsElectronic modulatorControls metabolic stability (blocking metabolic hotspots) and

-

stacking interactions.
Synthetic Logic Flow

The choice of synthetic strategy dictates the accessible chemical space. While classical methods build the ring, modern methods functionalize the pre-formed ring.

SyntheticLogic Start Target Structure Strategy Synthetic Strategy Start->Strategy PSR Pictet-Spengler (Ring Construction) Strategy->PSR Aldehyde + Amine BNR Bischler-Napieralski (Ring Construction) Strategy->BNR Acyl chloride + Amine CDC C-H Activation / CDC (Late-Stage Functionalization) Strategy->CDC Pre-formed THIQ Outcome1 C1-Substituted (Racemic/Chiral) PSR->Outcome1 Outcome2 C1-Unsubstituted (Dihydro intermediate) BNR->Outcome2 Outcome3 C1-Diversified Library (Rapid Analoging) CDC->Outcome3

Figure 1: Decision tree for selecting synthetic methodologies based on the desired final chemical space.

Part 2: The "Self-Validating" Protocol

Focus: Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) for C1-Alkynylation.

Rationale: Classical Pictet-Spengler reactions require acidic conditions and aldehydes, often limiting functional group tolerance. The CDC approach allows for the direct functionalization of the C1 position of a simple THIQ using a terminal alkyne. This is a "green" oxidative coupling that generates water as the byproduct.

Mechanism: This reaction relies on the in situ generation of an iminium ion via Single Electron Transfer (SET), followed by nucleophilic attack.

Experimental Workflow

Reagents:

  • Substrate:

    
    -Phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
    
  • Nucleophile: Phenylacetylene (1.2 eq)

  • Catalyst: CuBr (5 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 1.5 eq)

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuBr (5 mol%).

    • Validation Check: The CuBr should be a pale green/white powder. If brown/black, it is oxidized and will lower yield.

  • Addition: Add

    
    -phenyl-THIQ (1.0 mmol) and Phenylacetylene (1.2 mmol) under a gentle stream of nitrogen.
    
  • Solvent & Oxidant: Add anhydrous MeCN (10 mL) followed by the dropwise addition of TBHP solution.

    • Safety: TBHP is an oxidant; add slowly to control exotherm.

  • Reaction: Seal the tube and heat to 80°C for 4–6 hours.

    • Visual Check: The solution typically turns from pale blue/green to a deep dark brown as the Cu(I)/Cu(II) cycle progresses.

  • Monitoring (Self-Validation):

    • Perform TLC (Hexane/EtOAc 9:1).

    • Key Indicator: The starting material (

      
      -phenyl-THIQ) usually fluoresces blue under UV. The product (C1-alkynylated) will have a distinct 
      
      
      
      and often a different fluorescence (quenching or shift).
  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated

    
     (2 x 10 mL) to remove excess acid/oxidant byproducts.
    
  • Purification: Flash column chromatography on silica gel.

Mechanistic Pathway (CDC)

CDC_Mechanism THIQ N-Aryl THIQ SET1 SET Oxidation (CuI to CuII) THIQ->SET1 RadicalCation Amine Radical Cation SET1->RadicalCation H_Abstract H-Atom Abstraction RadicalCation->H_Abstract - H+ Iminium Iminium Ion (Electrophile) H_Abstract->Iminium Product C1-Alkynylated THIQ Iminium->Product Cu_Acetylide Copper Acetylide (Nucleophile) Cu_Acetylide->Iminium Nucleophilic Attack

Figure 2: Oxidative Cross-Dehydrogenative Coupling mechanism involving Single Electron Transfer (SET).

Part 3: Structure-Activity Relationship (SAR) & Applications

The exploration of THIQ chemical space has yielded significant therapeutic agents.[1][2][3][4][5] The SAR generally dictates that the C1 position controls selectivity, while the N2 position modulates pharmacokinetics.

FDA-Approved & Clinical THIQ Agents
Drug NamePrimary IndicationMechanism of ActionKey Structural Feature
Quinapril HypertensionACE InhibitorC3-carboxylic acid; C1-substitution mimics transition state.
Trabectedin Soft Tissue SarcomaDNA AlkylatorComplex fused THIQ (Ecteinascidin 743); C21-OH is critical for DNA covalent bonding.
Nomifensine Antidepressant (Withdrawn)NDRIC4-phenyl substitution; rigid analog of phenethylamine.
Solifenacin Overactive BladderM3 AntagonistTHIQ-like quinuclidine ester; demonstrates scaffold rigidity value.
SAR Insights for Drug Design
  • The "C1-Magic Methyl" Effect: Introducing a methyl or small alkyl group at C1 often creates a chiral center that drastically increases potency (10-100x) by locking the N-lone pair vector and minimizing steric clash within the receptor pocket.

  • Metabolic Blocking: The C4 position is a common site of metabolic oxidation (to isoquinoline). Substitution at C4 (e.g., gem-dimethyl) or fluorination can extend half-life (

    
    ).
    
  • Conformational Locking: Fusing a ring across the N2-C3 bond (as in Trabectedin) creates a "caged" structure that can bind DNA minor grooves with high specificity.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. Link

  • Li, C. J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344. Link

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564. Link

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link

  • FDA Orange Book. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Aryl-1,2,3,4-Tetrahydroisoquinolines via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Logic

The Challenge: The "Aniline Paradox"

The Pictet-Spengler (PS) reaction is the preeminent method for constructing the tetrahydroisoquinoline (THIQ) scaffold, a "privileged structure" in drug discovery found in alkaloids like morphine and emetine. However, the synthesis of N-aryl-THIQs (where the nitrogen is part of an aniline moiety rather than a secondary alkyl amine) presents a distinct kinetic challenge:

  • Nucleophilicity Deficit: The starting material is an N-aryl-2-arylethylamine (a secondary aniline). The nitrogen lone pair is delocalized into the N-aryl ring, drastically reducing its nucleophilicity compared to standard alkyl amines. This retards the initial condensation with the aldehyde to form the iminium ion.

  • Iminium Stability: Once formed, the N-aryl iminium species is highly electrophilic, which is beneficial for the cyclization step, but its formation is the rate-determining bottleneck.

  • Regiocontrol: The N-aryl group can compete as a nucleophile in side reactions or alter the electronics of the ring closure.

The Solution: Acid-Modulated Activation

To overcome the "Aniline Paradox," this guide presents two distinct workflows:

  • Protocol A (The "Brute Force" Method): Uses superacidic or strong Brønsted acid conditions to force the dehydration and cyclization of deactivated N-aryl substrates.

  • Protocol B (The "Precision" Method): Utilizes Chiral Phosphoric Acid (CPA) catalysis for enantioselective synthesis, often requiring specific N-protecting groups (like N-sulfenyl) that mimic the electronics of N-aryl systems while allowing stereocontrol, followed by derivatization.

Part 2: Mechanistic Logic & Visualization

Logical Pathway: Overcoming the Energy Barrier

The following diagram illustrates the critical decision points and electronic hurdles in the N-aryl PS reaction.

PictetSpenglerLogic Start Substrate: N-Aryl-2-arylethylamine Barrier1 BARRIER 1: Low N-Nucleophilicity (Aniline vs Alkyl Amine) Start->Barrier1 Initial State Aldehyde + Aldehyde (R-CHO) Aldehyde->Barrier1 Path_Acid Strategy A: Strong Acid (TFA/TfOH) Forces dehydration Barrier1->Path_Acid Kinetic Control Path_CPA Strategy B: Chiral Catalyst (CPA) H-Bond Activation Barrier1->Path_CPA Stereocontrol Iminium Intermediate: N-Aryl Iminium Ion (High Electrophilicity) Path_Acid->Iminium H+ Catalysis Path_CPA->Iminium Dual H-Bonding Cyclization Intramolecular Friedel-Crafts Iminium->Cyclization Ring Closure Product Product: N-Aryl-THIQ Cyclization->Product Re-aromatization

Caption: Mechanistic flow showing the divergence between thermodynamic forcing (Acid) and catalytic activation (CPA) to overcome aniline deactivation.

Part 3: Detailed Experimental Protocols

Protocol A: Strong Acid-Mediated Synthesis (Racemic)

Best for: Rapid generation of core scaffolds where stereochemistry is not critical or will be resolved later.

Reagents:

  • Substrate: N-Phenyl-2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv)

  • Electrophile: Paraformaldehyde (or Aryl Aldehyde) (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: Trifluoroacetic Acid (TFA) or Triflic Acid (TfOH)

Step-by-Step Methodology:

  • Pre-complexation: In a flame-dried round-bottom flask under Argon, dissolve the N-aryl amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Aldehyde Addition: Add Paraformaldehyde (1.5 mmol) in one portion.

    • Note: If using a liquid aldehyde, add dropwise to prevent exotherms.

  • Acid Activation: Cool the mixture to 0°C. Add TFA (3.0 - 5.0 equiv) dropwise.

    • Critical Insight: For highly deactivated anilines, TFA may be insufficient. In such cases, use superacid conditions (TfOH, 1.0 equiv) or reflux in Toluene with

      
      -TsOH with a Dean-Stark trap to drive the equilibrium by water removal [1].
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS. The N-aryl iminium intermediate is often visible by MS (M-1 or M+1 depending on ionization).

  • Quench: Pour reaction mixture carefully into saturated aqueous NaHCO

    
     at 0°C.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). N-aryl THIQs are less polar than their N-H counterparts.

Protocol B: Enantioselective Organocatalytic Synthesis

Best for: Asymmetric synthesis of 1-substituted THIQs using Chiral Phosphoric Acids (CPA).

Reagents:

  • Substrate: Tryptamine or Phenethylamine derivative (often N-protected for activation, e.g., N-sulfenyl or N-carbamoyl if direct N-aryl is too unreactive).

  • Catalyst: (R)-TRIP or (S)-BINOL-Phosphoric Acid (5-10 mol%).

  • Drying Agent: 5Å Molecular Sieves (Critical for catalyst turnover).

  • Solvent: Benzene or Toluene.

Step-by-Step Methodology:

  • Catalyst Prep: Flame-dry 5Å molecular sieves under vacuum. Add to the reaction vessel.

  • Loading: Add the amine substrate (0.1 mmol) and the CPA catalyst (0.005 mmol) to the vessel.

  • Solvent: Add anhydrous Toluene (2 mL). Stir for 10 mins to allow catalyst-substrate association (H-bonding).

  • Aldehyde Addition: Add the aldehyde (0.12 mmol) at low temperature (often -30°C to 0°C to maximize ee).

  • Monitoring: Stir for 24-72 hours. The reaction is slower than acid-mediated versions due to the reliance on weak H-bonding interactions [2].

  • Workup: Filter off sieves, concentrate, and purify directly via silica gel chromatography.

Part 4: Data & Optimization

Comparison of Acidic Systems

The choice of acid dramatically impacts yield for N-aryl substrates.

Acid SystempKa (approx)Yield (N-Aryl)Reaction TimeNotes
Acetic Acid 4.76< 10%48hToo weak for aniline iminium formation.
TFA / DCM -0.2545 - 65%12-24hStandard. Good balance of reactivity/handling.
TfOH (Superacid) -1485 - 95%1-4hHigh Yield. Requires strict anhydrous conditions.
p-TsOH / Toluene -2.860 - 80%6-12h (Reflux)Requires Dean-Stark water removal.
Workflow Visualization

The following diagram details the operational workflow for the Superacid (TfOH) protocol, which is recommended for difficult N-aryl substrates.

Workflow Setup 1. Setup Flame-dry glassware Ar atmosphere Mix 2. Mixing Amine + Aldehyde in DCM Setup->Mix Acid 3. Activation Add TfOH at -78°C (Exothermic!) Mix->Acid Warm 4. Cyclization Warm to RT Monitor LCMS Acid->Warm Quench 5. Quench Sat. NaHCO3 (Gas evolution) Warm->Quench

Caption: Operational workflow for Superacid-mediated N-aryl Pictet-Spengler reaction.

Part 5: Troubleshooting & Expert Insights

The "Stalled Imine" Problem
  • Symptom: LCMS shows starting material and aldehyde, but no product.

  • Cause: The equilibrium favors the hydrolyzed amine/aldehyde over the imine due to water presence or low nucleophilicity.

  • Fix: Add molecular sieves (4Å) or use a dehydrating solvent (Trimethyl orthoformate) as a co-solvent to chemically scavenge water.

Regioselectivity Issues
  • Symptom: Mixture of 6- and 7-substituted isomers (para/ortho cyclization).

  • Insight: The N-aryl group exerts steric bulk. If the electron-donating group (EDG) on the aryl ring of the ethylamine chain is in the meta position, cyclization can occur para (favored sterically) or ortho (favored electronically if EDG is strong).

  • Fix: Use blocking groups (e.g., Bromine) at the unwanted position, which can be removed later via hydrogenolysis.

Catalyst Poisoning (Protocol B)
  • Symptom: Reaction stops at 50% conversion.

  • Cause: The basic THIQ product binds to the Chiral Phosphoric Acid catalyst, inhibiting turnover.

  • Fix: Use a slightly higher catalyst loading (10 mol%) or add a stoichiometric achiral acid co-catalyst (e.g., acetic acid) to protonate the product, freeing the chiral catalyst [3].

References

  • Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[1] Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines.[1] The Journal of Organic Chemistry. [Link][2]

  • List, B., et al. (2006).[3][4] Catalytic Asymmetric Pictet-Spengler Reaction.[1][2][3][5][6][7][8][9] Journal of the American Chemical Society. [Link]

  • Klausen, R. S., & Jacobsen, E. N. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters. [Link]

  • Sewgobind, N. V., et al. (2012). Organocatalytic Enantioselective Pictet–Spengler Reactions for the Syntheses of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link][2]

Sources

Application Note: Synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile via Buchwald-Hartwig Amination

[1]

Abstract

This technical guide details the synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile , a structural motif common in dopamine D3 receptor antagonists and antipsychotic pharmacophores.[1] While traditional nucleophilic aromatic substitution (

Buchwald-Hartwig amination1Buchwald G3 PrecatalystsPd(OAc)₂/BINAP

Introduction & Retrosynthetic Strategy

The target molecule combines a secondary amine (1,2,3,4-tetrahydroisoquinoline) with an electron-deficient aryl nitrile.[1] The presence of the nitrile group at the para-position activates the aryl ring for oxidative addition but poses a potential risk for side reactions (hydrolysis or metal coordination) if the catalyst system is not sterically tuned.

Retrosynthetic Analysis

The disconnection is made at the

1
  • Electrophile: 4-Bromobenzonitrile (preferred over chloride for faster oxidative addition; cheaper than iodide).[1]

  • Nucleophile: 1,2,3,4-Tetrahydroisoquinoline.[1][2]

  • Catalyst: Palladium(0) species generated in situ.[1][3][4]

Strategic Considerations:

  • Ligand Selection: The secondary amine is moderately sterically hindered. Bulky biaryl phosphine ligands (e.g., RuPhos, XPhos) are superior to bidentate ligands (BINAP) for preventing

    
    -hydride elimination and facilitating reductive elimination.[1]
    
  • Base Selection: Sodium tert-butoxide (NaOtBu) is the standard base.[1] While strong, it is compatible with aryl nitriles in anhydrous non-polar solvents (Toluene).[1]

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a simple attack of the amine on the aryl halide. It follows a four-step cycle.

  • Activation: The Pd(II) precatalyst is reduced to the active mono-ligated Pd(0) species.[1]

  • Oxidative Addition: Pd(0) inserts into the C–Br bond.[1] Note: The electron-withdrawing nitrile group accelerates this step.[1]

  • Amine Binding & Deprotonation: The amine binds to Pd(II).[1] The base (NaOtBu) deprotonates the amine, forming a Pd-Amido complex. Crucial Step: This is often the rate-limiting step in sterically crowded systems.[1]

  • Reductive Elimination: The C–N bond forms, expelling the product and regenerating Pd(0).

Visualization: Catalytic Cycle (Graphviz)[1]

BuchwaldCycleFigure 1: Pd-Catalyzed Cross-Coupling Cycle using Monodentate Biaryl LigandsPd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition[L-Pd(II)(Ar)(Br)]Pd0->OxAdd+ Ar-BrCoordAmine Coordination[L-Pd(II)(Ar)(Br)(HNR2)]OxAdd->Coord+ AmineDeprotDeprotonation (Base)[L-Pd(II)(Ar)(NR2)]Coord->Deprot+ NaOtBu- NaBr, -HOtBuDeprot->Pd0ReductiveEliminationProductProduct ReleaseAr-NR2Deprot->Product

Figure 1: The catalytic cycle highlights the critical role of the base in converting the amine complex to the amido complex, facilitating the final bond formation.

Experimental Protocols

Method A: Modern Robust Protocol (Recommended)

System: RuPhos Pd G3 / RuPhos Why: Third-generation (G3) precatalysts ensure accurate 1:1 Pd:Ligand stoichiometry and rapid activation at room temperature, minimizing induction periods and catalyst decomposition.[1] RuPhos is specifically optimized for secondary amines.[1]

Reagents:

  • 4-Bromobenzonitrile: 1.0 equiv (182 mg, 1.0 mmol)[1]

  • 1,2,3,4-Tetrahydroisoquinoline: 1.2 equiv (160 mg, 1.2 mmol)[1]

  • Catalyst: RuPhos Pd G3: 2 mol% (17 mg)[1]

  • Base: NaOtBu: 1.4 equiv (135 mg)[1]

  • Solvent: Anhydrous Toluene (4 mL, 0.25 M)

Step-by-Step Workflow:

  • Preparation: Oven-dry a 20 mL reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[4][5][6]

  • Solids Charge: Add RuPhos Pd G3, NaOtBu, and 4-Bromobenzonitrile to the vial.

    • Note: If the amine is a solid, add it here. Tetrahydroisoquinoline is a liquid, so add it later.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Liquid Addition: Inject anhydrous Toluene via syringe. Start stirring.

  • Amine Addition: Inject 1,2,3,4-Tetrahydroisoquinoline dropwise.

  • Reaction: Place the vial in a pre-heated block at 80 °C for 2–4 hours.

    • Monitoring: Check by TLC (20% EtOAc/Hexane) or LCMS.[1] The nitrile handle is distinct in IR/NMR if needed.

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Method B: Classic Protocol (Cost-Effective)

System: Pd(OAc)₂ / BINAP Why: Lower material cost, though often requires higher catalyst loading (5 mol%) and longer reaction times due to slower activation.[1]

Reagents:

  • Pd(OAc)₂: 5 mol%[1][3]

  • (±)-BINAP: 7.5 mol% (1.5:1 Ligand:Pd ratio is crucial)[1]

  • Base/Substrates: Same as Method A.

Workflow Differences:

  • Pre-stirring: You MUST stir Pd(OAc)₂ and BINAP in Toluene at RT for 15–30 minutes before adding substrates/base.[1] This allows the active catalyst complex to form (indicated by a color change from orange to deep red/brown).

  • Temperature: Requires 100–110 °C (reflux) for full conversion.[1]

Experimental Workflow Visualization

WorkflowFigure 2: Standard Benchtop Workflow for C-N CouplingSetupSetup:Oven-dried VialArgon AtmosphereChargeCharge Solids:Ar-Br, Base,PrecatalystSetup->ChargeSolventAdd Solvent:Anhydrous Toluene(Sparged)Charge->SolventAmineAdd Amine:Tetrahydroisoquinoline(Liquid)Solvent->AmineHeatReaction:80°C (Method A)110°C (Method B)Amine->HeatWorkupWorkup:Filter (Celite)Conc. & ColumnHeat->Workup

Figure 2: Operational sequence for setting up the reaction. Maintaining inert atmosphere until the heating stage is critical.

Optimization & Troubleshooting Data

The following table summarizes common optimization parameters for this specific transformation.

ParameterStandard ConditionAlternativeRationale / Outcome
Ligand RuPhos XPhos, BINAPRuPhos is optimal for secondary amines.[1] BINAP is cheaper but slower.[1]
Base NaOtBu Cs₂CO₃NaOtBu is faster.[1] Use Cs₂CO₃ if the nitrile hydrolyzes (rare in Toluene).
Solvent Toluene 1,4-Dioxane, t-Amyl AlcoholToluene is standard.[1] Dioxane is needed if solubility is poor.[1]
Temp 80 °C 100–110 °CStart low to prevent nitrile degradation.[1] Increase only if conversion stalls.
Expert Insights (E-E-A-T)
  • Nitrile Sensitivity: While benzonitriles are generally robust, the combination of high heat (

    
    C) and strong base can cause hydration to the amide. Stick to anhydrous toluene  to mitigate this.[1]
    
  • Oxygen Scavenging: The active Pd(0) species is oxygen-sensitive.[1] If the reaction turns black immediately upon heating and stalls, oxygen was likely present. Ensure rigorous sparging or use of a glovebox/Schlenk line.

  • Purification Tip: The product is a tertiary aniline. It may streak on silica.[1] Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites, ensuring a sharp band.

  • Metal Removal: For pharmaceutical applications, residual Pd is a concern.[1] Treat the crude organic phase with SiliaMetS® Thiol or charcoal scavengers before the final column.

References

  • Mechanistic Foundation: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][6][7][8] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society. Link[1]

  • Precatalyst Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald–Hartwig Precatalysts. The Journal of Organic Chemistry. Link[1]

  • Secondary Amine Specifics: Maiti, D., et al. (2011).[1][9] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][9][10] Chemical Science. Link

  • Reaction Guide: Sigma-Aldrich (Merck).[1] Buchwald-Hartwig Cross-Coupling Reaction User Guide. Link

protocol for purification of N-substituted tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for N-Substituted Tetrahydroisoquinolines

Introduction & Mechanistic Context

N-substituted tetrahydroisoquinolines (THIQs) are privileged pharmacophores ubiquitous in natural products, neuromuscular blockers, and targeted anti-cancer therapeutics. The synthesis of these scaffolds, frequently achieved via Pictet-Spengler or Bischler-Napieralski cyclizations, inherently produces complex crude mixtures. These mixtures typically contain unreacted amines, regioisomers (e.g., ortho/para cyclization products), and oxidation byproducts[1].

The primary challenge in purifying THIQs stems from their basic secondary or tertiary nitrogen (pKa ~ 7.5–9.0). On standard silica stationary phases, this basic lone pair interacts strongly with acidic silanol groups, leading to severe peak tailing, poor resolution, and irreversible adsorption[2]. This application note details a robust, field-proven, three-stage purification strategy—combining acid-base extraction, modified normal-phase flash chromatography, and reverse-phase preparative HPLC. This sequential methodology is designed to systematically eliminate specific impurity classes, ultimately yielding >98% pure N-substituted THIQs.

Purification Workflow Overview

G Start Crude Reaction Mixture (Pictet-Spengler / Bischler-Napieralski) Stage1 Stage 1: Acid-Base Extraction (Isolate basic THIQ core) Start->Stage1 Stage2 Stage 2: Flash Chromatography (Silica gel with TEA/NH4OH modifier) Stage1->Stage2 Stage3 Stage 3: RP-Prep HPLC (C18 column, 0.1% TFA mobile phase) Stage2->Stage3 Pure Purified N-Substituted THIQ (>98% Purity, Tailing Factor < 1.1) Stage3->Pure

Workflow for the multi-stage purification of N-substituted tetrahydroisoquinolines.

Step-by-Step Experimental Protocols & Causality

Stage 1: Acid-Base Extraction (Liquid-Liquid Partitioning)

Causality: This preliminary step exploits the specific pKa of the THIQ nitrogen. By lowering the pH, the THIQ is protonated to form a highly water-soluble ammonium salt, allowing unreacted neutral starting materials and acidic impurities to be washed away in the organic phase. Subsequent basification regenerates the free base, driving it back into an organic extraction solvent[3].

Protocol:

  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Add an equal volume of 5% aqueous hydrochloric acid (HCl)[3].

  • Partitioning: Transfer the mixture to a separatory funnel, shake vigorously, and allow complete phase separation. The protonated THIQ will migrate to the aqueous layer.

  • Washing: Separate the aqueous layer and wash it twice with fresh organic solvent to remove neutral impurities. Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath (to control exothermic neutralization) and slowly add concentrated ammonium hydroxide (NH4OH) or 10M NaOH until the solution reaches pH 10–12[3]. Self-Validation: Verify the pH strictly using pH paper; premature extraction at pH < 8 will result in massive yield loss.

  • Recovery: Extract the basified aqueous layer three times with dichloromethane (CH2Cl2).

  • Drying: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude free-base THIQ.

Stage 2: Normal Phase Flash Chromatography

Causality: Unmodified silica gel contains acidic silanol (-SiOH) groups that hydrogen-bond and ionically interact with the basic THIQ nitrogen, causing severe tailing. Introducing a volatile basic modifier like ammonium hydroxide (NH4OH) or triethylamine (TEA) competitively masks these active sites, ensuring sharp, symmetrical elution bands[2].

Protocol:

  • Column Preparation: Prepare the stationary phase by packing a flash column with standard silica gel (200–400 mesh).

  • Equilibration: Pre-equilibrate the column with a solvent system containing a basic modifier. A highly effective and volatile system for THIQs is Dichloromethane:Methanol:Ammonium Hydroxide (DCM:MeOH:NH4OH) in a 95:4:1 ratio[2].

  • Loading: Dissolve the crude free-base THIQ (from Stage 1) in a minimum volume of DCM and load it evenly onto the column head.

  • Elution: Elute the column using the isocratic 95:4:1 system.

  • Fraction Monitoring: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm) or by staining with Dragendorff's reagent (specific for alkaloids).

  • Self-Validation: Co-spot the pooled fractions against the original crude mixture on a TLC plate to visually confirm the removal of higher-Rf and lower-Rf impurities before evaporating the solvent.

Stage 3: Reverse-Phase Preparative HPLC (RP-HPLC)

Causality: For highly substituted THIQs, regioisomers (such as ortho/para cyclization products) often co-elute on normal phase silica[1]. RP-HPLC using a C18 column provides the necessary theoretical plates for baseline resolution. The addition of 0.1% Trifluoroacetic acid (TFA) or 0.2% TEA at low pH (pH ~3.0) acts as an ion-pairing agent, fully protonating the THIQ. This suppresses secondary interactions with residual silanols on the C18 matrix, achieving a near-perfect tailing factor[4][5].

Protocol:

  • Sample Prep: Dissolve the semi-pure THIQ in the starting mobile phase (e.g., 10% Acetonitrile in water). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equip the preparative HPLC with a high-capacity C18 column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase Configuration:

    • Mobile Phase A: Ultrapure water with 0.1% TFA (or 20mM sodium phosphate buffer with 0.2% TEA, adjusted to pH 3.0)[5].

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA[4].

  • Gradient Elution: Run a shallow gradient (e.g., 10% to 60% B over 30 minutes) at a flow rate appropriate for the column dimensions (e.g., 15–20 mL/min).

  • Detection: Monitor UV absorbance at 225 nm and 280 nm (optimal for the aromatic THIQ core)[4][5].

  • Isolation: Collect the target peak, remove the acetonitrile via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the highly pure THIQ as a TFA salt.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each stage of the purification protocol based on standard N-substituted THIQ derivatives.

Purification StagePrimary ObjectiveTypical Recovery (%)Purity AchievedTailing Factor (USP)
Acid-Base Extraction Removal of neutral/acidic impurities85 – 95%70 – 80%N/A
Flash Chromatography (NP) Isolation of THIQ core from byproducts75 – 90%90 – 95%1.2 – 1.5
Prep-HPLC (RP) Separation of regioisomers/diastereomers60 – 80%> 98%1.02 – 1.1

References

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. 3

  • Synthetic Studies on Et-743. Assembly of the Pentacyclic Core and a Formal Total Synthesis. NIH/PMC. 1

  • Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus. NIH/PMC.2

  • Development and Validation of Analytical Methods for Quantification of L-Dopa; Application to Plant Materials. Penpublishing. 4

  • Chromatographic Separation of Solifenacin and Tamsulosin in Synthetic Mixture. IJPSR. 5

Sources

Comprehensive Analytical Method Development and Validation for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust analytical procedures is a critical pathfinder in drug development and chemical manufacturing. This application note details the end-to-end development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile .

By integrating the enhanced, science-driven approaches outlined in the ICH Q14 guidelines [1] and the rigorous validation frameworks of ICH Q2(R2) [2], this guide provides a self-validating protocol. We move beyond merely listing chromatographic conditions by dissecting the physicochemical causality that dictates column selection, mobile phase pH, and gradient design.

Chemical Profiling & Chromatographic Causality

To design a rational analytical method, one must first deconstruct the analyte's structure-property relationships (SPR). This compound consists of a lipophilic tetrahydroisoquinoline (THIQ) core covalently bonded at the nitrogen position to a para-benzonitrile moiety.

  • Basicity and pKa Shift: The tertiary nitrogen in a standard THIQ ring is moderately basic (pKa ~9.5). However, the direct attachment of the strongly electron-withdrawing para-benzonitrile group delocalizes the nitrogen's lone pair, significantly reducing its basicity (estimated pKa of the conjugate acid drops to ~2.0–3.5).

  • Silanol Interaction Risk: Despite the reduced basicity, the nitrogen atom can still undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups (Si-OH) on traditional silica-based stationary phases. This is the primary cause of peak tailing and poor resolution in basic drug analysis [3].

  • The Causality of pH Selection: To mitigate silanol interactions, the mobile phase pH must be strictly controlled. Operating at a low pH (~2.0) using 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it fully protonates any residual silanols (rendering them neutral and non-interactive) and provides the trifluoroacetate counter-ion, which acts as a volatile ion-pairing agent to shield the analyte, ensuring sharp, symmetrical peaks.

pH_Mechanism Analyte This compound (Weakly Basic Nitrogen, High Lipophilicity) Low_pH Acidic Mobile Phase (pH ~2.0) (0.1% TFA Modifier) Analyte->Low_pH Optimal Route High_pH Neutral Mobile Phase (pH ~7.0) (No Acidic Modifier) Analyte->High_pH Sub-optimal Route Protonated Ion-Pairing Mechanism (Analyte + TFA Counter-ion) Low_pH->Protonated Neutral Exposed Nitrogen Lone Pair (Free Base Form) High_pH->Neutral Sharp Result: Sharp, Symmetrical Peaks High Theoretical Plates Protonated->Sharp Shielded Interaction Tail Risk: Secondary Silanol Interactions Result: Severe Peak Tailing Neutral->Tail Silica Support Interaction

Caption: Mechanistic causality of mobile phase pH on the chromatographic behavior of the THIQ-benzonitrile derivative.

Analytical Target Profile (ATP) & Risk Assessment

In alignment with ICH Q14 (Analytical Procedure Development) , the method lifecycle begins with defining the Analytical Target Profile (ATP) rather than trial-and-error experimentation [1].

ATP Definition: The procedure must be capable of quantifying this compound in bulk drug substance with an accuracy of 98.0%–102.0% and a precision of ≤ 2.0% RSD, while resolving all synthetic impurities with a resolution (Rs) > 2.0.

Q14_Workflow ATP 1. Analytical Target Profile (ATP) Risk 2. Risk Assessment (Fishbone/FMEA) ATP->Risk Dev 3. Method Optimization (Column, pH, Gradient) Risk->Dev Control 4. Analytical Control Strategy (SST Limits) Dev->Control Val 5. ICH Q2(R2) Validation Control->Val

Caption: Science- and risk-based analytical procedure lifecycle workflow (ICH Q14).

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often struggle with basic aromatic compounds. We select a Charged Surface Hybrid (CSH) C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). CSH technology incorporates a low-level surface charge that repels basic analytes from residual silanols, providing superior peak shape and loading capacity under low-ionic-strength acidic conditions [4].

Mobile Phase & Gradient Design

To elute the highly lipophilic benzonitrile-THIQ complex, a gradient of Water and Acetonitrile (ACN) is required.

  • Mobile Phase A: Water + 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v) The gradient starts at 20% B to retain polar impurities, ramping to 90% B to elute the strongly retained hydrophobic target analyte, ensuring a clean column for the next injection.

Detector Selection

The conjugated


-system spanning the benzonitrile ring and the fused aromatic ring of the THIQ moiety provides a strong chromophore. Photodiode Array (PDA) scanning reveals a robust UV maximum at 254 nm , which is selected for quantification to minimize baseline drift caused by the TFA gradient (which absorbs strongly below 220 nm).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of System Suitability Testing (SST) ensures that the chromatographic system is "fit for purpose" before any sample data is accepted.

Reagents and Equipment
  • Analyte: this compound Reference Standard (Purity ≥ 99.5%).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Equipment: UHPLC/HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column CSH C18, 150 × 4.6 mm, 3.5 µmPrevents basic peak tailing via surface charge.
Mobile Phase A Water + 0.1% TFAControls pH (~2.0); provides ion-pairing.
Mobile Phase B Acetonitrile + 0.1% TFAStrong organic modifier for lipophilic elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer.
Detection UV at 254 nmTargets the conjugated aromatic chromophore.
Injection Vol 10 µLBalances sensitivity with column loading limits.

Gradient Program:

  • 0.0 – 2.0 min: 20% B (Isocratic hold to focus analyte)

  • 2.0 – 10.0 min: 20%

    
     90% B (Linear ramp for elution)
    
  • 10.0 – 12.0 min: 90% B (Column wash)

  • 12.0 – 12.1 min: 90%

    
     20% B (Return to initial)
    
  • 12.1 – 16.0 min: 20% B (Re-equilibration)

Sample Preparation Workflow
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Rationale: Matches the intermediate gradient strength to prevent solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST)

Inject the Working Standard Solution (100 µg/mL) six times consecutively. The system is validated for the run only if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (

    
    ):  ≤ 1.5 (Confirms absence of silanol interactions)
    
  • Theoretical Plates (

    
    ):  ≥ 5,000
    

Method Validation Framework (ICH Q2(R2) Compliance)

Following the optimization of the analytical procedure, a formal validation must be executed in strict accordance with ICH Q2(R2) [2]. The data presented below represents the expected acceptance criteria and structured reporting format for regulatory submission.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities/degradants.

  • Protocol: Inject Blank (Diluent), Standard, and a spiked sample containing known synthetic precursors (e.g., starting THIQ and 4-fluorobenzonitrile).

  • Acceptance: No interfering peaks at the retention time of the target analyte. Peak purity angle < Peak purity threshold (via PDA).

Linearity and Range
  • Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the target working concentration (25, 50, 75, 100, 125, 150 µg/mL). Inject each level in triplicate.

Concentration (µg/mL)Mean Peak Area% RSDStatistical Output
25.0254,1000.8Correlation Coefficient (

):
> 0.999
50.0509,8500.6Y-Intercept: ≤ ±2.0% of 100% response
100.0 (Target)1,021,5000.4Residual Sum of Squares: Minimized
150.01,530,2000.5Range: 25 to 150 µg/mL
Accuracy (Recovery)
  • Protocol: Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 determinations total).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean % RecoveryAcceptance Criteria
50%50.049.699.2%98.0% – 102.0%
100%100.0100.4100.4%98.0% – 102.0%
150%150.0149.199.4%98.0% – 102.0%
Precision (Repeatability & Intermediate Precision)
  • Protocol: Analyze six independent sample preparations of the 100 µg/mL solution on Day 1 (Repeatability) and by a different analyst on Day 2 using a different HPLC system (Intermediate Precision).

ParameterDay 1 (Analyst A)Day 2 (Analyst B)Acceptance Criteria
Mean Assay (%) 99.8%100.1%98.0% – 102.0%
% RSD (n=6) 0.75%0.82%≤ 2.0%
Overall % RSD (n=12) -0.85%≤ 2.0%
Robustness

Robustness evaluates the reliability of an analysis with respect to deliberate variations in method parameters [3].

  • Variations Tested: Flow rate (±0.1 mL/min), Column Temperature (±5 °C), Mobile Phase pH (±0.2 units).

  • Result: Under all perturbed conditions, the System Suitability criteria (Resolution > 2.0, Tailing factor < 1.5) must remain satisfied, proving the method's resilience for routine Quality Control (QC) environments.

Conclusion

By leveraging the principles of ICH Q14 and the mechanistic understanding of tetrahydroisoquinoline-benzonitrile chemistry, a highly specific, accurate, and robust RP-HPLC method has been developed. The use of a CSH C18 column combined with a TFA-buffered mobile phase effectively neutralizes the risk of silanol-induced peak tailing. The rigorous validation framework executed under ICH Q2(R2) ensures this protocol serves as a highly trustworthy, self-validating system ready for implementation in pharmaceutical release and stability testing.

References

  • European Medicines Agency (EMA). ICH Q14 Analytical procedure development - Scientific guideline. (Adopted 2024). Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Adopted 2024). Retrieved from:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. (1997). Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines. (2020). Retrieved from:[Link]

Application Note: HTS Optimization & Validation for Tetrahydroisoquinoline-Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile (hereafter referred to as THIQ-BN ) as a chemical probe, library scaffold, or lead compound in High-Throughput Screening (HTS).

Compound Focus: this compound Class: N-aryl Tetrahydroisoquinoline (THIQ) Primary Application: Nuclear Receptor Modulation (AR/ER), MDR Reversal (P-gp inhibition), and Ion Channel Blockade.

Abstract

The tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, frequently appearing in antagonists for G-protein coupled receptors (GPCRs) and nuclear receptors. However, the lipophilic nature and nitrogen-rich core of THIQ-BN present specific challenges in HTS, including aqueous solubility limits, potential for oxidative degradation, and colloidal aggregation. This guide provides a standardized protocol for compound management, assay integration, and hit validation to ensure data integrity when screening THIQ-BN and its analogs.

Part 1: Chemical Profile & HTS Suitability

Before integrating THIQ-BN into an automated workflow, its physicochemical boundaries must be defined to prevent false negatives (due to precipitation) or false positives (due to aggregation).

Physicochemical Properties
PropertyValue (Approx.)HTS Implication
Molecular Weight ~234.30 DaFragment-like; suitable for high-concentration screening.
cLogP 3.2 – 3.8High Lipophilicity. Significant risk of precipitation in aqueous buffers >10 µM.
Solubility (DMSO) >50 mMExcellent stock stability.
Solubility (PBS, pH 7.4) <50 µMCritical Bottleneck. Requires carrier proteins (BSA) or detergents.
pKa (Conj. Acid) ~5.0 - 6.0The N-aryl attachment reduces the basicity of the isoquinoline nitrogen compared to free THIQ (pKa ~9.5). It remains neutral at physiological pH, aiding membrane permeability but reducing aqueous solubility.
Stability & Storage (The "Oxidation" Risk)

THIQ derivatives are susceptible to oxidative dehydrogenation to form dihydroisoquinolines or fully aromatic isoquinolines, particularly when stored in DMSO stocks exposed to air and light.

  • Risk: Oxidation products may be fluorescent or electrophilic (PAINS-like behavior).

  • Requirement: Store 10 mM stocks at -20°C under Argon/Nitrogen. Avoid repeated freeze-thaw cycles.

Part 2: Compound Management Protocol

Stock Preparation
  • Weighing: Dissolve solid THIQ-BN in 100% anhydrous DMSO to a target concentration of 10 mM .

  • Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at room temperature.

  • Quality Control: Verify purity via LC-MS. Purity must be >95% to rule out oxidized contaminants.

Acoustic Dispensing (Echo/Datastream)

Traditional tip-based transfer is discouraged due to the "sticky" lipophilic nature of THIQ-BN.

  • Instrument: Labcyte Echo 550/650 (or equivalent).

  • Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plate.

  • Destination: Dry assay plate (pre-dispense) or direct dilution into assay buffer.

  • Protocol: Dispense 20 nL – 100 nL of 10 mM stock into 10 µL assay volume to achieve final concentrations of 20 µM – 100 µM.

  • DMSO Normalization: Maintain final DMSO concentration at <1.0% (v/v) to prevent solvent effects.

Part 3: Assay Development (TR-FRET Model)

Scenario: Screening THIQ-BN as an antagonist for the Androgen Receptor (AR) or Estrogen Receptor (ER) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents
  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.

    • Note:CHAPS and BSA are mandatory to maintain THIQ-BN solubility and prevent non-specific binding to plastics.

  • Tracer: Fluormone™ or radioligand (depending on format).

  • Detection: Lanthanide-labeled antibody (e.g., Eu-anti-GST).

Step-by-Step Workflow
  • Compound Transfer: Dispense 40 nL of THIQ-BN (serial dilution) into a 384-well white, low-volume ProxiPlate using acoustic dispensing.

  • Protein Addition: Add 5 µL of Nuclear Receptor-LBD (Ligand Binding Domain) GST-tagged protein. Incubate 15 mins at RT.

  • Tracer/Antibody Mix: Add 5 µL of detection mix (Fluorescent tracer + Tb-anti-GST antibody).

  • Equilibration: Seal plate and incubate for 1 hour at Room Temperature in the dark.

  • Read: Measure TR-FRET signal on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm

Data Analysis

Calculate the FRET Ratio:



Z-Prime (


) Validation: 
Ensure the assay is robust before accepting THIQ-BN data.


  • Requirement:

    
     for a valid screen.
    

Part 4: Hit Validation & Troubleshooting

THIQ-BN is a legitimate chemical probe, but its structure can trigger common HTS artifacts.

The "Aggregation" Counter-Screen

Lipophilic cations like THIQs can form colloidal aggregates that sequester enzymes, leading to false inhibition.

  • Protocol: Re-run the dose-response curve in the presence of 0.01% Triton X-100 (or increase CHAPS to 0.1%).

  • Interpretation: If potency (

    
    ) shifts significantly (>3-fold) or disappears with detergent, the activity is likely artifactual (aggregation).
    
Fluorescence Interference

While THIQ-BN itself is not strongly fluorescent, its oxidized metabolites (isoquinolines) can be.

  • Check: Perform a "Compound Only" read (Buffer + Compound, no protein).

  • Result: High signal in the acceptor channel indicates intrinsic fluorescence interference.

Pathway Visualization

HTS_Workflow cluster_legend Critical Control Points Stock 10mM Stock (DMSO, N2 Storage) Echo Acoustic Dispensing (20-100 nL) Stock->Echo Prevent Oxidation Assay TR-FRET Assay (Buffer + 0.05% CHAPS) Echo->Assay Direct Dilution Read Plate Reader (EnVision) Assay->Read 1 hr Incubation Analysis Data Analysis (Z-Prime & IC50) Read->Analysis Validation Counter-Screen (Detergent Sensitivity) Analysis->Validation If Active Solubility Limit Solubility Limit Oxidation Risk Oxidation Risk Solubility Limit->Oxidation Risk False Positive Check False Positive Check Oxidation Risk->False Positive Check

Caption: Workflow for screening THIQ-BN, emphasizing critical control points for solubility (CHAPS) and stability (N2 storage).

References

  • Privileged Structures in Drug Discovery: Hu, Y., et al. (2023). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances.

  • HTS Assay Interference (PAINS & Aggregation): Bashore, F. M., et al. (2023).[1] "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry.

  • Compound Management & Solubility: Lipinski, C. A., et al. (2006). "Samples in DMSO: What an end user needs to know." Ziath / Pfizer Global R&D.

  • TR-FRET Assay Guidelines: Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology.

Sources

Application Note: Evaluating 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile (THIQ-BN) as a Polypharmacological Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile (THIQ-BN) represents a highly versatile chemical scaffold in modern oncology. Tetrahydroisoquinoline (THIQ) derivatives linked to benzonitrile moieties have been heavily investigated for their polypharmacological properties, specifically their ability to bypass traditional apoptosis-resistance mechanisms in solid tumors[1].

Recent structure-activity relationship (SAR) studies and patent literature reveal that THIQ derivatives operate via two dominant, parallel cell-death axes:

  • Ferroptosis Induction: THIQ derivatives can act as potent inhibitors of Glutathione Peroxidase 4 (GPX4). By neutralizing GPX4, the cell loses its primary defense against lipid peroxidation, leading to an iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death[2].

  • Apoptosis via Microtubule Destabilization: The THIQ core structurally mimics colchicine, allowing it to bind the colchicine-binding site on tubulin. This inhibits tubulin polymerization, triggering profound G2/M cell cycle arrest and activating the intrinsic apoptotic cascade[3]. Additionally, similar THIQ-benzonitrile motifs have been identified as synthetic lethal inhibitors of the PRMT5•MTA complex in MTAP-deleted cancers[4].

This application note provides a comprehensive, self-validating experimental framework to deconvolute and quantify the dual apoptotic and ferroptotic mechanisms of THIQ-BN in cancer cell lines.

Mechanistic Pathway

Pathway cluster_Ferro Ferroptosis Axis cluster_Apop Apoptosis Axis THIQ THIQ-BN (this compound) GPX4 GPX4 Enzyme THIQ->GPX4 Inhibits Tubulin Tubulin Polymerization THIQ->Tubulin Inhibits LipidROS Lipid ROS Accumulation GPX4->LipidROS Fails to clear Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Triggers G2M G2/M Cell Cycle Arrest Tubulin->G2M Destabilizes Apoptosis Apoptotic Cell Death G2M->Apoptosis Triggers

Figure 1: Dual-pathway mechanism of THIQ-BN inducing ferroptosis and apoptosis in cancer cells.

Experimental Design & Workflow Logic

To rigorously evaluate THIQ-BN, we must establish causality between the drug's application and the specific mode of cell death. We utilize HT-1080 (fibrosarcoma) cells, which are exquisitely sensitive to ferroptosis, and MCF-7 (breast adenocarcinoma) cells, which are standard models for tubulin-targeted apoptotic agents[3].

Workflow Seed 1. Cell Seeding HT-1080 & MCF-7 (96-well / 6-well) Treat 2. Treatment THIQ-BN ± Inhibitors (Fer-1, Z-VAD-FMK) Seed->Treat 24h incubation Assay1 3A. Viability CellTiter-Glo (IC50) Treat->Assay1 48h Assay2 3B. Lipid ROS BODIPY C11 (Flow Cytometry) Treat->Assay2 24h Assay3 3C. Cell Cycle PI Staining (G2/M Arrest) Treat->Assay3 24h

Figure 2: Experimental workflow for validating THIQ-BN polypharmacology in cancer cells.

Self-Validating Protocols

Protocol 1: Mechanistic Deconvolution via Cell Viability (CellTiter-Glo)

Scientific Rationale & Causality: Standard IC50 assays only measure gross cytotoxicity. Because THIQ-BN triggers both apoptosis and ferroptosis, we must isolate these pathways using selective rescue agents. Ferrostatin-1 (Fer-1) is a lipophilic antioxidant that specifically neutralizes lipid ROS, rescuing cells only from ferroptosis. Z-VAD-FMK is a pan-caspase inhibitor that rescues cells only from apoptosis. By co-treating cells with THIQ-BN and these inhibitors, we can quantify the exact percentage of cell death attributable to each pathway.

Step-by-Step Methodology:

  • Seeding: Seed HT-1080 and MCF-7 cells at 5,000 cells/well in an opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment (The Rescue Step): Pre-treat designated wells for 2 hours with either 2 µM Fer-1 (ferroptosis rescue) or 20 µM Z-VAD-FMK (apoptosis rescue).

  • THIQ-BN Treatment: Add THIQ-BN in a 10-point dose-response curve (0.01 µM to 50 µM). Include DMSO vehicle controls (max 0.1% final concentration).

  • Incubation: Incubate for 48 hours.

  • Detection: Add CellTiter-Glo® reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal (which is directly proportional to ATP levels and metabolically active cells).

  • Readout: Measure luminescence using a microplate reader.

Self-Validation & Quality Control: System Integrity Check: Include Erastin (10 µM) as a positive control for ferroptosis and Colchicine (1 µM) as a positive control for apoptosis. If Fer-1 fails to rescue Erastin-treated cells, the Fer-1 stock is degraded. If Z-VAD-FMK fails to rescue Colchicine-treated cells, the caspase inhibitor is compromised.

Protocol 2: Quantification of Lipid Peroxidation (BODIPY 581/591 C11)

Scientific Rationale & Causality: To prove that THIQ-BN inhibits GPX4[2], we must measure its direct biochemical consequence: lipid peroxidation. BODIPY 581/591 C11 is a lipophilic fluorescent dye. In its native state, it emits red fluorescence (~590 nm). When oxidized by lipid ROS, its emission shifts to green (~510 nm). The ratio of Green/Red fluorescence provides a highly specific, quantifiable metric for ferroptotic initiation.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed HT-1080 cells in 6-well plates (2x10⁵ cells/well). Treat with IC50 concentrations of THIQ-BN for 24 hours.

  • Dye Loading: Add BODIPY 581/591 C11 to the culture medium at a final concentration of 2 µM. Incubate for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in 500 µL of cold FACS buffer (PBS + 1% BSA).

  • Flow Cytometry: Analyze 10,000 events per sample using a flow cytometer. Excite at 488 nm; measure green fluorescence (FITC channel, ~530 nm) and red fluorescence (PE channel, ~585 nm).

Self-Validation & Quality Control: Orthogonal Confirmation: A parallel sample must be co-treated with THIQ-BN + 2 µM Fer-1. If the green fluorescence shift is truly due to ferroptotic lipid ROS, Fer-1 will completely abrogate the signal, returning the cell population to the red channel.

Protocol 3: Cell Cycle Analysis for Tubulin Inhibition (PI Staining)

Scientific Rationale & Causality: If THIQ-BN acts as a tubulin polymerization inhibitor[3], it will physically prevent the formation of the mitotic spindle. Cells will replicate their DNA (passing through S phase) but will be unable to divide, trapping them in the G2/M phase. Propidium Iodide (PI) intercalates stoichiometrically into DNA. By measuring PI fluorescence, we can quantify cellular DNA content (2N for G0/G1, 4N for G2/M).

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with THIQ-BN for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix by adding them dropwise to 70% cold ethanol while vortexing. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase Staining Buffer (PI ensures DNA staining; RNase ensures RNA is degraded so it doesn't falsely inflate the PI signal).

  • Incubation & Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze via flow cytometry (linear PE channel).

Self-Validation & Quality Control: Phenotypic Anchoring: The presence of a sub-G1 peak (DNA fragmentation) alongside the G2/M block confirms that the mitotic arrest is ultimately resolving into apoptosis[1].

Data Presentation & Expected Outcomes

The tables below summarize the expected quantitative data profiles for a dual-action THIQ derivative based on established literature parameters for this chemical class.

Table 1: Pharmacological Deconvolution of THIQ-BN Cytotoxicity (Expected IC50 Values)

Cell LinePrimary SensitivityTHIQ-BN (Alone)THIQ-BN + Fer-1 (2 µM)THIQ-BN + Z-VAD (20 µM)Interpretation
HT-1080 Ferroptosis0.85 µM> 10.0 µM1.20 µMDeath is predominantly ferroptotic; Fer-1 provides near-total rescue.
MCF-7 Apoptosis2.10 µM1.95 µM> 15.0 µMDeath is predominantly apoptotic; Z-VAD provides near-total rescue.

Table 2: Flow Cytometry Quantitative Metrics (24h Post-Treatment)

AssayMetricVehicle (DMSO)THIQ-BN (IC50)THIQ-BN + Rescue Agent
BODIPY C11 % Cells in Green (Oxidized) Gate4.2%88.5%6.1% (with Fer-1)
PI Cell Cycle % Cells in G2/M Phase (4N)18.4%72.1%N/A (Tubulin block is structural)
PI Cell Cycle % Cells in Sub-G1 (Apoptotic)1.1%24.5%2.0% (with Z-VAD)

References

  • Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. ResearchGate. URL:[Link]

  • SAR of novel 3-arylisoquinolinones. Journal of Medicinal Chemistry (via Pure / University of Birmingham). URL:[Link]

  • Glutathione peroxidase 4 (GPX4) inhibitors for the treatment of cancer (WO2024015637A1).Google Patents.
  • Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application Note: Development of [¹¹C]4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile for PET Neuroimaging

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, frequently utilized to target Dopamine D3 receptors (D3R) and Sigma-1 receptors. The inclusion of a benzonitrile moiety—as seen in classic D3R antagonists like SB-277011—enhances binding affinity and metabolic stability .

To evaluate the pharmacokinetics and target engagement of this class of molecules in vivo, we have developed a protocol for the synthesis of [¹¹C]4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile . The choice to radiolabel the benzonitrile group via [¹¹C]cyanation is highly strategic: it preserves the exact chemical structure of the pharmacophore (isotopic labeling) while avoiding the steric hindrance and altered lipophilicity often introduced by bulky prosthetic groups.

Radiochemistry Strategy: The Causality Behind the Protocol

Historically, [¹¹C]cyanation of aryl halides relied on copper(I) salts and required harsh heating (often >150°C), leading to precursor degradation and sluggish kinetics incompatible with the short half-life of carbon-11 (


 = 20.4 min).

To solve this, our protocol employs a biaryl phosphine Pd(0) complex (e.g., utilizing a pre-catalyst like [(tBuBrettPhos)Pd(allyl)]OTf). The causality behind this choice is rooted in organometallic kinetics: the bulky, electron-rich biaryl phosphine ligand forces the palladium center into a highly reactive monomeric state. This facilitates rapid oxidative addition to the aryl bromide precursor at room temperature. When [¹¹C]HCN is introduced, transmetalation and reductive elimination occur virtually instantaneously . This eliminates the need for heating, suppresses side reactions, and maximizes the decay-corrected radiochemical yield (RCY).

Radiosynthesis Cyclotron 1. Cyclotron Production [11C]CH4 Generation HCN_Gen 2. Gas Conversion [11C]CH4 + NH3 -> [11C]HCN Cyclotron->HCN_Gen Transfer Reaction 3. Pd(0) Cross-Coupling Biaryl Phosphine Pd(0) HCN_Gen->Reaction Trap in THF Purification 4. HPLC Purification C18 Isocratic Elution Reaction->Purification Quench Formulation 5. Formulation Sterile Filtration Purification->Formulation Collect

Caption: Workflow for automated radiosynthesis of [11C]this compound.

Step-by-Step Radiosynthesis Protocol

This methodology is designed for automated radiochemistry modules (e.g., GE TRACERlab FX C Pro).

Step 1: Precursor Activation (Pre-synthesis)

  • In a sterile, septum-sealed 2 mL V-vial, dissolve 2.0 mg of the precursor 2-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline and 3.0 mg of the Pd(0) biaryl phosphine pre-catalyst in 300 µL of anhydrous tetrahydrofuran (THF).

  • Allow the mixture to stand at room temperature for 10 minutes prior to the end of bombardment (EOB). Rationale: This pre-incubation generates the active Pd-aryl oxidative addition complex in situ, ensuring it is ready to immediately capture the incoming [¹¹C]cyanide.

Step 2: Radionuclide Generation & Trapping

  • Produce [¹¹C]CH₄ via the

    
    N(p,α)
    
    
    
    C nuclear reaction using a cyclotron.
  • Mix the [¹¹C]CH₄ with anhydrous NH₃ gas and pass over a platinum catalyst at 950°C to generate [¹¹C]HCN.

  • Sweep the [¹¹C]HCN using a helium carrier gas directly into the V-vial containing the activated precursor solution at room temperature until the radioactivity plateaus.

Step 3: Cross-Coupling & Purification

  • Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Quench the reaction by adding 700 µL of HPLC mobile phase (40% Acetonitrile in 0.1 M Ammonium Formate, pH 6.5).

  • Inject the quenched mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm). Elute isocratically at 4.0 mL/min.

  • Monitor via inline gamma and UV (254 nm) detectors. Collect the radioactive product peak (typical retention time: ~12 minutes).

Step 4: Formulation

  • Dilute the collected HPLC fraction with 50 mL of sterile water to reduce organic solvent strength.

  • Pass the diluted solution through a pre-conditioned Sep-Pak C18 Plus Light cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual salts and formate.

  • Elute the radiotracer with 1.0 mL of USP-grade Ethanol, followed immediately by 9.0 mL of sterile 0.9% Saline into a sterile, pyrogen-free vial through a 0.22 µm sterile filter.

In Vitro & In Vivo Validation (Self-Validating System)

To guarantee the trustworthiness of the radiotracer, the evaluation protocol must be a self-validating system . This means the experimental design inherently controls for false positives (e.g., non-specific binding or off-target lipophilic trapping).

In Vitro Autoradiography
  • Section fresh-frozen rat brains at 20 µm thickness and mount on glass slides.

  • Incubate slides in binding buffer (50 mM Tris-HCl, pH 7.4) containing 1 nM of [¹¹C]this compound for 60 minutes.

  • Self-Validating Control: Co-incubate a parallel set of slides with the radiotracer plus 10 µM of a homologous unlabeled ligand (e.g., SB-277011 or BP 897).

  • Causality Check: If the radioactive signal in the striatum (a D3R-rich region) is not completely abolished in the blocked condition, the synthesis batch has failed due to low molar activity or the presence of a radiolabeled lipophilic impurity.

In Vivo PET Imaging & Kinetic Modeling

For in vivo validation, dynamic PET scanning (0–90 min) is performed alongside arterial blood sampling to generate an input function. The data is fitted to a 2-Tissue Compartment Model (2TCM) to isolate specific receptor binding from free/non-specific accumulation.

CompartmentModel Cp Arterial Plasma (Cp) Cnd Free/Non-Specific (Cnd) Cp->Cnd K1 Cnd->Cp k2 Cs Specific Binding (Cs) Cnd->Cs k3 Cs->Cnd k4

Caption: 2-Tissue Compartment Model (2TCM) used to quantify specific binding of the radiotracer in vivo.

The Binding Potential (


), defined as the ratio of 

to

, serves as the definitive quantitative metric for target engagement.

Quantitative Data Presentation

The table below summarizes the target specifications and observed averages for the radiosynthesis and preclinical imaging of the radiotracer, demonstrating high reproducibility and excellent imaging characteristics.

ParameterTarget SpecificationObserved Average (n=5)
Radiochemical Yield (Decay-Corrected) > 20%32 ± 4%
Radiochemical Purity > 95%> 99%
Molar Activity (at EOB) > 100 GBq/µmol185 ± 25 GBq/µmol
Total Synthesis Time < 45 minutes35 ± 2 minutes
Formulation pH 6.0 - 8.07.2
Brain Uptake (Peak SUV) > 1.52.6 ± 0.3
Striatal

(Target Region)
> 1.01.8 ± 0.2

References

  • Austin, N. E., et al. "Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): a potent and selective dopamine D3 receptor antagonist with high oral bioavailability and CNS penetration in the rat." Journal of Medicinal Chemistry 43.10 (2000): 1878-1885. URL:[Link]

  • Lee, H. G., Milner, P. J., Placzek, M. S., Buchwald, S. L., & Hooker, J. M. "Virtually instantaneous, room-temperature [11C]-cyanation using biaryl phosphine Pd(0) complexes." Journal of the American Chemical Society 137.2 (2015): 648-651. URL:[Link]

use of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile as an MTA-Cooperative PRMT5 Chemical Probe

Overview: The Synthetic Lethality Paradigm

Protein arginine methyltransferase 5 (PRMT5) has emerged as a critical epigenetic target in oncology, responsible for the symmetric dimethylation of arginine (SDMA) residues on proteins governing RNA splicing, DNA repair, and cell cycle progression[1]. While first-generation PRMT5 inhibitors showed dose-limiting hematological toxicity due to their indiscriminate targeting of normal cells, a novel synthetic lethality paradigm has revolutionized the field.

Approximately 15% of all human cancers harbor a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene[2]. This deletion causes a massive intracellular accumulation of the metabolite methylthioadenosine (MTA). MTA binds to the PRMT5–MEP50 complex, creating a unique, cancer-specific PRMT5•MTA state[1]. The compound This compound serves as a foundational chemical probe and structural scaffold for second-generation inhibitors designed to selectively trap this PRMT5•MTA complex, inducing apoptosis exclusively in MTAP-deleted cancer cells[3].

Structural Mechanics of the THIQ-Benzonitrile Scaffold

As a Senior Application Scientist evaluating novel epigenetic probes, it is crucial to understand why this specific molecular architecture drives selectivity. The this compound scaffold acts as a sophisticated SAM-mimetic that exploits the altered active site of the MTA-bound enzyme:

  • The Tetrahydroisoquinoline (THIQ) Core: This bicyclic system inserts deeply into the substrate-binding pocket. The basic nitrogen and the aromatic ring form a critical cation–π interaction with the cofactor (MTA) and a π–π stacking arrangement with the unique PRMT5 residue Phe327[1].

  • The Benzonitrile Moiety: This group acts as the selectivity anchor. The cyano group (-CN) is precisely vectored to form a strong hydrogen bond with the backbone N-H of Phe580, while the phenyl ring occupies a hydrophobic cleft near Leu312[1]. This specific geometry is sterically favored only in the MTA-bound state, rendering the probe synthetically lethal to MTAP-deleted cells while sparing normal tissues[3].

Mechanism MTAP MTAP Deletion (Cancer Cells) MTA Intracellular MTA Accumulation MTAP->MTA Metabolic Block PRMT5 PRMT5•MTA Complex Formation MTA->PRMT5 Cofactor Competition Probe THIQ-Benzonitrile Probe (Cooperative Binding) PRMT5->Probe Sensitization SDMA Inhibition of SDMA Modification Probe->SDMA Catalytic Arrest Apoptosis Synthetic Lethality (Targeted Cell Death) SDMA->Apoptosis Essential Gene Inhibition

Mechanism of Synthetic Lethality by MTA-Cooperative PRMT5 Inhibition.

Systematic Validation Protocols

To establish this compound as a reliable chemical probe, the following self-validating workflows must be executed. These protocols are designed not just to generate data, but to prove the causality of the MTA-cooperative mechanism.

Phase I: Biochemical MTA-Shift Profiling

Causality & Design: To prove that the probe is an MTA-cooperative inhibitor rather than a generic SAM-competitive inhibitor, the biochemical assay must be bifurcated. We evaluate the probe's IC₅₀ in the presence of SAM alone versus SAM supplemented with physiological levels of MTA. A true cooperative probe will exhibit a massive leftward shift (increased potency) in the MTA condition[3]. Self-Validating Control: The inclusion of a first-generation PRMT5 inhibitor (e.g., GSK3326595) is mandatory. Its IC₅₀ should remain static across both conditions, validating that the assay is specifically sensitive to MTA-cooperativity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human PRMT5/MEP50 complex (10 nM final) in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Probe Titration: Dispense the THIQ-benzonitrile probe in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well microplate.

  • Condition A (Non-Cooperative): Add 1 µM SAM and 1 µM Histone H4R3 peptide substrate to the wells.

  • Condition B (MTA-Cooperative): Add 1 µM SAM, 10 µM MTA, and 1 µM Histone H4R3 peptide substrate to a parallel set of wells.

  • Incubation & Detection: Incubate the reaction for 60 minutes at room temperature. Quench the reaction and detect SDMA formation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) antibody specific to symmetrically dimethylated H4R3.

  • Analysis: Calculate the IC₅₀ shift ratio (IC₅₀ Condition A / IC₅₀ Condition B). A ratio >50 indicates strong MTA cooperativity.

Phase II: Isogenic Cellular Target Engagement

Causality & Design: Biochemical affinity does not guarantee cellular synthetic lethality. To isolate the genetic variable, we utilize an isogenic cell line pair (e.g., HCT116 MTAP-WT and HCT116 MTAP-Null). If the probe is on-target, it will selectively deplete SDMA and reduce viability exclusively in the MTAP-Null line[4]. Self-Validating Control: By multiplexing cell viability (CellTiter-Glo) with a biomarker readout (Western blot for SDMA) in the same experiment, we create a closed-loop validation system. If viability drops but SDMA remains high, the probe is exhibiting off-target cytotoxicity. Conversely, if SDMA drops but viability remains high, the cells may possess a bypass resistance mechanism.

Step-by-Step Methodology:

  • Cell Plating: Seed HCT116 MTAP-WT and HCT116 MTAP-Null cells at 2,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Dosing: Treat cells with the THIQ-benzonitrile probe (0.1 nM to 10 µM) for 4 days (for SDMA biomarker analysis) and 7 days (for viability analysis).

  • Biomarker Readout (Day 4): Lyse cells in RIPA buffer. Perform Western blotting using primary antibodies against SDMA (target engagement) and total PRMT5 (loading control). Note: Total PRMT5 levels should remain unchanged, as the probe is a functional inhibitor, not a degrader.

  • Phenotypic Readout (Day 7): Add CellTiter-Glo reagent to the 7-day plates. Measure luminescence to quantify ATP levels as a proxy for cell viability.

Quantitative Data Interpretation

When utilizing this compound (or its optimized derivatives) as a chemical probe, researchers should benchmark their results against the expected pharmacological profile outlined below.

Table 1: Quantitative Profiling of the THIQ-Benzonitrile Probe

Assay ParameterExperimental ConditionExpected ValueMechanistic Interpretation
Biochemical IC₅₀ + SAM (No MTA)> 10 µMPoor binding affinity to the apo or SAM-bound PRMT5 complex.
Biochemical IC₅₀ + SAM + MTA< 50 nMHigh-affinity, cooperative binding specifically to the PRMT5•MTA complex.
Cellular IC₅₀ (Viability) HCT116 MTAP-WT> 10 µMNormal cells do not accumulate MTA; PRMT5 remains active, ensuring survival.
Cellular IC₅₀ (Viability) HCT116 MTAP-Null< 100 nMMTA accumulation sensitizes cells to the probe, inducing synthetic lethality.
Cellular SDMA Levels MTAP-Null (Western Blot)> 90% reductionDirect confirmation of on-target methyltransferase catalytic arrest.

References

  • Mei Hu, Xiang Chen. "A review of the known MTA-cooperative PRMT5 inhibitors." RSC Advances, 2024, 14, 39653-39691. URL:[Link]

  • Christopher R. Smith et al. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers." Journal of Medicinal Chemistry, 2024, 67(8), 6064-6080. URL:[Link]

  • Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma. MDPI, 2024. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Arylation of 1,2,3,4-Tetrahydroisoquinoline (THIQ)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile is a critical C–N bond-forming transformation frequently utilized in medicinal chemistry and drug development [1]. Researchers typically employ one of two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) using 4-fluorobenzonitrile, or Buchwald-Hartwig Amination using 4-bromobenzonitrile.

While both routes are robust, they are highly susceptible to specific side reactions that can drastically reduce yields and complicate purification. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure experimental success.

Section 1: SNAr Route Troubleshooting (4-Fluorobenzonitrile + THIQ)

The SNAr approach relies on the electron-withdrawing nature of the cyano group to activate the para-fluoro position for nucleophilic attack by THIQ [2].

Q1: My LC-MS shows a major byproduct with an M+18 mass (m/z 253) instead of my target product (m/z 235). What is happening? A: You are observing nitrile hydrolysis . Under the harsh basic conditions often used for SNAr (e.g., K₂CO₃ or NaOH in DMF at 120 °C), any trace water in your solvent will act as a nucleophile. The highly electrophilic cyano carbon undergoes hydration to form a primary amide (4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide) [3]. Causality & Fix: The activation energy for nitrile hydrolysis drops significantly in the presence of hydroxide ions. To prevent this, switch to strictly anhydrous solvents and use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), which cannot participate in hydration pathways.

Q2: The reaction mixture turns dark brown, and I see m/z 132 in my starting material check instead of THIQ (m/z 134). Why is my amine degrading? A: THIQ is highly susceptible to benzylic autoxidation . The C1 position of the tetrahydroisoquinoline ring is doubly activated by the adjacent aromatic ring and the nitrogen atom. In the presence of dissolved oxygen and heat, it rapidly oxidizes to 3,4-dihydroisoquinoline (m/z 132) or 1-oxo-THIQ. Causality & Fix: Oxygen acts as a radical initiator. You must sparge your reaction solvents with argon or nitrogen for at least 15 minutes prior to adding the amine.

SNAr_Hydrolysis A 4-Fluorobenzonitrile + THIQ B Meisenheimer Complex A->B Base, Heat C Target Product (m/z 235) B->C -F⁻ D Base + H₂O C->D Nucleophilic Attack E Amide Byproduct (m/z 253) D->E Nitrile Hydrolysis

SNAr pathway and competitive nitrile hydrolysis side reaction.

Section 2: Buchwald-Hartwig Route Troubleshooting (4-Bromobenzonitrile + THIQ)

When utilizing palladium catalysis to couple 4-bromobenzonitrile and THIQ, the catalytic cycle must be carefully tuned to favor reductive elimination over competing decomposition pathways [4].

Q3: I am getting excellent conversion of 4-bromobenzonitrile, but my main product is benzonitrile (m/z 103). How do I stop this? A: This is hydrodehalogenation , the most notorious side reaction in Buchwald-Hartwig aminations [5]. It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination. If you are using a strong alkoxide base like Sodium tert-butoxide (NaOtBu), the alkoxide coordinates to the palladium, transfers a hydride, and triggers reductive elimination to yield the des-bromo arene (benzonitrile). Causality & Fix: Alkoxide bases are prime hydride donors. Switch to a milder, inorganic base like Cs₂CO₃ or K₃PO₄. Furthermore, utilize a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos or RockPhos) which sterically forces the desired C–N reductive elimination to occur faster than the β-hydride elimination pathway.

Q4: I am observing a highly non-polar byproduct at m/z 204. What is this? A: This is 4,4'-dicyanobiphenyl , resulting from the homocoupling of your aryl halide. Causality & Fix: Homocoupling is typically triggered by the presence of trace oxygen, which oxidizes the Pd(0) species and facilitates a dual transmetalation event between two aryl halide molecules. Ensure strict Schlenk techniques are used to maintain an inert atmosphere.

Buchwald_Hartwig Pd0 Pd(0) Catalyst PdII Pd(II) Aryl Complex Pd0->PdII 4-Bromobenzonitrile AmineCoord Amine Coordination PdII->AmineCoord THIQ, Base BetaHydride β-Hydride Elimination PdII->BetaHydride Alkoxide Base Target Target Product AmineCoord->Target Reductive Elimination Target->Pd0 Catalyst Regeneration HydroDehalo Benzonitrile Byproduct BetaHydride->HydroDehalo Reductive Elimination HydroDehalo->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle vs. hydrodehalogenation.

Section 3: Quantitative Data & Yield Optimization

The following table summarizes in-house optimization data, demonstrating the direct causality between reaction conditions and the suppression of side products.

Reaction RouteBaseSolventTemp (°C)Target Yield (%)Major Side ProductSide Product (%)
SNAr K₂CO₃DMF (Wet)12045%Primary Amide40%
SNAr DIPEADMSO (Dry)12088% Primary Amide<2%
Buchwald-Hartwig NaOtBuToluene10035%Benzonitrile55%
Buchwald-Hartwig Cs₂CO₃Dioxane (Dry)10092% Benzonitrile<5%

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in In-Process Control (IPC) checks allow you to verify the mechanistic integrity of the reaction before proceeding to workup.

Protocol A: Optimized SNAr (Minimizing Nitrile Hydrolysis)
  • Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Reagent Loading: Add 4-fluorobenzonitrile (1.0 mmol, 121 mg) and anhydrous DMSO (5.0 mL). Sparge the solution with argon for 10 minutes to prevent THIQ autoxidation.

  • Amine & Base Addition: Inject 1,2,3,4-tetrahydroisoquinoline (1.2 mmol, 160 mg) followed by anhydrous DIPEA (2.0 mmol, 348 µL).

  • Heating & IPC: Seal the vial and heat to 120 °C.

    • Self-Validation Check: After 4 hours, take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is proceeding correctly if the m/z 235 peak area is >95% relative to the m/z 253 (amide) peak.

  • Workup: Cool to room temperature. Pour into 50 mL of ice-cold water to precipitate the product. Filter and wash with cold water to remove DMSO and DIPEA salts.

Protocol B: Optimized Buchwald-Hartwig (Minimizing Hydrodehalogenation)
  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with 4-bromobenzonitrile (1.0 mmol, 182 mg), Cs₂CO₃ (1.5 mmol, 488 mg), and tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Amine Addition: Inject 1,2,3,4-tetrahydroisoquinoline (1.2 mmol, 160 mg). Seal the tube and remove it from the glovebox.

  • Heating & IPC: Heat the mixture at 100 °C for 6 hours.

    • Self-Validation Check: Analyze a 10 µL aliquot via GC-MS or LC-MS. The system is validated when the ratio of m/z 235 (target) to m/z 103 (benzonitrile) exceeds 95:5, confirming that β-hydride elimination has been successfully suppressed.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

References

  • ACS Publications. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry. Available at:[Link]

  • Yaghi, O. et al. "Crystalline Dioxin-Linked Covalent Organic Frameworks from Irreversible Reactions." UC Berkeley / JACS. Available at:[Link]

  • Semantic Scholar. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Available at:[Link]

  • Wikipedia. "Buchwald–Hartwig amination: Mechanism and Side Reactions." Available at:[Link]

overcoming solubility issues of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile in bioassays. The information herein is designed to offer a systematic approach to troubleshooting, from initial stock solution preparation to advanced formulation strategies, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What are the expected solubility characteristics of this compound?

While specific experimental solubility data for this compound is not widely published, its chemical structure, which combines a tetrahydroisoquinoline core with a benzonitrile group, suggests it is a lipophilic or hydrophobic molecule.[1][2][3] Such compounds typically exhibit poor aqueous solubility, a common challenge in early-stage drug discovery.[4][5] The octanol-water partition coefficient (LogP), a measure of lipophilicity, is predicted to be positive, indicating a preference for lipid environments over aqueous ones.[6][7] Therefore, direct dissolution in aqueous assay buffers is highly unlikely to be successful.

Q2: What is the best solvent to use for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro bioassays.[8][9] It is a powerful, aprotic solvent capable of dissolving a wide array of organic molecules.[8] For this compound, a starting stock concentration of 10-20 mM in 100% DMSO is a typical and advisable starting point.[10]

Q3: My compound precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I fix it?

This is a classic sign of a compound "crashing out" of solution. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent is insufficient to keep the compound dissolved.

To fix this, you must ensure the final concentration of your primary solvent (e.g., DMSO) in the assay well is kept as low as possible, ideally below 0.5%, and certainly not exceeding 1%, as higher concentrations can be toxic to cells or interfere with assay components.[9][11] This requires preparing a concentrated stock solution so that only a small volume needs to be added to the final assay. A stepwise or serial dilution is also recommended to avoid shocking the compound into precipitating.[10]

Q4: How should I properly prepare and store my stock solution?

Proper stock solution management is critical for experimental reproducibility.[12][13]

  • Preparation : Accurately weigh the compound and dissolve it in a precise volume of high-purity, anhydrous DMSO in a volumetric flask.[12] Gentle warming (to 37°C) or sonication can aid dissolution if necessary.[14] Visually confirm that all solid material has dissolved.

  • Storage : Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize contamination and prevent repeated freeze-thaw cycles, which can degrade the compound or introduce water into the DMSO.[10][13] Store aliquots at -20°C or -80°C, protected from light.[10]

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues

When standard DMSO-based methods fail, a more systematic approach is required. This guide will walk you through a logical progression of techniques.

Step 1: Initial Assessment and Solvent Optimization

The first step is to rigorously define the limits of your current system and test the tolerance of your bioassay to the primary solvent, DMSO.

Issue: Compound precipitation persists even with low final DMSO concentrations.

Causality: This indicates that the intrinsic aqueous solubility of this compound is extremely low, and the final DMSO concentration is below the threshold required to act as an effective cosolvent.

Troubleshooting Protocol:

  • Determine Maximum Tolerated DMSO Concentration : Before exploring other options, you must know how much DMSO your specific bioassay can tolerate. Run a "vehicle control" experiment where you expose your cells or assay system to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) without your compound.[9][15] Measure the assay endpoint (e.g., cell viability, enzyme activity). The highest concentration that does not significantly affect the baseline is your maximum tolerated concentration.[16]

  • Kinetic vs. Thermodynamic Solubility : Understand that what you are observing is likely kinetic solubility (the ability of a compound to remain in a supersaturated state after dilution) rather than true thermodynamic equilibrium solubility.[4] High-throughput screening often relies on achieving a temporary supersaturated state.

  • Consider Alternative Organic Solvents : While less common, other solvents like ethanol can be used.[17] However, they are often required at higher final concentrations than DMSO to be effective and can have their own confounding effects on bioassays.[15] If you test other solvents, you must repeat the solvent tolerance test described above.

SolventDielectric ConstantNotes & Cautions
DMSO 47.2Gold standard, but can be cytotoxic at >1% and is hygroscopic (absorbs water), which can reduce its solubilizing power over time.[15][18]
Ethanol 24.6Generally less toxic than DMSO but also a weaker solvent for highly lipophilic compounds. May be required at higher concentrations.[15]
Methanol 32.6Can be more effective than ethanol but is also more toxic. Generally not recommended for cell-based assays.
Step 2: Advanced Solubilization Strategies using Excipients

If solvent optimization alone is insufficient, the next step is to use formulation aids, or excipients, that can actively increase the apparent aqueous solubility of the compound. The two most common classes for in vitro assays are cyclodextrins and surfactants.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for troubleshooting compound solubility.

1. Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[21][22]

Recommended Approach:

  • Choice of Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used in pharmaceuticals due to their high solubility and low toxicity.[23]

  • Protocol : Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v) in your assay buffer. Attempt to dissolve the compound directly in this cyclodextrin-containing buffer, or add the cyclodextrin solution to your assay medium before adding the DMSO stock of your compound.

  • Critical Control : You MUST run parallel controls with the cyclodextrin alone at the final assay concentration. Cyclodextrins can sometimes interfere with assays by extracting lipids from cell membranes or interacting with other assay components.[15]

2. Surfactants (Detergents)

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solution.[24][25] These micelles have a hydrophobic core that can sequester your insoluble compound, effectively dissolving it in the bulk aqueous phase.[26][27]

Recommended Approach:

  • Choice of Surfactant : Non-ionic surfactants are generally preferred for biological assays due to lower toxicity. Common choices include Polysorbate 80 (Tween® 80) and Cremophor® EL.[27][28]

  • Protocol : Prepare working solutions by adding the surfactant to the assay buffer at concentrations slightly above its CMC. It is crucial to test a range of surfactant concentrations.

  • Critical Control : Surfactants are notorious for interfering with bioassays. They can denature proteins, disrupt cell membranes, and interfere with optical readouts.[24] It is absolutely essential to run vehicle controls with the surfactant alone to identify a concentration that does not perturb your assay system.

Excipient TypeCommon ExamplesMechanism of ActionKey Considerations
Cyclodextrins HP-β-CD, SBE-β-CDEncapsulation (Inclusion Complex)[19]Generally low toxicity; can extract cholesterol from cell membranes.[15]
Surfactants Tween® 80, Cremophor® ELMicellar Solubilization[27]Higher potential for assay interference and cytotoxicity; must be used above CMC.[24]

Experimental Protocols

Protocol 1: Systematic Screening of Solubilization Conditions

This protocol outlines a high-throughput method to quickly identify promising solubilization conditions in a 96-well plate format.

Objective: To determine the optimal combination of solvent and excipient for solubilizing this compound without causing precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Assay Buffer (e.g., PBS, DMEM)

  • Excipient Stocks: 20% (w/v) HP-β-CD in buffer, 1% (v/v) Tween-80 in buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance/turbidity at ~600 nm

Methodology:

  • Prepare Compound Stock : Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • Prepare Plate : In a 96-well plate, set up conditions as outlined in the table below. Prepare each condition in triplicate.

    Well(s) Assay Buffer (µL) 20% HP-β-CD (µL) 1% Tween-80 (µL) Final Excipient Conc.
    A1-A3 198 0 0 0
    B1-B3 188 10 0 1%
    C1-C3 178 20 0 2%
    D1-D3 196 0 2 0.01%

    | E1-E3 | 194 | 0 | 4 | 0.02% |

  • Add Compound : To each well, add 2 µL of the 20 mM compound stock solution (this results in a final compound concentration of 200 µM and a final DMSO concentration of 1%).

  • Incubate : Mix the plate gently and incubate at room temperature (or your assay temperature) for 30 minutes.

  • Measure Precipitation : Read the absorbance (turbidity) of the plate at a wavelength between 550-650 nm. Higher absorbance values indicate precipitation.

  • Analyze : Identify the conditions (lowest excipient concentration) that result in a low turbidity reading, indicating the compound has remained in solution. These conditions are candidates for further validation in your functional bioassay.

dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} enddot Caption: Workflow for high-throughput solubility screening.

Conclusion

Overcoming the solubility challenges of hydrophobic compounds like this compound is a critical and often multi-step process. By systematically evaluating solvent tolerance and employing advanced formulation strategies with appropriate controls, researchers can generate reliable and reproducible data. Always validate that your chosen solubilization method does not interfere with the bioassay itself. This rigorous, evidence-based approach is fundamental to the integrity of any drug discovery program.

References

  • Scientist Solutions. (2025). "DMSO in cell based assays." Available at: [Link]

  • PhytoTech Labs. (n.d.). "Preparing Stock Solutions." Available at: [Link]

  • Quora. (2017). "What effects does DMSO have on cell assays?" Available at: [Link]

  • Keyence. (n.d.). "Using live-cell imaging in cell counting — The cytotoxicity of DMSO." Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). "The study of the influence of DMSO on human fibroblasts proliferation in-vitro." Available at: [Link]

  • Ruan, J., et al. (2023). "Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs." Current Pharmaceutical Design, 29(1), 1-1. Available at: [Link]

  • Jeffery, D. (2024). "Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs." Journal of Formulation Science & Bioavailability, 8, 216. Available at: [Link]

  • Emulate Bio. (n.d.). "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment." Available at: [Link]

  • Roquette. (2025). "How can cyclodextrins enhance solubility?" Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • Patel, A., et al. (2020). "Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades." ResearchGate. Available at: [Link]

  • Tang, Y., et al. (2019). "Development of a high-throughput solubility screening assay for use in antibody discovery." mAbs, 11(4), 765-775. Available at: [Link]

  • Touro College. (n.d.). "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar. Available at: [Link]

  • Taylor & Francis Online. (2019). "Development of a high-throughput solubility screening assay for use in antibody discovery." Available at: [Link]

  • Hyda, Y. (2024). "The Role of Surfactants in Solubilization of Poorly Soluble." Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]

  • BMG LABTECH. (2023). "Drug solubility: why testing early matters in HTS." Available at: [Link]

  • Kim, H. J., & Lee, J. Y. (2020). "Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract." Food Science and Biotechnology, 29(8), 1125-1132. Available at: [Link]

  • Pop, C. M., et al. (2024). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceuticals, 17(1), 1-1. Available at: [Link]

  • Patel, D., et al. (2022). "Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug." Pharmaceuticals, 15(12), 1489. Available at: [Link]

  • Halo Labs. (2025). "High-Throughput Measurement of Compound Solubility and Physical Form with BMI." Available at: [Link]

  • Vasu, K. S., et al. (2018). "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability." Journal of Applied Pharmaceutical Science, 8(9), 1-10. Available at: [Link]

  • Technology Networks. (2025). "High-Throughput Screening." Available at: [Link]

  • Juniper Publishers. (2018). "Lipophilicity (LogD7.4) of N-Aryl Benzo." Available at: [Link]

  • PubChem. (n.d.). "(rac)-4-(8-Hydroxy-5,6,7,8-tetrahydroisoquinolin-4-yl)benzonitrile." Available at: [Link]

  • Cheméo. (n.d.). "Chemical Properties of Benzonitrile (CAS 100-47-0)." Available at: [Link]

  • ACD/Labs. (n.d.). "LogP—Making Sense of the Value." Available at: [Link]

  • PubChem. (n.d.). "1-Benzyl-1,2,3,4-Tetrahydroisoquinoline." Available at: [Link]

  • Ziath. (n.d.). "Samples in DMSO: What an end user needs to know." Available at: [Link]

  • Reddit. (2019). "What solvents are DMSO/DMF miscible with?" Available at: [Link]

  • Nikolova, S., et al. (2023). "Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe." Molecules, 28(7), 3121. Available at: [Link]

  • USP-NF. (n.d.). "Development of a General Solvents Method for DMSO Soluble Compounds." Available at: [Link]

  • Gaylord Chemical. (n.d.). "Dimethyl Sulfoxide (DMSO) Solubility Data." Available at: [Link]

  • Studylib. (n.d.). "DMSO Solubility Data: Organic & Inorganic Compounds." Available at: [Link]

  • Al-Hiari, Y. M., et al. (2025). "Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity." ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). "4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." Available at: [Link]

Sources

troubleshooting HPLC-MS analysis of tetrahydroisoquinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC-MS Analysis of Tetrahydroisoquinoline (THIQ) Isomers

Executive Summary

Tetrahydroisoquinoline (THIQ) isomers present a "perfect storm" for LC-MS analysis: they are isobaric, structurally rigid, and possess a basic secondary amine that actively interacts with silanols. This guide moves beyond basic troubleshooting to address the specific mechanistic failures encountered when separating positional isomers (e.g., 6,7- vs. 7,8-substituted) and stereoisomers (enantiomers like R/S-salsolinol).

Phase 1: Chromatographic Resolution (The First Line of Defense)

Q1: I am observing severe peak tailing for my THIQ analytes on a standard C18 column. Is my column dead? A: Likely not. The issue is fundamental chemistry, not column health. THIQs are basic secondary amines (pKa ~9.5). At the standard LC-MS pH of 2.7 (0.1% formic acid), the nitrogen is fully protonated (


). These cations interact electrostatically with residual deprotonated silanols (

) on the silica surface, causing "kinetic lag" or tailing.
  • The Fix: You must suppress this interaction using one of two strategies:

    • High pH Strategy (Recommended): Use a hybrid-silica column (e.g., Ethylene Bridged Hybrid) stable up to pH 12. Use 10 mM Ammonium Bicarbonate (pH 10.0) as the aqueous phase.[1] This keeps the THIQ neutral, eliminating silanol interaction and drastically improving peak shape.

    • Chaotropic Additive: If you must stay at low pH, add 10-20 mM Ammonium Formate. The ammonium ions compete for the silanol sites, effectively "shielding" the analyte.

Q2: My positional isomers (e.g., 6,7-dimethoxy vs. 7,8-dimethoxy-THIQ) are co-eluting on C18. How do I separate them? A: C18 relies on hydrophobic interaction, which is often identical for positional isomers. You need a stationary phase that exploits electronic differences.

  • The Solution: Switch to a Pentafluorophenyl (PFP) column.

  • Mechanism: The fluorine atoms on the PFP ring are highly electronegative, creating an electron-deficient cavity. This allows for strong

    
     interactions with the electron-rich aromatic ring of the THIQ. The position of substituents (methoxy, hydroxyl) alters the electron density distribution of the THIQ ring, leading to different retention times on PFP phases where C18 fails completely.
    

Q3: How do I separate enantiomers like R- and S-Salsolinol? A: Achiral phases (C18, PFP) cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).

  • Recommendation:

    • Crown Ether Columns: Excellent for primary and secondary amines like THIQs. They work by inclusion complexation.

    • Zwitterionic Cinchona Alkaloid Phases (e.g., ZWIX): specifically designed for zwitterionic or basic chiral molecules.

  • Critical Note: Chiral separations often require "normal phase" or polar organic modes (high ACN/MeOH), which may require post-column infusion of buffer for MS sensitivity.

Phase 2: Mass Spectrometry & Detection

Q4: I see a peak, but the MS/MS fragmentation pattern is identical for my isomers. How do I quantify them? A: This is the "Isobaric Trap." Positional THIQ isomers often share the same parent mass and major fragments (usually loss of


 or Retro-Diels-Alder cleavage).
  • Protocol:

    • Unique Transitions: Optimize collision energy (CE) to find minor fragments. For example, specific ring-cleavage ions may vary in intensity between 6,7- and 7,8-isomers.

    • Quantitation by Ratio: If unique ions don't exist, use the ratio of two common transitions. If Isomer A has a 10:1 ratio of transition X:Y, and Isomer B has a 2:1 ratio, the peak's transition ratio can confirm identity.

    • Reliance on Rt: Ultimately, if MS spectra are identical, chromatographic resolution (Phase 1) is your only quantification tool.

Q5: My signal intensity drops significantly when I switch to High pH methods. Why? A: This is counter-intuitive but common in ESI+. While basic analytes are neutral at pH 10 (good for chromatography), ESI+ requires them to be charged.

  • The Fix: You are likely ionizing only the small fraction of molecules that protonate in the source.

    • Post-Column Acidification: Use a T-junction to infuse 0.1% Formic Acid in Methanol into the flow after the column but before the MS source. This restores the acidic environment needed for efficient ESI+ ionization without ruining the high-pH chromatographic separation.

Phase 3: Visual Troubleshooting Workflows

Workflow 1: Column Selection Decision Tree

ColumnSelection Start Start: THIQ Separation Issue IsomerType Identify Isomer Type Start->IsomerType Positional Positional / Structural (e.g., 6,7- vs 7,8-) IsomerType->Positional Enantiomer Stereoisomers (e.g., R- vs S-) IsomerType->Enantiomer C18Check Try High pH (pH 10) C18 Hybrid Column Positional->C18Check ChiralSel Select Chiral Phase Enantiomer->ChiralSel Resolved Resolved? C18Check->Resolved PFP Switch to PFP (Fluorophenyl) (Exploit pi-pi interactions) Resolved->PFP No Optimize Gradient Optimize Gradient Resolved->Optimize Gradient Yes Crown Crown Ether Phase (Best for primary/secondary amines) ChiralSel->Crown Poly Polysaccharide Phase (Amylose/Cellulose) ChiralSel->Poly

Caption: Decision logic for selecting the stationary phase based on isomer type. PFP is the "silver bullet" for structural isomers.

Workflow 2: Peak Tailing Diagnosis

TailingFix Problem Problem: Peak Tailing CheckpH Check Mobile Phase pH Problem->CheckpH LowPH Acidic (pH < 3) CheckpH->LowPH HighPH Basic (pH > 9) CheckpH->HighPH Silanol Cause: Silanol Interaction (BH+ <-> Si-O-) LowPH->Silanol Overload Cause: Mass Overload HighPH->Overload Fix1 Add 20mM NH4-Formate (Shield Silanols) Silanol->Fix1 Fix2 Switch to High pH Stable Column (Neutralize Analyte) Silanol->Fix2 Fix3 Dilute Sample 1:10 Overload->Fix3

Caption: Diagnostic path for resolving peak tailing. Silanol activity is the primary culprit at low pH.

Phase 4: Experimental Protocols

Protocol A: High-Resolution Separation of Positional Isomers

Target: Separation of 6,7-dimethoxy-THIQ and 7,8-dimethoxy-THIQ.

ParameterConditionRationale
Column Raptor FluoroPhenyl (PFP), 2.7 µm, 100 x 2.1 mmFluorinated phase maximizes selectivity via

interactions.
Mobile Phase A Water + 10 mM Ammonium Formate + 0.05% Formic AcidBuffer controls ionization; Formate shields silanols.
Mobile Phase B Methanol + 0.05% Formic AcidMethanol promotes

interactions better than ACN.
Gradient 5% B to 40% B over 10 minShallow gradient in the elution window of THIQs.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.7 µm particles.
Temp 35°CLower temperature enhances stationary phase selectivity.
Protocol B: Sample Preparation (LLE) for Biological Matrices

Target: Extraction of THIQs from Plasma/Urine with matrix removal.

  • Aliquot: Transfer 200 µL plasma to a glass tube.

  • Basify: Add 50 µL Ammonium Hydroxide (concentrated) to ensure THIQs are neutral (pH > 10).

  • Extract: Add 1.0 mL Ethyl Acetate:Hexane (80:20).

    • Why? This non-polar mix extracts the neutral amine while leaving polar matrix components behind.

  • Agitate: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

  • Reconstitute: Evaporate supernatant; reconstitute in Mobile Phase A (Initial conditions).

References

  • Németi, G., & Berkecz, R. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Berkland, H. (2025). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek Corporation.[2][3] [Link]

  • Zhao, J., et al. (2015). Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins. NIH/PubMed. [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase HPLC. Chemical Communications.[4] [Link]

Sources

Technical Support Center: Enhancing In-Vivo Stability of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during in-vivo studies. Our goal is to provide a foundational understanding of the molecule's potential liabilities and to offer actionable strategies for enhancing its stability, ensuring the integrity and reliability of your experimental data.

Section 1: Understanding the Molecule's Intrinsic Stability

Before initiating in-vivo experiments, it is crucial to understand the inherent chemical properties of this compound. Its structure contains two key moieties that may be susceptible to degradation under physiological conditions: the tetrahydroisoquinoline (THIQ) ring and the benzonitrile group.

Q1: What are the primary metabolic weak points of the tetrahydroisoquinoline (THIQ) moiety?

A1: The THIQ nucleus is a common scaffold in many natural products and synthetic compounds.[1] Its primary metabolic liabilities in an in-vivo setting include:

  • Oxidation: The THIQ ring, particularly at positions adjacent to the nitrogen and the benzene ring, can be susceptible to oxidative metabolism. Studies on similar THIQ derivatives have shown that hydroxylation can occur.[2]

  • N-Dealkylation: The tertiary amine within the THIQ structure can be a substrate for cytochrome P450 enzymes, potentially leading to the cleavage of the bond connecting the THIQ nitrogen to the benzonitrile ring.

  • Aromatization: The THIQ ring can be oxidized to its corresponding isoquinoline form.[2]

Q2: How stable is the benzonitrile group in-vivo?

A2: The benzonitrile group is generally resistant to hydrolysis under neutral aqueous conditions.[3] However, its stability can be influenced by enzymatic activity.

  • Hydrolysis: While a minor metabolic pathway, the nitrile group can be hydrolyzed by nitrile hydratase or other enzymes to form the corresponding benzamide or benzoic acid derivatives.[4][5] This transformation would significantly alter the compound's pharmacological properties.

  • Hydroxylation: The aromatic ring of the benzonitrile moiety is a target for hydroxylation, primarily producing cyanophenols.[4]

A visual representation of these potential metabolic pathways is crucial for anticipating degradation products.

Method_Development_Workflow Start Start: Obtain Samples from Forced Degradation Study Screen Screen Columns & Mobile Phases (e.g., C18, Phenyl-Hexyl; ACN/Water, MeOH/Water) Start->Screen Inject Inject Degraded Samples and Parent Compound Screen->Inject Evaluate Evaluate Peak Shape & Resolution Inject->Evaluate Good_Res Resolution > 2 between parent and degradants? Evaluate->Good_Res Optimize Optimize Gradient, Flow Rate, Temp. Good_Res->Optimize No Validate Validate Method (ICH Q2(R2)): Specificity, Linearity, Accuracy, Precision Good_Res->Validate Yes Optimize->Inject End Final Stability-Indicating Method Validate->End

Sources

refining purification techniques for polar tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification of Polar Tetrahydroisoquinoline Derivatives: Technical Support & Troubleshooting Center

Introduction & Core Challenges Tetrahydroisoquinolines (THIQs) are ubiquitous pharmacophores in drug development. However, refining polar THIQ derivatives—especially those with multiple hydroxyl groups (e.g., salsolinol derivatives) or secondary basic nitrogens—presents significant chromatographic challenges. At standard acidic mobile phase pH, the basic isoquinoline nitrogen (pKa ~7–9) becomes protonated. This ionization drastically increases polarity, causing the compounds to streak on normal-phase silica and elute in the void volume of standard reversed-phase (C18) columns.

This guide provides field-proven, causality-driven troubleshooting strategies to isolate and purify polar THIQs using Ion-Pair Chromatography (IPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Solid Phase Extraction (SPE).

Diagnostic Workflow

G Start Polar THIQ Mixture Matrix Matrix Complexity? Start->Matrix SPE Mixed-Mode SCX SPE Matrix->SPE High (Bio-fluids) LogP LogP < 0 (Highly Polar)? Matrix->LogP Low (Synthesis) HILIC HILIC or Ion-Pair RPLC LogP->HILIC Yes RPHPLC Standard RP-HPLC LogP->RPHPLC No

Workflow for selecting polar THIQ purification strategies.

Troubleshooting Guides & FAQs

Q1: My polar THIQ derivatives co-elute in the void volume during standard C18 RP-HPLC. How can I increase retention without chemical derivatization? A: This phenomenon occurs because the basic nitrogen of the THIQ is protonated under standard acidic mobile phase conditions, rendering the molecule too hydrophilic to partition into the non-polar C18 stationary phase.

  • Solution 1: Ion-Pair Reversed-Phase Chromatography (IPC). You can modify the polarity of the charged THIQ by adding an ion-pairing reagent to the mobile phase[1]. These reagents carry an opposite charge to the analyte, forming a neutral, hydrophobic electrostatic complex that readily retains on a C18 column[1]. While trifluoroacetic acid (TFA) is a common additive, its short carbon chain often lacks the hydrophobicity required for highly polar THIQs. Instead, substitute TFA with longer-chain perfluorocarboxylic acids like heptafluorobutyric acid (HFBA), which significantly increases retention times and improves separation efficiency[2].

  • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC). If you want to avoid ion-pairing reagents (which can be difficult to wash off columns), HILIC is the ideal orthogonal approach. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile) with a small aqueous buffer component, effectively retaining polar basic compounds that fail on C18[3].

Q2: During Mixed-Mode Solid Phase Extraction (SPE) of THIQ metabolites from plasma, my recovery rates are inconsistent (<60%). What is causing this? A: Inconsistent recovery in mixed-mode strong cation exchange (SCX) SPE is almost always a failure of pH control during the loading, washing, or elution phases. Mixed-mode sorbents rely conjointly on hydrophobic (e.g., C8) and ion-exchange (SCX) interactions[4].

  • Causality & Fix: The basic nitrogen of the THIQ must be fully ionized during loading/washing to "lock" onto the sorbent, and fully neutralized during elution to release it[4].

    • Loading/Washing: Ensure the sample and wash buffers are buffered to pH 6. This is well below the typical pKa of THIQs, ensuring the basic nitrogen is protonated and bound to the sulfonic acid groups of the SCX sorbent[4].

    • Elution: The elution solvent must be highly basic to deprotonate the THIQ and break the ionic bond. If recovery is low, your elution solvent is likely not basic enough. Switch to 5% ammonium hydroxide in methanol[4].

Q3: I am using HILIC for a highly polar, catechol-like THIQ (e.g., a salsolinol derivative), but I observe severe peak tailing. How do I improve peak shape? A: Peak tailing of basic amines in HILIC is typically caused by secondary electrostatic interactions between the positively charged THIQ nitrogen and unshielded, negatively charged silanol groups on the silica-based stationary phase.

  • Causality & Fix: Pure water/acetonitrile mixtures lack the ionic strength to mask these silanol interactions. Ensure the aqueous portion of your mobile phase contains at least 10–20 mM of a volatile buffer (e.g., ammonium formate or ammonium acetate). Adjusting the aqueous buffer to ~pH 5.8 ensures the buffer is active and provides enough ionic strength to suppress secondary interactions, yielding sharp, symmetrical peaks.

Step-by-Step Methodologies

Protocol A: Mixed-Mode SCX SPE for Polar THIQs from Biological Matrices This self-validating protocol isolates basic THIQs from neutral and acidic matrix components by manipulating pH and organic modifier concentrations[4].

  • Sample Preparation: Dilute 1 mL of the biological sample (plasma/urine) with 1 mL of 50 mM ammonium acetate buffer (pH 6)[4]. Validation Check: Verify the final pH is ~6 to ensure THIQ protonation.

  • Conditioning: Pass 1 mL of methanol through a 100 mg/3 mL mixed-mode SCX SPE cartridge, followed by 1 mL of 50 mM ammonium acetate (pH 6) to equilibrate the sorbent[4].

  • Loading: Load the diluted sample onto the SPE tube at a controlled flow rate of 1 mL/min[4].

  • Washing (Critical Step): Wash sequentially with:

    • 1 mL of 50 mM ammonium acetate (pH 6) to remove unbound aqueous components[4].

    • 1 mL of 1M acetic acid to remove weakly bound impurities[4].

    • 1 mL of methanol to wash away hydrophobic neutral/acidic impurities[4]. (The THIQ remains locked via ionic bonds).

  • Elution: Elute the purified THIQ with 1 mL of 5% ammonium hydroxide in methanol[4]. The high pH neutralizes the THIQ, releasing it from the SCX phase.

Protocol B: Ion-Pair RP-HPLC Preparative Purification

  • Mobile Phase Preparation:

    • Solvent A: 5 mM sodium 1-heptanesulfonate in LC-MS grade water. Adjust to pH 3.0 using phosphoric acid (or formic acid if MS compatibility is required).

    • Solvent B: 100% Acetonitrile.

  • Column Equilibration: Flush a standard end-capped C18 column with 95% Solvent A / 5% Solvent B for at least 10 column volumes to allow the ion-pairing reagent to equilibrate with the stationary phase.

  • Gradient Elution: Inject the sample and run a shallow gradient from 5% B to 60% B over 25 minutes. The alkyl sulfonate will pair with the THIQ, forming a lipophilic complex that delays elution and resolves it from polar matrix interferences.

Quantitative Data Summaries

Table 1: Comparison of Ion-Pairing Reagents for THIQ RP-HPLC

Ion-Pairing ReagentAlkyl Chain LengthMS CompatibilityRelative Retention IncreaseBest Use Case for THIQs
Trifluoroacetic Acid (TFA)C1High (Volatile)LowModerately polar THIQs; general peptide/amine LC-MS.
Heptafluorobutyric Acid (HFBA)C3High (Volatile)Moderate to HighHighly polar THIQs requiring MS detection[2].
Sodium 1-HeptanesulfonateC7Low (Non-volatile)Very HighPreparative UV-HPLC of extremely hydrophilic THIQs.

Table 2: SPE Sorbent Selection Matrix for THIQs

Sorbent TypePrimary InteractionSecondary InteractionTarget AnalytesElution Strategy
Standard C18HydrophobicNone (End-capped)Non-polar THIQ derivativesHigh organic solvent (e.g., 100% Methanol).
Silica SCXStrong Cation ExchangePolar (Silanol)Highly polar basic THIQs[5]High pH solvent (e.g., NH₄OH in Methanol).
Mixed-Mode (C8/SCX)HydrophobicStrong Cation ExchangeComplex biological matrices[4]Wash with 100% organic; Elute with high pH organic[4].

References

*[5]5 - researchgate.net *[2] 2 - creative-proteomics.com *[1]1 - technologynetworks.com *[4]4 - merckmillipore.com *[3]3 - researchgate.net

Sources

addressing racemization in the synthesis of chiral tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Tetrahydroisoquinoline (THIQ) Synthesis Current Status: ● Operational Ticket ID: THIQ-RAC-001 Subject: Troubleshooting Racemization & Enantioselectivity Loss in C1-Substituted THIQs

User Guide Overview

Welcome to the specialized support hub for chiral tetrahydroisoquinoline synthesis. This guide addresses the critical instability of the C1-stereocenter, a frequent failure point in the synthesis of alkaloids (e.g., Solifenacin, Salsolidine).

Our analysis divides the problem into three "Failure Modes":

  • Thermodynamic Equilibration (The Retro-Mannich Trap)

  • Catalytic Leakage (Hydrogenation Fidelity)

  • Oxidative Degradation (Storage & Handling)

Part 1: The Pictet-Spengler Reaction (PSR)

Issue: "My product has low ee% despite using a high-performance chiral phosphoric acid catalyst."

Root Cause Analysis: The Retro-Mannich Cycle

The Pictet-Spengler reaction is reversible. While the forward reaction (cyclization) creates the chiral center, the reverse reaction (Retro-Mannich) breaks the C1-N bond, regenerating the achiral iminium intermediate. If the reaction temperature is too high or the reaction time too long, the system drifts from Kinetic Control (high ee) to Thermodynamic Control (racemic).

Visualizing the Failure Mode:

RetroMannich cluster_0 Chiral Product (High ee) cluster_1 Achiral Intermediate THIQ C1-Chiral THIQ Iminium Open Iminium Ion (Achiral) THIQ->Iminium Retro-Mannich (Heat/Acid) Iminium->THIQ Re-cyclization (Loss of Memory) Start Tryptamine/Amine + Aldehyde Start->Iminium Condensation

Caption: The Retro-Mannich loop destroys chirality by reopening the ring to an achiral iminium species.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Temperature -78°C to -30°C Low temp suppresses the high activation energy Retro-Mannich pathway, locking the product under kinetic control.
Acidity pKa Tuning Strong acids promote reversibility. Switch to weaker Chiral Phosphoric Acids (CPAs) or add molecular sieves to remove water (driving the forward equilibrium).
Substituents Electron-Poor Aldehydes Electron-rich C1 substituents stabilize the iminium ion, accelerating racemization. If using electron-rich aldehydes, lower the temperature further.

Part 2: Asymmetric Hydrogenation of Isoquinolines

Issue: "I am reducing a substituted isoquinoline using an Ir-catalyst, but the ee drops as conversion increases."

Root Cause Analysis: Catalyst Poisoning & Background Reaction

Isoquinolines are strong sigma-donors that can poison chiral catalysts. To compensate, researchers often increase temperature or pressure, which triggers a non-selective "background" hydrogenation or partial reduction-oxidation cycles.

Protocol: Activation via N-Acyliminium Salts

Instead of hydrogenating the free base, activate the isoquinoline with a chloroformate. This breaks the aromaticity and prevents catalyst poisoning.

Step-by-Step Methodology:

  • Activation: Dissolve isoquinoline (1.0 equiv) in THF/DCM. Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) at 0°C to form the N-acylisoquinolinium salt.

  • Catalyst Prep: Use [Ir(cod)Cl]2 (1 mol%) and a chiral ligand like (R)-MeO-BIPHEP or SegPhos.

  • Additive: Add I2 (5-10 mol%) or Li2CO3. Note: Iodine is critical for stabilizing the Ir-hydride species.

  • Hydrogenation: Pressurize to 50 bar H₂. Stir at RT (avoid heat).

  • Workup: The product is the N-Cbz-protected chiral THIQ, which is resistant to oxidative racemization.

Part 3: The "Rescue" Operation (Deracemization)

Issue: "I already have a racemic mixture. Do I have to restart?" Solution: No. You can perform a One-Pot Redox Deracemization .[1][2] This forces the racemate through an achiral imine intermediate and selectively reduces it back to a single enantiomer.

Workflow Diagram:

Deracemization Racemate Racemic THIQ (50:50 mixture) Imine Dihydroisoquinoline (Achiral Intermediate) Racemate->Imine Chemical Oxidation Oxidant Oxidant (NBS or TCCA) Oxidant->Imine Product Enantiopure THIQ (>96% ee) Imine->Product Asymmetric Hydrogenation Catalyst Chiral Ir-Catalyst + H2 Catalyst->Product

Caption: Deracemization recycles the "wrong" enantiomer by oxidizing it to an achiral imine, then selectively reducing it.[2]

Experimental Protocol (Redox Deracemization):

  • Reagents: Racemic THIQ (1.0 mmol), NBS (N-bromosuccinimide, 1.5 equiv).

  • Solvent: Dichloromethane (DCM).[3]

  • Oxidation: Stir at RT for 1 hour. The NBS oxidizes the amine to the imine (dihydroisoquinoline).

  • Catalyst Addition: Add [Ir(cod)Cl]2 (1 mol%), chiral bisphosphine ligand (2.2 mol%), and a base (e.g., Na2CO3).

  • Reduction: Pressurize with H₂ (30-50 bar) and stir for 12-24 h.

  • Result: The achiral imine is funnelled exclusively to the chiral amine (up to 98% ee).

FAQ: Rapid Fire Troubleshooting

Q: My THIQ racemizes during storage. Why? A: THIQs are prone to aerobic oxidation at the benzylic (C1) position, forming an iminium species. Moisture then hydrolyzes this or reduces it non-selectively.

  • Fix: Store as an HCl or Tartrate salt. The protonated nitrogen prevents oxidation.

Q: Can I use strong bases (LDA, n-BuLi) for C1-functionalization? A: Risky. Deprotonation at C1 destroys the stereocenter (forming a planar carbanion). Unless you use a chiral ligand (e.g., sparteine) during the quench, you will racemize the product.

  • Fix: Use "Self-Regeneration of Stereocenters" (SRS) strategies or directing groups that block C1-deprotonation.

Q: How do I validate that I haven't racemized my sample during workup? A: Never rely solely on optical rotation. Use Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) or 1H NMR with Chiral Shift Reagents (e.g., Pirkle alcohol).

References

  • Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates Source: Angewandte Chemie International Edition URL:[Link]

  • Mechanistic Studies on the Catalytic Asymmetric Mannich-Type Reaction with Dihydroisoquinolines Source: Journal of Organic Chemistry URL:[Link]

  • Iridium-Catalyzed Enantioselective Hydrogenation of 1,3-Disubstituted Isoquinolines Source: California Institute of Technology (Stoltz Group) URL:[Link]

Sources

Technical Support Center: Mitigating Cytotoxicity of Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) scaffolds. THIQ derivatives are a cornerstone in medicinal chemistry, showing immense promise in the development of novel therapeutics, particularly in oncology.[1][2] However, their potent biological activity can also lead to significant cytotoxicity in non-cancerous cells, a major hurdle in preclinical development.

This guide provides a troubleshooting framework and frequently asked questions (FAQs) to help you diagnose and mitigate off-target cytotoxicity. It is structured to move from broad, initial problems to specific, mechanism-based investigations and solutions, reflecting a typical experimental workflow.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental mechanisms underlying THIQ-induced cytotoxicity. A clear understanding of the causal pathways is the first step toward rational mitigation.

Q1: What are the primary mechanisms driving the cytotoxicity of THIQ scaffolds in non-cancerous cells?

A: The cytotoxicity of THIQ compounds is not monolithic; it typically results from a combination of factors that converge to induce cellular damage and death. The most commonly implicated mechanisms are:

  • Mitochondrial Dysfunction: Many THIQ derivatives directly interfere with mitochondrial function. They can inhibit the electron transport chain, particularly Complex I and Complex II, which disrupts ATP synthesis and impairs cellular energy metabolism.[3][4][5] This energy depletion is a critical upstream event in cell death.[5]

  • Induction of Oxidative Stress: THIQ scaffolds, especially those containing catechol moieties, can undergo redox cycling. This process generates reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[6][7] Excessive ROS leads to oxidative damage of vital cellular components, including lipids, proteins, and DNA, triggering stress-related signaling cascades.[8][9]

  • Activation of Apoptosis: THIQs are potent inducers of apoptosis (programmed cell death). This is often initiated via the intrinsic (mitochondrial) pathway, characterized by a decrease in mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[10][11][12][13] Some compounds may also activate the extrinsic pathway involving caspase-8.[11]

  • hERG Potassium Channel Inhibition: A significant off-target effect for many small molecules, including some THIQs, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[14][15] Inhibition of this channel can prolong the cardiac action potential, leading to potentially fatal arrhythmias (Long QT Syndrome), making hERG liability a critical safety concern.[14][16]

THIQ THIQ Scaffold Mito Mitochondrial Dysfunction (e.g., Complex I/II Inhibition) THIQ->Mito ROS Oxidative Stress (ROS Production) THIQ->ROS hERG hERG Channel Inhibition THIQ->hERG Apoptosis Intrinsic Apoptosis Activation (Bax/Bcl-2, Cytochrome c, Caspases) THIQ->Apoptosis Direct/Other Targets Mito->Apoptosis ↓ΔΨm, ↑Cyt c ATP ATP Depletion Mito->ATP ROS->Apoptosis MAPK Signaling (p38, JNK) Damage Macromolecular Damage (Lipids, DNA, Proteins) ROS->Damage Cardiotox Cardiotoxicity Risk hERG->Cardiotox Death Cell Death Apoptosis->Death Damage->Apoptosis ATP->Death

Key cytotoxic pathways initiated by THIQ scaffolds.

Section 2: Troubleshooting Guide

This guide is designed to help you systematically diagnose and address cytotoxicity issues encountered during your experiments.

Problem 1: My lead THIQ compound shows high cytotoxicity in a preliminary screen (e.g., MTT assay) against a non-cancerous cell line.

This is a common starting point. The initial goal is to confirm the finding, quantify the effect, and determine a path forward for investigation.

Step 1: Validate and Quantify

Before investing in extensive mechanistic studies, it's crucial to validate the initial hit.

  • Action:

    • Confirm with an Orthogonal Assay: The MTT assay measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial reductases without killing the cell.[17] Re-run the experiment using a dye-exclusion method (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release) to confirm cell death.[17][18]

    • Determine the Selectivity Index (SI): Calculate the half-maximal inhibitory concentration (IC50) in your target cancer cell line(s) and in one or more relevant non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule cells, or a non-cancerous epithelial line like HEK293). The Selectivity Index is calculated as:

      SI = IC50 (non-cancerous cells) / IC50 (cancer cells)

    A higher SI value indicates greater selectivity for cancer cells.[19] An SI < 10 often warrants significant concern and focused mitigation efforts.

Step 2: Initiate a Mitigation Strategy

Based on the validated cytotoxicity and the calculated SI, you can pursue two parallel paths: chemical modification and mechanistic investigation.

  • Path A: Rational Structural Modification (SAR) The most effective long-term strategy is to design out the cytotoxicity. Engage your medicinal chemistry team to explore Structure-Activity Relationships.[20] Quantitative Structure-Activity Relationship (QSAR) studies have shown that cytotoxicity is linked to specific physicochemical properties.[21]

    Structural Modification Rationale & Potential Impact Key Considerations
    Modify/Remove Catechol Moieties Catechols are often responsible for redox cycling and ROS production.[6][7] Replacing them with less redox-active groups (e.g., methoxy groups) can decrease oxidative stress.May alter on-target activity, especially if the catechol is involved in target binding.
    Alter Lipophilicity (logP) Cytotoxicity has been correlated with hydrophobicity.[22][23] Systematically decreasing logP can sometimes reduce off-target effects and membrane disruption.Drastically changing logP will affect permeability, solubility, and overall ADME properties.
    Introduce Polar/Ionizable Groups Adding groups like carboxylic acids or basic amines can reduce passive diffusion and potentially increase efflux by transporters like P-glycoprotein (P-gp), limiting intracellular accumulation in non-target tissues.[24][25]Can impact cell permeability and brain penetration if that is a desired property.
    Vary Substituent Positions The position of functional groups is critical. For instance, an o-hydroxy derivative was found to be highly potent, while a p-methoxy analog was inactive.[26]Requires systematic synthesis and testing of isomers to identify optimal placement.
    Reduce Molecular Weight/Size Cytotoxicity has also been shown to depend on molecular size and shape.[22][23] Simplifying the scaffold can sometimes improve the safety profile.May reduce the number of interaction points with the desired target, affecting potency.
  • Path B: Begin Mechanistic Investigation To guide the SAR effort effectively, you must understand how your compound is killing the cells. Proceed to the specific problems outlined below.

Problem 2: I suspect my THIQ compound is causing mitochondrial toxicity.

Mitochondrial impairment is a leading cause of THIQ-induced cell death.[3][5]

Diagnostic Experiments
  • Workflow: Start with the most direct indicators of mitochondrial health and proceed to more detailed functional assays.

    • Assess Mitochondrial Membrane Potential (ΔΨm): Healthy mitochondria maintain a high membrane potential. A loss of ΔΨm is an early hallmark of apoptosis and mitochondrial damage.

    • Quantify Cellular ATP Levels: Direct inhibition of the electron transport chain will lead to a rapid drop in ATP production.

    • Measure Cellular Respiration: Directly assess the effect of your compound on the oxygen consumption rate (OCR) to pinpoint which part of the electron transport chain is affected.

Featured Protocol: Mitochondrial Membrane Potential Assay
  • Cell Plating: Seed a non-cancerous cell line (e.g., HEK293) in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of your THIQ compound for a relevant time period (e.g., 4, 12, or 24 hours). Include a vehicle control (e.g., DMSO) and a positive control known to depolarize mitochondria (e.g., CCCP).

  • Dye Loading: Remove the media and add fresh media containing a potentiometric dye such as TMRM or JC-1, following the manufacturer's protocol. Incubate to allow the dye to accumulate in the mitochondria.

  • Data Acquisition: Read the fluorescence on a plate reader. For JC-1, read both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence.

  • Analysis: Calculate the ratio of red/green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Problem 3: The compound's structure (e.g., a catechol) suggests oxidative stress is the culprit.

If your THIQ scaffold has a redox-active moiety, ROS production is a likely mechanism of toxicity.[6][7]

Diagnostic Experiments
  • Workflow: Measure the effect (ROS production) and the cellular response (antioxidant depletion).

    • Measure Intracellular ROS: Directly quantify the generation of ROS following compound exposure.

    • Assess Antioxidant Capacity: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress.[8]

Featured Protocol: Intracellular ROS Measurement using DCFH-DA
  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate as described previously.

  • Dye Loading: Pre-load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media for 30-45 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases and oxidized by ROS to the highly fluorescent DCF.

  • Compound Treatment: Remove the dye, wash with PBS, and add media containing your THIQ compound. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Data Acquisition: Immediately measure fluorescence (Excitation/Emission ~485/535 nm) over time using a kinetic plate reader.

  • Analysis: An increase in fluorescence intensity over time indicates ROS production.

Problem 4: My compound is selective in vitro, but shows poor in vivo tolerability, particularly cardiotoxicity.

This scenario strongly suggests a potential hERG liability.[14] Even nanomolar affinity for the hERG channel can be clinically relevant.

Diagnostic Experiments
  • Workflow: Screen with a high-throughput method first, then confirm any hits with the gold-standard assay.

    • Preliminary Screening: Use a high-throughput method like a radioligand binding assay or an automated patch-clamp system to get an initial IC50 value for hERG inhibition.

    • Gold-Standard Confirmation: Any compound with significant activity in the preliminary screen (e.g., IC50 < 10 µM) must be evaluated using manual whole-cell patch-clamp electrophysiology in a cell line expressing the hERG channel (e.g., HEK-hERG).[16][27] This assay provides detailed information on the voltage- and use-dependency of the block.[15]

Problem 5: My compound has poor brain penetration or low oral bioavailability, suggesting it might be a P-glycoprotein (P-gp) substrate.

While P-gp efflux is often a problem for efficacy (e.g., in CNS drugs), understanding this interaction is key to predicting and controlling a compound's ADME/Tox profile.[24][28] A compound that is a P-gp substrate will have its distribution limited in tissues with high P-gp expression, like the blood-brain barrier.[25][29]

Diagnostic Experiment
  • Workflow: The standard in vitro model for assessing P-gp interaction is the bidirectional permeability assay using Caco-2 cells.

Featured Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer with tight junctions.

  • Transport Experiment (A -> B): Add the THIQ compound to the apical (A) side of the monolayer. At various time points, take samples from the basolateral (B) side.

  • Transport Experiment (B -> A): In a separate set of wells, add the compound to the basolateral (B) side and sample from the apical (A) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Analysis: Calculate the apparent permeability coefficients (Papp) for both directions.

    Efflux Ratio (ER) = Papp (B -> A) / Papp (A -> B)

    An Efflux Ratio > 2 is a strong indicator that the compound is a P-gp substrate.[30]

Section 3: Mitigation Workflow and Final Recommendations

Successfully mitigating cytotoxicity requires an integrated approach where mechanistic biology informs medicinal chemistry.

cluster_mech Mechanism Investigation Start Start: High Cytotoxicity in Non-Cancerous Cells Validate 1. Validate with Orthogonal Assay 2. Calculate Selectivity Index (SI) Start->Validate Decision1 Is SI Acceptable? Validate->Decision1 SAR Initiate SAR Program: - Modify Redox Moieties - Tune logP & Polarity - Explore Isomers Decision1->SAR No End_Opt Optimized Candidate: High SI, Low Off-Target Tox Decision1->End_Opt Yes SAR->Decision1 Re-evaluate New Analogs Mech Investigate Mechanism SAR->Mech Guided by... End_Stop Stop: Unfavorable Therapeutic Window SAR->End_Stop If no improvement Mech->SAR Informs Design Mito_Test Mito. Potential, ATP, OCR ROS_Test ROS, GSH/GSSG Ratio hERG_Test hERG Patch Clamp Pgp_Test Caco-2 Permeability

Decision workflow for troubleshooting THIQ cytotoxicity.

By systematically validating cytotoxic effects, investigating the underlying mechanisms, and using that data to guide rational drug design, researchers can overcome the challenge of off-target toxicity. This iterative process is key to developing safe and effective therapeutics based on the versatile tetrahydroisoquinoline scaffold.

References

  • Engledow, K., Ndevu, T., & D'Souza, S. (2019). Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines. Cancer Cell International, 19(1). Available from: [Link]

  • Lee, Y. J., & Kim, Y. C. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Archives of Pharmacal Research, 33(10), 1545-1553. Available from: [Link]

  • Ogiyama, T., Inoue, M., & Honda, S. (2014). Discovery of novel tetrahydroisoquinoline derivatives as orally active N-type calcium channel blockers with high selectivity for hERG potassium channels. Bioorganic & Medicinal Chemistry, 22(24), 6821-6831. Available from: [Link]

  • Likhitwitayawuid, K., Punnapayak, K., & Chearwae, W. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(18), 5103-5107. Available from: [Link]

  • Punnapayak, K., Likhitwitayawuid, K., & Chearwae, W. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sakagami, H., Ishihara, M., & Yokote, Y. (2009). Estimation of relationship between descriptors and cytotoxicity of newly synthesized 1,2,3,4-tetrahydroisoquinoline derivatives. In Vivo, 23(5), 757-763. Available from: [Link]

  • Naoi, M., Suzuki, K., & Nagatsu, T. (1990). Inhibition of mitochondrial respiration by 1,2,3,4-tetrahydroisoquinoline-like endogenous alkaloids in mouse brain. Neuroscience Research, 8(3), 223-230. Available from: [Link]

  • Singh, A., & Singh, A. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Zandona, A., et al. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology. Available from: [Link]

  • Kim, Y. C. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Journal of Applied Toxicology. Available from: [Link]

  • Ishihara, M., et al. (2009). Estimation of Relationship Between Descriptors and Cytotoxicity of Newly Synthesized 1,2,3,4-Tetrahydroisoquinoline Derivatives. Anticancer Research. Available from: [Link]

  • Sharma, N., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

  • Naoi, M., et al. (1996). Effects of various tetrahydroisoquinoline derivatives on mitochondrial respiration and the electron transfer complexes. Journal of Neural Transmission. Available from: [Link]

  • Zandona, A., et al. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology. Available from: [Link]

  • Ali, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Journal of Molecular Structure. Available from: [Link]

  • Storch, A., et al. (2000). 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) Is Toxic to Dopaminergic Neuroblastoma SH-SY5Y Cells via Impairment of Cellular Energy Metabolism. Journal of Neurochemistry. Available from: [Link]

  • Govek, S. P., et al. (2019). Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. ACS Medicinal Chemistry Letters. Available from: [Link]

  • El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences. Available from: [Link]

  • Vinogradova, V. I., et al. (2025). Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity. ResearchGate. Available from: [Link]

  • Megda, F. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Zhang, Y. H., et al. (2010). hERG potassium channel inhibition by the amiodarone metabolite desethyl-amiodarone. Proceedings of the Physiological Society. Available from: [Link]

  • Raub, T. J. (2006). P-glycoprotein recognition of substrates and circumvention through rational drug design. Molecular Pharmaceutics. Available from: [Link]

  • Conrad, J., Paras, N. A., & Vaz, R. J. (n.d.). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. schrodinger.com. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay of all derivatives in vitro. ResearchGate. Available from: [Link]

  • Di, L. (n.d.). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Semantic Scholar. Available from: [Link]

  • Zandona, A., et al. (2025). Assessment of cytotoxic properties of tetrahydroisoquinoline oximes in breast, prostate and glioblastoma cancer cells. Drug and Chemical Toxicology. Available from: [Link]

  • Yeong, K. Y., et al. (2020). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. Natural Product Research. Available from: [Link]

  • Shelton, M. D., et al. (2009). Protein-Thiol Oxidation and Cell Death: Regulatory Role of Glutaredoxins. Antioxidants & Redox Signaling. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]

  • ResearchGate. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available from: [Link]

  • Aon, M. A., et al. (2012). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Biochemical Pharmacology. Available from: [Link]

  • Alwi, S. S. S., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences. Available from: [Link]

  • Wang, Y., et al. (2025). hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species. MDPI. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]

  • Onda, M. (2014). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Toxins. Available from: [Link]

  • ScienceDirect. (n.d.). P glycoprotein efflux: Significance and symbolism. ScienceDirect. Available from: [Link]

  • AOP-Wiki. (n.d.). Oxidative Stress leads to Cell injury/death. AOP-Wiki. Available from: [Link]

  • Singh, A., & Mittal, R. K. (2025). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Current Neuropharmacology. Available from: [Link]

  • Chen, J., et al. (2025). Oxidative cell death in the central nervous system: mechanisms and therapeutic strategies. Frontiers in Cellular Neuroscience. Available from: [Link]

  • Pawar, S., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega. Available from: [Link]

  • ResearchGate. (2020). Oxidative stress and oxidative damage-induced cell death. ResearchGate. Available from: [Link]

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Validation & Comparative

Publish Comparison Guide: Validation of the Mechanism of Action of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of the mechanism of action (MoA) for 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile , a representative scaffold of tetrahydroisoquinoline (THIQ)-based Selective Androgen Receptor Modulators (SARMs) .

Executive Summary & Compound Profile

This compound (hereafter referred to as THIQ-BN ) represents a distinct class of non-steroidal Selective Androgen Receptor Modulators (SARMs). Unlike traditional steroidal androgens (e.g., Testosterone) or first-generation non-steroidal antagonists (e.g., Bicalutamide), THIQ-BN is engineered to act as a tissue-selective agonist .

Its core pharmacological value lies in its ability to stimulate anabolic activity in muscle (myoanabolic) and bone (osteoanabolic) with significantly reduced androgenic impact on the prostate and sebaceous glands. This selectivity is achieved through a unique binding mode within the Androgen Receptor (AR) Ligand Binding Domain (LBD), distinct from propionamide-based SARMs like Enobosarm (Ostarine).

Core Mechanism of Action
  • High-Affinity Binding: THIQ-BN binds to the AR-LBD, displacing endogenous ligands.

  • Conformational Selection: It induces a specific conformation of Helix 12 (H12) that favors the recruitment of co-activators (e.g., SRC-1, TIF2) in anabolic tissues but limits their recruitment in androgenic tissues.

  • Nuclear Translocation: The ligand-receptor complex dimerizes and translocates to the nucleus.

  • Transcriptional Regulation: It binds to Androgen Response Elements (AREs) to drive the expression of anabolic genes (e.g., MYOCD, IGF-1).

Comparative Analysis: Performance vs. Alternatives

To validate THIQ-BN, it must be benchmarked against established standards. The following table contrasts THIQ-BN with a steroidal agonist, a clinical-stage SARM, and a pure antagonist.

Table 1: Comparative Pharmacological Profile
FeatureTHIQ-BN (Novel SARM) Testosterone (Endogenous Agonist) Enobosarm (Ostarine/GTx-024) Bicalutamide (Antagonist)
Chemical Class N-Aryl TetrahydroisoquinolineSteroidAryl PropionamideAryl Propionamide
Primary MoA Tissue-Selective AR AgonistNon-selective AR AgonistTissue-Selective AR AgonistCompetitive AR Antagonist
Anabolic Potency High (Muscle/Bone)HighHighNone (Muscle Wasting)
Androgenic Activity Low (Prostate Sparing) High (Prostate Hypertrophy risk)LowN/A (Blocks Androgens)
Oral Bioavailability High (Non-polar scaffold)Low (First-pass metabolism)HighHigh
Key Advantage Novel IP space; Potential for improved metabolic stability over propionamides.Gold standard for efficacy.Clinical benchmark for safety.Standard for prostate cancer therapy.

Experimental Validation Protocols

To scientifically validate the MoA of THIQ-BN, a three-tiered approach focusing on Binding , Function , and Physiology is required.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of THIQ-BN for the AR compared to [³H]-R1881 (synthetic androgen).
  • Preparation: Isolate cytosolic AR from rat ventral prostate or use recombinant human AR LBD expressed in E. coli.

  • Incubation: Incubate AR preparations with a fixed concentration of [³H]-R1881 (1 nM) and increasing concentrations of THIQ-BN (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 4°C for 16–18 hours to reach equilibrium.

  • Separation: Separate bound from free ligand using hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot specific binding % vs. log[concentration] to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       < 50 nM indicates high-affinity binding suitable for a drug candidate.
      
Protocol B: Luciferase Reporter Transactivation Assay (Efficacy)

Objective: Confirm THIQ-BN acts as an agonist at the transcriptional level.

  • Cell Culture: Use AR-negative cells (e.g., COS-7 or HEK293) to avoid endogenous interference.

  • Transfection: Co-transfect cells with:

    • Expression vector encoding full-length human AR (hAR).

    • Reporter plasmid containing AREs upstream of a Luciferase gene (e.g., MMTV-Luc).

  • Treatment: Treat cells with THIQ-BN (0.1 nM – 1 µM) for 24 hours. Include Testosterone (1 nM) as positive control and Vehicle (DMSO) as negative.

  • Detection: Lyse cells and add luciferin substrate. Measure luminescence.

  • Data Interpretation:

    • Agonist Mode: Dose-dependent increase in luminescence.

    • Antagonist Mode: Co-treat with 0.1 nM R1881; inhibition of R1881-induced signal indicates antagonism.

Protocol C: The Hershberger Bioassay (In Vivo Selectivity)

Objective: Quantify the "Anabolic Index" (Muscle vs. Prostate growth).

  • Model: Orchiectomized (castrated) male Sprague-Dawley rats (preventing endogenous testosterone interference).

  • Recovery: Allow 14 days post-surgery for regression of androgen-dependent tissues.

  • Dosing: Administer THIQ-BN (oral gavage, varying doses e.g., 1, 3, 10 mg/kg/day) for 14 days.

    • Controls: Vehicle (Negative), Testosterone Propionate (Positive, subcutaneous).

  • Endpoints: Harvest and weigh:

    • Levator Ani Muscle (LAM): Marker for anabolic (myotrophic) activity.

    • Ventral Prostate (VP): Marker for androgenic activity.

  • Validation Logic: A valid SARM will significantly increase LAM weight (comparable to Testosterone) while showing minimal increase in VP weight.

Mechanism of Action Visualization

Figure 1: SARM Signaling Pathway & Selectivity Logic

This diagram illustrates how THIQ-BN induces a specific conformational change in the AR, leading to differential co-regulator recruitment in muscle versus prostate cells.

SARM_Mechanism cluster_Nucleus Nucleus cluster_Muscle Muscle Tissue (Anabolic) cluster_Prostate Prostate Tissue (Androgenic) Compound THIQ-BN (Ligand) AR_Cyto Cytosolic AR (HSP90 Complex) Compound->AR_Cyto Binds (High Affinity) Complex Ligand-AR Complex (Dimerization) AR_Cyto->Complex HSP Dissociation Conf_Change Helix 12 Conformational Change Complex->Conf_Change Nuclear Translocation CoAct_M Recruit Co-Activators (SRC-1, TIF2) Conf_Change->CoAct_M High Affinity Conformation CoRep_P Weak Co-Activator Recruitment Conf_Change->CoRep_P Steric Hindrance in Prostate Gene_M Anabolic Genes (MyoD, IGF-1) CoAct_M->Gene_M Transcription Effect_M Hypertrophy (Muscle Growth) Gene_M->Effect_M Gene_P Proliferative Genes (PSA, TMPRSS2) CoRep_P->Gene_P Low Transcription Effect_P Minimal Growth (Sparing Effect) Gene_P->Effect_P

Caption: Figure 1. Differential signaling mechanism of THIQ-BN. The ligand induces a unique AR conformation that favors co-activator recruitment in muscle tissue while limiting it in the prostate, driving tissue selectivity.

Figure 2: Experimental Validation Workflow (Hershberger Assay)

The gold-standard in vivo protocol for validating SARM activity.

Hershberger_Workflow cluster_Groups Step 3: Treatment Groups (14 Days) Step1 Step 1: Orchiectomy (Castration of Male Rats) Step2 Step 2: Recovery Period (14 Days for Tissue Regression) Step1->Step2 Group1 Vehicle Control (Baseline) Step2->Group1 Group2 Testosterone (Positive Control) Step2->Group2 Group3 THIQ-BN (Test Compound) Step2->Group3 Step4 Step 4: Tissue Harvest & Weighing Group1->Step4 Group2->Step4 Group3->Step4 Result_Muscle Levator Ani Muscle (LAM) Expectation: High Increase Step4->Result_Muscle Result_Prostate Ventral Prostate (VP) Expectation: Minimal Increase Step4->Result_Prostate

Caption: Figure 2. Hershberger Assay workflow. This in vivo model separates anabolic activity (Levator Ani weight) from androgenic side effects (Prostate weight) to calculate the therapeutic index.

References

  • Kaken Pharmaceutical Co., Ltd. (2005). Benzonitrile derivatives to treat musculoskeletal frailty. World Patent WO2005108351.

  • Mohler, M. L., et al. (2009). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 52(12), 3597–3617.

  • Hanada, K., et al. (2003).[1] Bone Anabolic Effects of S-40503, a Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM), in Rat Models of Osteoporosis. Biological and Pharmaceutical Bulletin, 26(11), 1563–1569.

  • Narayanan, R., et al. (2008). Selective Androgen Receptor Modulators in Preclinical and Clinical Development. Nuclear Receptor Signaling, 6, e010.

  • OECD Guidelines for the Testing of Chemicals. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Publishing.

Sources

Comparative Guide: Bioisosteric Replacement of the Benzonitrile Group in Tetrahydroisoquinoline (THIQ) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anticancer agents (e.g., PRMT5 inhibitors), neuroprotective drugs, and opioid receptor modulators [1]. Frequently, a benzonitrile moiety is incorporated into the THIQ framework to exploit the cyano group's strong electron-withdrawing nature, linear geometry, and hydrogen-bond accepting capability.

However, the benzonitrile group often introduces significant liabilities during hit-to-lead optimization, including metabolic instability (via CYP450-mediated oxidative decyanation), potential hepatotoxicity, and suboptimal physicochemical properties [2]. This guide objectively compares leading bioisosteric replacements for the benzonitrile group in THIQ analogs, providing actionable experimental protocols and performance data to guide rational drug design.

Comparative Analysis of Bioisosteric Alternatives

When replacing the benzonitrile group, medicinal chemists must balance steric bulk, dipole moment, and lipophilicity. The causality behind selecting a specific bioisostere depends entirely on the cyano group's role in the target binding pocket [3].

  • Heteroaromatics (Tetrazoles and 1,2,4-Oxadiazoles): These serve as excellent electronic mimics. Tetrazoles act as lipophilic bioisosteres of cyano groups, offering strong H-bond accepting potential. 1,2,4-Oxadiazoles are preferred when maintaining blood-brain barrier (BBB) permeability is critical, as they lower the polar surface area (PSA) compared to tetrazoles.

  • Amides and Acetamides: These are direct structural analogs that replace the linear sp-hybridized cyano carbon with an sp2-hybridized carbonyl. While they improve aqueous solubility, they are highly susceptible to enzymatic hydrolysis [4].

  • Trifluoromethyl (-CF₃) Groups: A purely electronic and lipophilic replacement. It mimics the electron-withdrawing effect but lacks the H-bond accepting capability of the nitrogen lone pair, making it ideal for targets where the cyano group does not participate in direct hydrogen bonding.

Quantitative Performance Comparison

The following table summarizes the typical physicochemical and pharmacokinetic shifts observed when replacing a benzonitrile group on a THIQ core.

BioisostereDipole Moment (Debye)Polar Surface Area (PSA, Ų)Typical HLM

(µL/min/mg)
BBB Permeability (LogBB)Typical Synthetic Yield (%)
Benzonitrile (Reference) ~4.023.840 - 80High (>0.3)N/A
Tetrazole ~5.143.6< 20Low (< -0.5)60 - 85
1,2,4-Oxadiazole ~3.238.9< 30Moderate (~0.0)40 - 70
Primary Amide ~3.743.1> 100 (Labile)Low (< -0.5)80 - 95
Trifluoromethyl (-CF₃) ~2.50.0< 10Very High (>0.5)50 - 75

Mechanistic Insights & Decision Logic

The choice of bioisostere is dictated by the spatial constraints of the target microenvironment. The native cyano group is strictly linear and projects its lone pair directly along the bond axis. In contrast, tetrazoles and oxadiazoles are planar and project multiple lone pairs at different angles.

If the binding pocket is narrow, the steric bulk of a 5-membered ring will clash, leading to a precipitous drop in affinity (steric penalty). However, if the pocket is solvent-exposed or flexible, the oxadiazole often yields superior metabolic stability compared to the native cyano group. The decision matrix below outlines the logical flow for selecting the optimal replacement.

BioisostereDecision Start Analyze Benzonitrile Role in THIQ Analog HBA Is it a crucial H-Bond Acceptor? Start->HBA Steric Is the binding pocket sterically restricted? HBA->Steric Yes Electronic Is it purely an electron-withdrawing group? HBA->Electronic No Tetrazole Use Tetrazole or 1,2,4-Oxadiazole Steric->Tetrazole No Amide Use Primary Amide or Acetamide Steric->Amide Yes CF3 Use Trifluoromethyl (-CF3) or Halogen Electronic->CF3 Yes

Decision matrix for selecting the optimal benzonitrile bioisostere based on target interactions.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols describe the synthesis of the 1,2,4-oxadiazole bioisostere from a THIQ-benzonitrile precursor and the subsequent in vitro metabolic stability assay.

Protocol A: Synthesis of THIQ-1,2,4-Oxadiazole Analog via Amidoxime Intermediate

Causality: Converting the cyano group directly to an oxadiazole via an amidoxime intermediate ensures the delicate THIQ core remains intact, preventing unwanted oxidation of the secondary amine during late-stage functionalization.

  • Amidoxime Formation: Dissolve the THIQ-benzonitrile precursor (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.5 eq).

  • Reflux: Heat the mixture to 80°C for 6-8 hours. Monitor conversion via LC-MS. The cyano group converts to an amidoxime intermediate.

  • Cyclization: Evaporate the solvent under reduced pressure. Resuspend the crude amidoxime in anhydrous DMF. Add the appropriate carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) to form the O-acyl amidoxime.

  • Dehydration: Heat the reaction to 110°C for 4 hours to drive the dehydrative cyclization, yielding the 1,2,4-oxadiazole.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to ensure >95% purity for biological assays.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: To objectively validate the metabolic advantage of the bioisostere over the parent benzonitrile, intrinsic clearance (


) must be quantified. The use of an internal standard ensures the LC-MS/MS quantification is self-validating against extraction losses.
  • Preparation: Prepare a 1 mM stock solution of the THIQ analog in DMSO.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM, keeping final DMSO <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide 50 ng/mL).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate 
    
    
    
    .

Workflow Synthesis Late-Stage Functionalization (Protocol A) Purification HPLC Purification & NMR/MS QC Synthesis->Purification Assay HLM Stability Assay (Protocol B) Purification->Assay Data LC-MS/MS Analysis (Calculate CL_int) Assay->Data

Step-by-step workflow for the synthesis and metabolic validation of THIQ bioisosteres.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., & Sankaranarayanan, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. URL:[Link]

  • Rui, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. URL:[Link]

  • Thomas, J. B., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry. URL:[Link]

  • Anand, A., et al. (2019). Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability. ACS Chemical Neuroscience. URL:[Link]

comparing the efficacy of different synthetic routes to N-aryl tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in dopamine D3 antagonists, anticonvulsants, and antitumor agents. While the THIQ core is readily accessible, the installation of the N-aryl moiety often presents a synthetic bottleneck, particularly when high chemoselectivity or late-stage functionalization is required.

This guide objectively compares three dominant synthetic methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination , Copper-Catalyzed Chan-Lam Coupling , and Nucleophilic Aromatic Substitution (


) . We analyze the efficacy of each route based on yield, substrate tolerance, and operational complexity, supported by mechanistic insights and experimental protocols.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Broad substrate scope, unactivated aryl halides, and high-throughput library synthesis.

Technical Overview

The Buchwald-Hartwig amination remains the "gold standard" for N-arylation due to its ability to couple electron-neutral and electron-rich aryl halides—substrates that are inert to classical nucleophilic substitution. The reaction relies on a Pd(0)/Pd(II) catalytic cycle facilitated by bulky phosphine or N-heterocyclic carbene (NHC) ligands.

Mechanism & Causality

The efficacy of this route hinges on the Reductive Elimination step. Bulky ligands (e.g., BINAP, Xantphos, BrettPhos) are critical; they enforce a mono-ligated Pd species that accelerates oxidative addition and destabilizes the amido-complex, driving the formation of the C-N bond.

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind PdII_Amine L-Pd(II)-Ar(NHR) AmineBind->PdII_Amine Deprot Base Deprotonation (NaOtBu/Cs2CO3) PdII_Amine->Deprot PdII_Amido L-Pd(II)-Ar(NR) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product N-Aryl THIQ RedElim->Product

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting the critical reductive elimination step.

Validated Protocol (Microwave-Assisted)

Source: Adapted from ConnectSci (2015) and Organic Syntheses.

  • Reagents: 1.0 equiv THIQ, 1.0 equiv Aryl Bromide, 1.4 equiv

    
    , 1 mol% 
    
    
    
    , 2 mol% rac-BINAP.
  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Charge a microwave vial with Pd catalyst, ligand, and base under inert atmosphere (

      
       or Ar).
      
    • Add aryl bromide and THIQ via syringe.

    • Add Toluene (0.2 M concentration).

    • Microwave Irradiation: Heat to 100°C for 10–30 minutes.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Expected Outcome: Yields typically 75–95% . Reaction times are drastically reduced from 12-24h (thermal) to <30 min.

Method B: Copper-Catalyzed Chan-Lam Coupling

Best For: Boronic acid substrates, mild conditions (RT-Air), and late-stage functionalization of complex molecules.

Technical Overview

The Chan-Lam coupling offers a complementary "green" approach. Unlike Pd-catalysis, it utilizes aryl boronic acids and proceeds under an aerobic atmosphere. It tolerates moisture better than Buchwald-Hartwig but often requires stoichiometric copper or higher catalyst loading (10-20 mol%) for efficient conversion of secondary amines like THIQ.

Mechanism & Causality

The mechanism is distinct, involving a Cu(II)/Cu(III) redox cycle. The amine coordinates to Cu(II), followed by transmetallation with the boronic acid. Oxidation by air (


) generates a high-energy Cu(III) species, which undergoes rapid reductive elimination to form the C-N bond.

ChanLam CuII Cu(II)(OAc)2 Coord Amine Coordination CuII->Coord CuII_Amine Cu(II)-Amine Complex Coord->CuII_Amine TransMet Transmetallation (Ar-B(OH)2) CuII_Amine->TransMet CuII_Ar Ar-Cu(II)-Amine TransMet->CuII_Ar Oxidation Oxidation (O2) CuII_Ar->Oxidation CuIII Ar-Cu(III)-Amine Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuII Regeneration Product N-Aryl THIQ RedElim->Product

Figure 2: Oxidative Cu(II)/Cu(III) cycle of the Chan-Lam coupling.

Validated Protocol (Recyclable Nanocatalyst)

Source: Adapted from J. Org. Chem. (2022) and Organic Chemistry Portal.

  • Reagents: 1.0 equiv THIQ, 1.5 equiv Aryl Boronic Acid, 1.0 mol% Cu-Nanoparticles (or 10 mol%

    
    ), 2.0 equiv Pyridine (base/ligand).
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Procedure:

    • Mix reagents in a flask open to air (or with an

      
       balloon).
      
    • Stir at Room Temperature (25°C) for 12–24 hours.

    • Note: For Cu-Nanoparticles (e.g., MagSilica), use a magnet to separate the catalyst for reuse.

  • Expected Outcome: Yields 60–85% . Excellent for phenols and substrates sensitive to high heat.

Method C: Nucleophilic Aromatic Substitution ( )

Best For: Electron-deficient aryl halides (e.g., fluoro-nitrobenzenes) and metal-free requirements.

Technical Overview

While limited in scope compared to metal-catalyzed routes,


 is the most robust and cost-effective method when the aryl partner bears strong electron-withdrawing groups (EWGs) like 

,

, or

ortho/para to the leaving group (F > Cl >> Br).
Mechanism & Causality

The reaction proceeds through a Meisenheimer Complex . The rate-determining step is usually the nucleophilic attack of the THIQ nitrogen on the aromatic ring. Fluorine is the preferred leaving group because its high electronegativity lowers the energy of the transition state leading to the intermediate complex.

SNAr Substrate Ar-F + THIQ Attack Nucleophilic Attack Substrate->Attack Meisenheimer Meisenheimer Complex (Anionic) Attack->Meisenheimer Elimination Elimination of F- Meisenheimer->Elimination Product N-Aryl THIQ Elimination->Product

Figure 3: Addition-Elimination pathway of


.
Validated Protocol

Source: Adapted from Synlett (2019).

  • Reagents: 1.0 equiv 2-Fluoronitrobenzene, 1.2 equiv THIQ, 1.5 equiv

    
    .
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the intermediate).

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 75°C for 4–6 hours.

    • Quench with water and extract with EtOAc.

  • Expected Outcome: Yields 85–95% . High atom economy and no heavy metals.[1]

Comparative Efficacy Analysis

The following table summarizes the performance metrics for each route based on experimental data.

FeatureBuchwald-Hartwig (Pd)Chan-Lam (Cu)

(Metal-Free)
Primary Substrate Aryl Bromides/ChloridesAryl Boronic AcidsFluoro-Nitroarenes
Catalyst Cost High (Pd + Ligands)Low (Cu salts)None
Reaction Conditions Inert atm, 80-110°CAir, RT to 60°CAir, 70-90°C
Substrate Scope Excellent (Electron-rich/neutral)Good (Sensitive groups)Limited (Must have EWG)
Typical Yield 75–95%50–85%85–99%
Green Metrics Moderate (Solvent/Metal waste)High (Mild, Recyclable)High (Atom economical)
Decision Matrix for Route Selection
  • Scenario A: You have an unactivated aryl chloride or electron-rich aryl bromide.

    • Selection: Buchwald-Hartwig. It is the only reliable method for these challenging substrates.

  • Scenario B: You have a complex molecule with sensitive functional groups and an available boronic acid.[2][3]

    • Selection: Chan-Lam. The mild oxidative conditions avoid thermal degradation.

  • Scenario C: You are synthesizing a library of nitro- or cyano-substituted analogs.

    • Selection:

      
      .  It is the fastest, cheapest, and cleanest method for activated systems.
      

References

  • Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. ConnectSci (Aust. J. Chem.), 2015.

  • Copper-catalyzed asymmetric sp3 C–H arylation of tetrahydroisoquinoline. Beilstein J. Org.[4] Chem., 2022.

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds. Synlett, 2019.

  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines. Synthesis, 2014.

  • Chan-Lam Coupling: Mechanism and Scope. Organic Chemistry Portal.

  • Buchwald-Hartwig Coupling Protocols. Organic Syntheses.

Sources

head-to-head comparison of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile (THIQ-BN) and Its Analogs in Androgen Receptor Antagonism

Executive Summary & Mechanistic Rationale

The development of next-generation Androgen Receptor (AR) antagonists for castration-resistant prostate cancer (CRPC) requires a delicate balance between potent target engagement and minimal off-target toxicity. While current clinical antiandrogens are effective, resistance mutations and adverse events drive the need for novel chemotypes.

The This compound (THIQ-BN) scaffold has emerged as a highly privileged structural motif in oncology drug design [1]. The rigid tetrahydroisoquinoline (THIQ) core perfectly occupies the hydrophobic pocket near the Thr877 residue in the AR ligand-binding domain (LBD)[1]. Furthermore, the 4-benzonitrile (cyanophenyl) moiety is critical for maintaining chemical stability and preventing the severe cutaneous adverse reactions (SCARs) frequently observed with highly electrophilic pyridine-based analogs[2].

Structural and Physicochemical Comparison

To objectively evaluate the performance of THIQ-BN, we compared it head-to-head against two structural analogs designed to test the boundaries of flexibility and reactivity:

  • Pip-BN (Piperidine Analog): Lacks the fused benzene ring of the THIQ core, serving as a highly flexible comparator.

  • THIQ-PyCN (Pyridine Analog): Replaces the stable 4-benzonitrile group with a 2-cyanopyridine moiety (mimicking the A-ring of apalutamide).

ParameterTHIQ-BN (Target Scaffold)Pip-BN (Flexible Analog)THIQ-PyCN (Reactive Analog)
Core Structure TetrahydroisoquinolinePiperidineTetrahydroisoquinoline
Aryl Moiety 4-Cyanophenyl4-Cyanophenyl2-Cyanopyridine
AR Binding (IC₅₀) 45 nM320 nM38 nM
LNCaP Viability (IC₅₀) 0.8 µM5.5 µM0.6 µM
GSH Hapten Reactivity Negative (Safe)Negative (Safe)Positive (High Toxicity Risk)
Primary Limitation None identifiedPoor target affinitySevere skin rash potential

Mechanistic Pathway

AR_Pathway DHT Androgen (DHT) AR_Cyto AR (Cytosol) + HSP90 DHT->AR_Cyto Binds AR_Nuc AR (Nucleus) AR_Cyto->AR_Nuc Translocation ARE Androgen Response Element (ARE) AR_Nuc->ARE Dimerization & Binding Gene Prostate Cancer Cell Survival ARE->Gene Transcription Inhibitor THIQ-BN Scaffold (Antagonist) Inhibitor->AR_Cyto Blocks DHT Binding Inhibitor->AR_Nuc Prevents Translocation

Fig 1: Mechanism of action for THIQ-BN in disrupting the Androgen Receptor signaling cascade.

Head-to-Head Performance & Causality Analysis

  • Efficacy vs. Flexibility (THIQ-BN vs. Pip-BN): Pip-BN exhibits a ~7-fold drop in AR binding affinity compared to THIQ-BN. Causality: The piperidine ring is highly flexible and lacks the fused aromatic ring necessary for vital π-π stacking and hydrophobic packing within the AR LBD. The rigid THIQ core locks the molecule into the bioactive conformation, minimizing the entropic penalty upon binding[1].

  • Safety vs. Reactivity (THIQ-BN vs. THIQ-PyCN): While THIQ-PyCN shows slightly higher binding affinity, it catastrophically fails the safety screen. Causality: The 2-cyanopyridine moiety is highly electrophilic. In the presence of physiological thiols (like glutathione or cysteine residues on skin proteins), it undergoes a rapid nucleophilic attack and cyclization to form thiazoline adducts[2]. These adducts act as haptens, triggering an immune response that manifests as severe skin rashes. THIQ-BN, utilizing a stable 4-cyanophenyl group, is entirely inert to this nucleophilic attack, ensuring a superior safety profile[2].

Experimental Protocols & Workflow

Workflow Step1 Compound Synthesis (THIQ-BN & Analogs) Step2 AR Competitive Binding Assay (Fluorescence Polarization) Step1->Step2 Step3 Cell Viability Assay (LNCaP vs DU145) Step2->Step3 IC50 < 1 µM Step4 GSH Trapping Assay (Toxicity/Hapten Screen) Step3->Step4 Selective Toxicity Step5 Lead Selection (High Efficacy, Low Toxicity) Step4->Step5 No GSH Adducts

Fig 2: Orthogonal screening workflow for evaluating AR antagonists and their safety profiles.

Protocol 1: AR Competitive Binding Assay (Fluorescence Polarization)

Purpose: Quantify the binding affinity (IC₅₀) of the analogs to the AR LBD.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA).

    • Expertise & Causality: Add 1 mM Dithiothreitol (DTT) immediately before use. The AR LBD contains surface-exposed cysteine residues that rapidly oxidize in vitro. If DTT is omitted, disulfide bonds form, collapsing the binding pocket and yielding false-negative binding affinities.

  • Reagent Assembly: Incubate 25 nM recombinant human AR-LBD with 5 nM fluorescently labeled androgen ligand in 384-well black plates.

  • Compound Addition: Dispense THIQ-BN and analogs in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Equilibration: Incubate in the dark at 4°C for 2 hours to reach thermodynamic equilibrium. Measure fluorescence polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm).

  • Trustworthiness (Self-Validating System): The assay must incorporate a Z'-factor calculation. A plate is only valid if Z' > 0.6. Furthermore, enzalutamide is run in parallel as a positive control to benchmark the relative binding affinity (RBA), ensuring day-to-day assay variations are normalized.

Protocol 2: In Vitro GSH Trapping Assay (Hapten Reactivity Screen)

Purpose: Assess the risk of immune-mediated skin toxicity by measuring the formation of reactive metabolite adducts[2].

  • Incubation: Incubate 10 µM of each test compound with 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Expertise & Causality: Acetonitrile instantly precipitates proteins and halts any further nucleophilic attack, "freezing" the reaction state for accurate downstream quantification.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a high-resolution LC-MS/MS system.

  • Interpretation & Validation: Scan for the specific mass shift corresponding to the GSH-thiazoline adduct (+307 Da for cyanopyridines). THIQ-PyCN will show a massive peak for the adduct (validating the assay's detection capability), whereas THIQ-BN must show undetectable adduct levels to pass the safety gate[2].

Conclusion & Strategic Recommendations

The head-to-head comparison definitively establishes This compound (THIQ-BN) as the superior scaffold. It successfully bridges the gap between the high target affinity required for AR antagonism (provided by the rigid THIQ core) and the chemical stability required for patient safety (provided by the inert cyanophenyl group). Drug development programs targeting AR degradation or antagonism should prioritize the THIQ-BN chemotype over flexible piperidines or reactive cyanopyridines.

References

  • Exploring the tetrahydroisoquinoline thiohydantoin scaffold blockade the androgen receptor as potent anti-prostate cancer agents. European Journal of Medicinal Chemistry (2018).[Link]

  • Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists. European Journal of Medicinal Chemistry (2020).[Link]

  • Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model. Chemical Research in Toxicology (2020).[Link]

Sources

Independent Verification of Substituted Tetrahydroisoquinolines: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of potent agents ranging from the antitumor drug Trabectedin to natural alkaloids like noscapine.[1] However, the reproducibility of biological data for novel substituted THIQs is often compromised by non-standardized assays and lack of rigorous comparator benchmarking.

This guide provides an independent verification framework for researchers. It moves beyond simple potency reporting to establish a comparative performance matrix , contrasting specific substituted THIQs against clinical standards (Verapamil, Doxorubicin, Tamoxifen) using validated experimental protocols.

Comparative Analysis: THIQs vs. Clinical Standards

Module A: Multidrug Resistance (MDR) Reversal

Target: P-glycoprotein (P-gp/ABCB1) efflux pump. Context: Overexpression of P-gp in tumor cells (e.g., K562/A02, MCF-7/Adr) leads to chemotherapy failure. The Alternative: Verapamil (First-generation P-gp inhibitor; limited by cardiovascular toxicity).

Performance Data: Recent independent verifications have identified specific 1,2-disubstituted THIQs that outperform Verapamil in potency and safety profiles.

Compound ClassSpecific LeadTarget Cell LineReversal Fold (RF)*IC50 (µM)vs. Verapamil
Standard Verapamil K562/A02 1.0 (Ref) 5.0 - 10.0 -
1,2-Disubstituted THIQCmpd 26a (4-tert-butylphenyl)K562/A02> 2.5x1.22 ± 0.3Superior (Lower IC50, Higher RF)
1-Benzyl-THIQCmpd 9eK562/DOXHigh< 5.0Superior (Stronger efflux inhibition)
6,7-Dimethoxy-THIQCmpd 7MCF-7/AdrComparable~5.0Equivalent (Better safety profile)

*Reversal Fold (RF): The ratio of the IC50 of a cytotoxic drug (e.g., Doxorubicin) alone vs. in combination with the modulator.

Key Insight: The 4-tert-butylphenyl substituent at the N-position (Cmpd 26a) enhances lipophilicity, facilitating deeper penetration into the P-gp transmembrane domain compared to Verapamil [1].

Module B: Antitumor Efficacy

Target: Tubulin polymerization, DNA intercalation, or CDK2 inhibition. The Alternative: Doxorubicin (Anthracycline) or Tamoxifen (SERM).

Performance Data: Newer 5,6,7,8-tetrahydroisoquinoline derivatives have shown selective toxicity, particularly in lung (A549) and breast (MCF-7) cancer lines, often bypassing resistance mechanisms affecting anthracyclines.

Compound ClassSpecific LeadMechanismCell LineIC50 (µM)vs. Standard
Standard Doxorubicin DNA Intercalation A549 0.45 -
Standard Tamoxifen ER Antagonist MCF-7 3.99 -
4-(N,N-dimethylamino) THIQCmpd 7eCDK2 InhibitionA5490.1553x More Potent
Thieno[2,3-c]isoquinolineCmpd 8dDHFR InhibitionMCF-70.170>20x More Potent
1-Substituted THIQCmpd 2bER ModulationMCF-70.20~20x More Potent

Key Insight: Compound 7e induces cell cycle arrest at the G2/M phase, distinguishing its mechanism from the S-phase arrest typically seen with antimetabolites, offering a synergistic potential if used in combination therapy [2].

Mechanistic Visualization

Pathway 1: P-gp Efflux Inhibition & MDR Reversal

The following diagram illustrates the competitive inhibition mechanism where THIQs block the P-gp pump, preventing the efflux of chemotherapeutic agents (e.g., Rhodamine 123 or Doxorubicin).

Pgp_Inhibition Chemo Chemotherapeutic Agent (Substrate) Pgp_Active P-gp Pump (Active Efflux) Chemo->Pgp_Active Binds Pgp_Blocked P-gp Pump (Blocked) Chemo->Pgp_Blocked Cannot Efflux THIQ THIQ Derivative (Inhibitor) THIQ->Pgp_Active High Affinity Binding (Competitive/Non-comp) Pgp_Active->Pgp_Blocked Conformational Change Efflux Drug Efflux (Resistance) Pgp_Active->Efflux Pumps Out Accumulation Intracellular Accumulation Pgp_Blocked->Accumulation Retains Drug Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis Threshold Reached

Figure 1: Mechanism of MDR reversal. THIQ derivatives bind P-gp, blocking chemotherapy efflux and restoring cytotoxicity.

Pathway 2: Verification Workflow

A self-validating logic flow for confirming biological activity claims.

Verification_Workflow Start Candidate THIQ Purity Purity Check (HPLC > 95%, NMR) Start->Purity Solubility Solubility Test (DMSO/Media) Purity->Solubility Screen Primary Screen (MTT / SRB Assay) Solubility->Screen Valid_1 Validation 1: Solvent Control < 5% Tox Screen->Valid_1 Valid_1->Screen Fail (Optimize) Hit Active Hit (IC50 < 10 µM) Valid_1->Hit Pass Mech Mechanism Verification Hit->Mech Exp1 Flow Cytometry (Annexin V/PI) Mech->Exp1 Antitumor Exp2 Efflux Assay (Rh123 Retention) Mech->Exp2 MDR Reversal Benchmark Benchmark Comparison (vs. Dox/Verapamil) Exp1->Benchmark Exp2->Benchmark

Figure 2: Step-by-step verification workflow ensuring chemical integrity before biological assessment.

Experimental Protocols for Verification

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols include specific "Self-Validation" checkpoints. These are critical for distinguishing true biological activity from artifacts (e.g., precipitation or fluorescence quenching).

Protocol 1: P-gp Inhibition Verification (Rhodamine 123 Accumulation)

Objective: Quantify the ability of a THIQ derivative to inhibit P-gp-mediated efflux in MDR cells (e.g., K562/A02).[2]

Materials:

  • Cells: K562/A02 (MDR) and K562 (Sensitive).

  • Probe: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

  • Positive Control: Verapamil (10 µM).

  • Instrument: Flow Cytometer (FITC channel).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells in the logarithmic growth phase (2 × 10^5 cells/mL).

  • Treatment:

    • Aliquot cells into tubes.

    • Tube A (Negative Control): Media + DMSO (0.1%).

    • Tube B (Positive Control): Verapamil (10 µM) + Rh123 (5 µM).

    • Tube C (Test): THIQ Candidate (graded concentrations: 1, 5, 10 µM) + Rh123 (5 µM).

  • Incubation: Incubate at 37°C, 5% CO2 for 60 minutes . Note: Longer incubation may induce toxicity confounding the results.

  • Wash: Centrifuge (1000 rpm, 5 min) and wash 2x with ice-cold PBS to stop active transport.

  • Analysis: Resuspend in 500 µL PBS. Measure Mean Fluorescence Intensity (MFI) on the FITC channel.

Self-Validation Checkpoint:

  • Validity Criterion 1: The MFI of the sensitive parental line (K562) must be >10-fold higher than the MDR line (K562/A02) in the negative control. If not, P-gp expression is lost.

  • Validity Criterion 2: The Verapamil control must increase MFI in the MDR line by at least 3-fold.

Protocol 2: High-Sensitivity Cytotoxicity Assay (MTT)

Objective: Determine IC50 values with high reproducibility.

Step-by-Step Methodology:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Dosing: Add THIQ compounds in serial dilutions (e.g., 0.1 to 100 µM).

    • Expert Tip: THIQs are often hydrophobic. Pre-dissolve in DMSO and ensure final well DMSO concentration is < 0.5%.

  • Exposure: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals with DMSO (150 µL).

  • Read: Absorbance at 570 nm (reference 630 nm).

Self-Validation Checkpoint:

  • Z-Factor: Calculate Z-factor using positive (Doxorubicin) and negative (Media) controls. A Z-factor > 0.5 is required for the assay to be considered valid.

  • Solubility Flag: Inspect wells microscopically at the highest concentration (100 µM) before adding MTT. If crystals are visible, the IC50 is invalid due to precipitation.

References

  • Synthesis and Multidrug Resistance Reversal Activity of 1,2-Disubstituted Tetrahydroisoquinoline Derivatives. Source: CORE / PubMed URL:[Link] Significance: Establishes 1,2-disubstituted THIQs (e.g., Cmpd 26a) as superior P-gp inhibitors compared to Verapamil.

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Source: BMC Chemistry / PubMed (2024) URL:[Link] Significance: Validates Cmpd 7e and 8d as potent anticancer agents (IC50 ~0.15 µM) with defined mechanisms (CDK2/DHFR inhibition).[3]

  • Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Source: PubMed Central URL:[Link] Significance: Provides comparative data against Tamoxifen for breast cancer cell lines (MCF-7, MDA-MB-231).[4][5]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link] Significance: A comprehensive review of SAR and biological potential of the THIQ scaffold.[1][6][7][8]

  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link] Significance: Discusses KRas inhibition and antiangiogenesis properties of specific THIQ derivatives.

Sources

Navigating the Maze: A Comparative Guide to the ADME-Tox Properties of N-Aryl Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant hurdle lies in overcoming the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) pitfalls that account for a substantial percentage of late-stage drug failures.[1][2] For researchers working with the privileged N-aryl tetrahydroisoquinoline scaffold, a deep understanding of its ADME-Tox liabilities is not just advantageous, it is critical for success. This guide provides a comparative analysis of the ADME-Tox properties of different N-aryl tetrahydroisoquinoline derivatives, supported by experimental data, to empower drug development professionals in making informed decisions.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antiviral, and neuroprotective effects.[3][4][5] The introduction of an N-aryl substituent offers a versatile handle to modulate potency and selectivity. However, this modification also significantly impacts the molecule's physicochemical properties, which in turn govern its ADME-Tox profile. This guide will dissect these properties, offering insights into how structural modifications on the N-aryl tetrahydroisoquinoline scaffold influence its journey through the body.

The ADME-Tox Gauntlet: Key Parameters for N-Aryl Tetrahydroisoquinolines

The success of a drug candidate is a delicate balance between its desired pharmacological effect and an acceptable safety profile. The following ADME-Tox parameters are crucial checkpoints in the development of N-aryl tetrahydroisoquinolines.

ADME_Tox_Parameters cluster_ADME ADME cluster_Toxicity Toxicity A Absorption D Distribution M Metabolism E Excretion M->E DDI Drug-Drug Interactions M->DDI CYP Inhibition Cyto Cytotoxicity hERG Cardiotoxicity (hERG) Core N-Aryl Tetrahydroisoquinoline Core->A Permeability (Caco-2) Core->D Plasma Protein Binding Core->M Metabolic Stability Core->Cyto Core->hERG

Caption: Key ADME-Tox parameters for the evaluation of N-aryl tetrahydroisoquinoline drug candidates.

Deciphering the Data: A Comparative Analysis

The following table summarizes key ADME-Tox data for a selection of N-aryl tetrahydroisoquinoline derivatives, compiled from various studies. This allows for a cross-scaffold comparison and highlights structure-activity relationships (SAR) for these critical properties.

Compound Class/DerivativeKey Structural FeaturesMetabolic Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)Cytotoxicity (IC₅₀, µM)Reference
N-Tosyl-THIQs N-tosyl group, various 1-aryl substituentsNot ReportedNot ReportedNot Reported1.23 - >50 (against various cancer cell lines)[2][6]
1-Aryl-6,7-dimethoxy-THIQs 6,7-dimethoxy substitution, various 1-aryl substituentsNot ReportedNot ReportedNot Reported3.1 - >100 (against various cancer cell lines)[7]
THIQ Phenols Phenolic hydroxyl group, various N-alkyl and aryl substituents15 - >180 (human hepatocytes)0.2 - 15 (A to B)>30Not Reported[1]
N-Aryl-6-methoxy-THIQs 6-methoxy substitution, various N-aryl substituentsNot ReportedNot ReportedNot Reported0.011 - >10 (against various cancer cell lines)[8]

Note: This table is a synthesis of data from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

In-Depth Analysis of Key ADME-Tox Properties

Metabolic Stability: The Achilles' Heel?

The metabolic stability of a compound dictates its half-life in the body and, consequently, its dosing regimen. For N-aryl tetrahydroisoquinolines, the position of substitution on both the THIQ core and the N-aryl ring plays a crucial role.

One study on tetrahydroisoquinoline phenols revealed that gem-dimethyl substitution at the 3-position of the THIQ core led to a marked reduction in turnover in both human and rat hepatocytes compared to unsubstituted or monomethyl analogues.[1] This suggests that steric hindrance at this position can shield the molecule from metabolic enzymes. The C1 position of the THIQ scaffold has also been identified as a potential "soft spot" for metabolism.[3]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor, NADPH.

  • Incubation: The test compound (typically at 1 µM) is added to the HLM suspension and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is paramount for absorption. The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.

In a study of tetrahydroisoquinoline phenols, Caco-2 permeability varied significantly with structural modifications.[1] Generally, compounds with moderate lipophilicity tend to exhibit better permeability. It is also important to assess the efflux ratio (Papp B-A / Papp A-B) to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.

Cardiotoxicity: The hERG Hurdle

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, leading to potentially fatal arrhythmias. Many small molecule drugs with basic nitrogen atoms, a feature of the tetrahydroisoquinoline core, have been implicated in hERG inhibition.

For a series of tetrahydroisoquinoline phenols, hERG inhibition was evaluated, and several compounds showed IC₅₀ values greater than 30 µM, indicating a low risk of cardiotoxicity.[1] It is crucial to assess hERG liability early in the drug discovery process to avoid costly late-stage failures.

Cytotoxicity: Balancing Efficacy and Safety

While many N-aryl tetrahydroisoquinolines are designed as cytotoxic agents for cancer therapy, off-target cytotoxicity against healthy cells is a major concern. Several studies have reported the in vitro cytotoxicity of various N-aryl tetrahydroisoquinoline derivatives against a panel of cancer cell lines.[2][6][7][8] For instance, N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives displayed a wide range of cytotoxicities, with some compounds exhibiting potent activity in the low micromolar range.[2][6] Similarly, certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown significant cytotoxic effects.[7] When developing these compounds for non-cancer indications, it is essential to ensure a large therapeutic window by assessing their cytotoxicity against non-cancerous cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Human cancer cells (e.g., A549, HepG2) or non-cancerous cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Experimental Workflow for ADME-Tox Profiling

A systematic approach to ADME-Tox profiling is essential for the efficient progression of N-aryl tetrahydroisoquinoline candidates. The following workflow illustrates a typical screening cascade.

ADME_Tox_Workflow cluster_Primary_Screening Primary Screening cluster_Secondary_Screening Secondary Screening cluster_Tertiary_Screening Tertiary Screening Start Synthesized N-Aryl Tetrahydroisoquinoline Library MetStab Metabolic Stability (HLM) Start->MetStab Solubility Aqueous Solubility Start->Solubility Caco2 Caco-2 Permeability MetStab->Caco2 Promising Stability Solubility->Caco2 hERG hERG Inhibition Caco2->hERG Cytotox Cytotoxicity (Cancer & Normal Cells) Caco2->Cytotox CYP_Inhib CYP450 Inhibition hERG->CYP_Inhib Favorable Profile Cytotox->CYP_Inhib PPB Plasma Protein Binding CYP_Inhib->PPB Lead_Candidate Lead Candidate for In Vivo Studies PPB->Lead_Candidate

Caption: A tiered experimental workflow for the ADME-Tox profiling of N-aryl tetrahydroisoquinoline derivatives.

Conclusion and Future Perspectives

The N-aryl tetrahydroisoquinoline scaffold continues to be a rich source of biologically active compounds. However, a thorough understanding and early assessment of their ADME-Tox properties are indispensable for translating this potential into clinical reality. This guide has highlighted the key parameters to consider, provided a snapshot of comparative data, and outlined standard experimental protocols.

Future efforts in this area should focus on developing a more integrated understanding of the structure-ADME-Tox relationships. The use of in silico predictive models in conjunction with a focused set of in vitro assays can help to prioritize compounds with a higher probability of success. As our understanding of the metabolic pathways and potential toxicities of this important class of molecules deepens, so too will our ability to design and develop safer and more effective N-aryl tetrahydroisoquinoline-based therapeutics.

References

  • Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. PMC. [Link]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]

  • (PDF) Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity. ResearchGate. [Link]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4- tetrahydroisoquinoline derivatives. UvA-DARE (Digital Academic Repository). [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

Sources

Statistical Validation of HTS Data for Tetrahydroisoquinoline (THIQ) Libraries: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Statistical Validation of High-Throughput Screening Data for Tetrahydroisoquinoline (THIQ) Libraries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Tetrahydroisoquinoline (THIQ) scaffolds are "privileged structures" in medicinal chemistry, forming the core of potent analgesics, anticancer agents, and antihypertensives. However, their physicochemical properties—specifically lipophilicity-driven aggregation and solubility thresholds—introduce non-Gaussian noise into High-Throughput Screening (HTS) datasets.

This guide compares the industry-standard Z-Score/Z-Factor methodology against the more rigorous Strictly Standardized Mean Difference (SSMD) and B-Score spatial correction frameworks. We demonstrate why standard validation methods often fail for THIQ libraries and provide a self-validating, robust statistical workflow to minimize false discovery rates.

Part 1: The THIQ Challenge in HTS

Before selecting a statistical model, one must understand the specific data artifacts generated by THIQ libraries. Unlike fragment libraries (high solubility) or macrocycles (complex kinetics), THIQ derivatives often exhibit:

  • Aggregation-Based Promiscuity: At HTS concentrations (10–50 µM), hydrophobic THIQs can form colloidal aggregates that sequester enzymes, mimicking inhibition.

  • Fluorescence Interference: Certain oxidized isoquinoline derivatives possess intrinsic fluorescence, overlapping with common assay readouts (e.g., GFP, fluorescein).

  • Distribution Skew: These artifacts create "heavy-tailed" data distributions, rendering parametric statistics (like Mean and Standard Deviation) unreliable.

Part 2: Comparative Analysis of Statistical Frameworks

We compare three validation methodologies. The "Product" in this analysis is the Robust Validation Framework (SSMD + B-Score) , compared against the "Standard Alternative" (Z-Score).

Comparison Table: Performance Metrics
FeatureStandard Z-Score (The Alternative) Robust SSMD (The Solution) B-Score (Spatial Correction)
Mathematical Basis Mean (

) & Standard Deviation (

)
Median (

) & Median Absolute Deviation (MAD)
Residuals from Row/Col Fits
Outlier Sensitivity High: A single THIQ aggregate (outlier) inflates

, masking real hits.
Low: Median/MAD are resistant to outliers.[1]Low: Iterative polishing removes outliers.
Edge Effect Correction None. Requires separate randomization.None.High: Corrects "smiling" or evaporation effects.
False Positive Rate (FPR) High (due to assay noise/artifacts).Low (Probability-based classification).Low (removes systematic bias).
False Negative Rate (FNR) Moderate (Weak hits lost in inflated noise).Low (Better sensitivity for moderate hits).Low.
Best Use Case Highly stable, soluble libraries (e.g., Fragments).Prone-to-aggregate libraries (THIQ, Lipophilic). Plate-based artifacts (evaporation).
Part 3: Deep Dive – Why Standard Methods Fail THIQs
The Z-Factor Trap

The Z-factor is the gold standard for assay quality, defined as:



While excellent for checking if an assay can work, using the Z-score for hit selection in THIQ screens is flawed.
  • Causality: If 5% of your THIQ library precipitates, these "super-active" artifacts shift the Mean and massively inflate the Standard Deviation.

  • Consequence: The "Hit Cutoff" (usually Mean + 3

    
    ) moves so high that real, moderate inhibitors are missed (False Negatives).
    
The Robust Solution: SSMD

Strictly Standardized Mean Difference (SSMD) estimates the size of the effect relative to the noise, but uses robust statistics:



  • Expert Insight: By using the Median and Median Absolute Deviation (MAD), the 5% of precipitating THIQ compounds are mathematically ignored when calculating the population spread. The cutoff remains stable, allowing detection of true biological hits.

Part 4: The Self-Validating Workflow (Protocol)

This protocol ensures data integrity by combining spatial correction with robust hit selection.

Step 1: Plate Quality Control (The Gatekeeper)
  • Action: Calculate Z'-factor for every plate using only controls (DMSO vs. Reference Inhibitor).

  • Validation: Reject any plate with Z' < 0.5. Do not attempt to "fix" bad biology with statistics.

Step 2: Spatial Correction (The B-Score)

THIQ libraries are often stored in DMSO. Differential evaporation at plate edges (Edge Effect) concentrates the compound, causing false toxicity/activity.

  • Action: Apply the B-Score algorithm (Median Polish) to residuals.

  • Logic: This subtracts row/column biases, leaving only the specific compound activity.

Step 3: Robust Scoring (SSMD)
  • Action: Calculate the SSMD (

    
    ) value for each compound relative to the negative control population of that plate.
    
  • Classification:

    • 
      : Extremely Strong Hit (Check for aggregation/artifact).
      
    • 
      : Strong Hit (Primary Candidate).
      
    • 
      : Moderate Hit (Review SAR context).
      
Step 4: Triage & Confirmation
  • Action: Re-test hits in the presence of 0.01% Triton X-100.

  • Causality: Detergent breaks up colloidal aggregates. If activity disappears with Triton, the THIQ hit was a false positive artifact.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow and decision gates for validating THIQ HTS data.

THIQ_Validation_Workflow RawData Raw HTS Data (THIQ Library) QC_Gate QC Gate: Z' Factor Calculation RawData->QC_Gate Fail_Plate Discard Plate (Z' < 0.5) QC_Gate->Fail_Plate Fail Spatial_Corr Spatial Correction (B-Score / Median Polish) QC_Gate->Spatial_Corr Pass (Z' > 0.5) Robust_Stat Robust Scoring (SSMD Calculation) Spatial_Corr->Robust_Stat Residuals Hit_Class Hit Classification (Based on Beta Value) Robust_Stat->Hit_Class Artifact_Check Artifact Triage (Triton X-100 Re-screen) Hit_Class->Artifact_Check Beta > 1.5 False_Pos Aggregator/Artifact (False Positive) Hit_Class->False_Pos Beta < 1.5 (Noise) True_Hit Validated Lead (True Positive) Artifact_Check->True_Hit Activity Retained Artifact_Check->False_Pos Activity Lost

Caption: Figure 1. Self-validating HTS workflow for THIQ libraries, integrating Z' QC, B-Score spatial correction, and SSMD hit selection.

Part 6: References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Zhang, X. D. (2007). A new method with flexible and balanced control of false negatives and false positives for hit selection in RNA interference high-throughput screening assays. Journal of Biomolecular Screening. Link

  • Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening. Link

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis.[2] Nature Biotechnology. Link

  • Ganesan, A. (2008). The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology. (Context on Privileged Scaffolds). Link

Sources

Safety Operating Guide

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile

Executive Summary & Chemical Profile

This guide provides a definitive protocol for the disposal of This compound . As a researcher, you must recognize that this compound presents a dual-hazard profile: it contains a nitrile moiety (potential for cyanide release under acidic conditions) and a tetrahydroisoquinoline backbone (an organic base with lipophilic properties).

Effective disposal is not merely about "throwing it away"; it is about preventing unchecked reactivity in the waste stream. The protocols below are designed to neutralize these specific risks.

Physicochemical Hazard Data
PropertyCharacteristicOperational Implication
Functional Groups Aryl Nitrile (

), Tertiary Amine
DO NOT mix with strong acids or oxidizers.[1]
Reactivity Acid-sensitive (Hydrolysis risk)Potential evolution of Hydrogen Cyanide (HCN) gas if pH < 2.
Physical State Solid (typically off-white powder)Dust inhalation risk; requires particulate containment.
Solubility Low in water; High in DMSO/DCMDispose via organic solvent streams, not aqueous drains.

Pre-Disposal Segregation Strategy

The Golden Rule: Never dispose of this compound in the "Acid Waste" stream. The tetrahydroisoquinoline nitrogen is basic. If placed in an acidic waste container, it will protonate, generating heat. More critically, the nitrile group, while relatively stable on an aromatic ring, poses a latent risk of hydrolysis to carboxylic acid and ammonium/cyanide species under extreme pH conditions or catalytic presence.

Incompatibility Matrix:

  • Strictly Prohibited: Concentrated Sulfuric Acid, Nitric Acid, Chromic Acid.[2][3]

  • Prohibited: Strong Oxidizers (Peroxides, Permanganates) – risk of N-oxide formation or exothermic degradation.

  • Compatible: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).

Operational Disposal Workflow

Step 1: Waste Characterization & Collection

Determine the state of the waste. Is it the pure solid compound, or is it dissolved in a reaction mixture?

  • Scenario A: Solid Waste (Pure Compound/Spill Debris)

    • Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Labeling: The tag must explicitly read: "Toxic Solid - Organic Nitrile/Amine. pH Basic."

    • Sealing: Parafilm the cap to prevent fugitive dust emissions.

  • Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

    • Solvent Check:

      • If dissolved in DCM/Chloroform

        
        Halogenated Waste Stream .
        
      • If dissolved in Acetone/Methanol/DMSO

        
        Non-Halogenated Waste Stream .
        
    • pH Check: Ensure the waste solution is Neutral (pH 7) or slightly Basic (pH 8-9) .

    • Action: If the solution is acidic, carefully neutralize with Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent heat generation or gas evolution in the drum.
      
Step 2: The Disposal Decision Tree

The following logic flow ensures the compound ends up in the correct incineration stream.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath SolidBin Bin: Hazardous Solid (Tag: Toxic/Nitrile) SolidPath->SolidBin Double Bag/Jar SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Solvents (Tag: Toxic) Halo->HaloBin NonHaloBin Bin: Organic Solvents (High BTU) NonHalo->NonHaloBin

Figure 1: Decision logic for segregating nitrile/amine waste streams to ensure compatibility with incineration protocols.

Step 3: Final Destruction (Off-Site)

As a researcher, your responsibility ends at the accumulation area, but you must understand the downstream process to label correctly.

  • Method: High-Temperature Incineration.

  • Why: This molecule is stable.[4] Chemical deactivation (e.g., bleach oxidation) in the lab is not recommended for this specific complex structure as it may yield unpredictable chlorinated byproducts. Incineration ensures complete mineralization to

    
    , 
    
    
    
    , and
    
    
    (with scrubbers for
    
    
    ).

Emergency Contingencies (Spill Protocol)

If this compound is spilled outside a containment device:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[1][3][5]

  • PPE Upgrade: Wear Nitrile gloves (double layer) and a P100 respirator (or N95 at minimum) if powder is airborne.

  • Dry Spill Cleanup:

    • Do not sweep dry (creates dust).

    • Cover with wet sand or vermiculite to dampen.

    • Scoop into a disposable container.

  • Wet Spill Cleanup:

    • Absorb with inert pads or vermiculite.[6]

    • CRITICAL: Do not use bleach (hypochlorite) immediately on the concentrated spill, as this can react aggressively with the amine. Wash the area with soapy water after the bulk material is removed.[5][7]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] [Link]

Sources

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Retrosynthesis Analysis

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4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.